molecular formula C27H35NO5 B15544991 Fmoc-Thr(OtBu)-OtBu

Fmoc-Thr(OtBu)-OtBu

Cat. No.: B15544991
M. Wt: 453.6 g/mol
InChI Key: SMFKTJJKAKWVLO-HXOBKFHXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Thr(OtBu)-OtBu is a useful research compound. Its molecular formula is C27H35NO5 and its molecular weight is 453.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H35NO5

Molecular Weight

453.6 g/mol

IUPAC Name

tert-butyl (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate

InChI

InChI=1S/C27H35NO5/c1-17(32-26(2,3)4)23(24(29)33-27(5,6)7)28-25(30)31-16-22-20-14-10-8-12-18(20)19-13-9-11-15-21(19)22/h8-15,17,22-23H,16H2,1-7H3,(H,28,30)/t17-,23+/m1/s1

InChI Key

SMFKTJJKAKWVLO-HXOBKFHXSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Application of Fmoc-Thr(OtBu)-OtBu in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fmoc-Thr(OtBu)-OtBu, a specialized amino acid derivative, and its strategic application in peptide synthesis. We will delve into its core functions, present relevant quantitative data, provide detailed experimental protocols, and visualize key processes to support researchers in peptide chemistry and drug development.

Introduction to this compound

This compound is a threonine derivative strategically protected at three key positions:

  • α-Amino Group: Protected by the Fluorenylmethyloxycarbonyl (Fmoc) group. This base-labile protecting group is central to one of the most common strategies in modern peptide synthesis, allowing for iterative deprotection and chain elongation under mild conditions.

  • Side-Chain Hydroxyl Group: The hydroxyl group of the threonine side chain is protected by a tert-Butyl (OtBu) group. This acid-labile protecting group prevents unwanted side reactions involving the hydroxyl group during peptide synthesis.

  • C-Terminal Carboxyl Group: The C-terminus is protected as a tert-Butyl ester (OtBu). This feature distinguishes this compound from its resin-bound counterparts and tailors it for specific applications in peptide synthesis.

The strategic placement of these protecting groups, particularly the C-terminal OtBu ester, makes this compound a valuable building block for solution-phase peptide synthesis and the preparation of protected peptide fragments.

Core Applications in Peptide Synthesis

The primary application of this compound is in solution-phase peptide synthesis (SPPS) . Unlike solid-phase peptide synthesis where the C-terminus is anchored to a resin, solution-phase synthesis involves carrying out the coupling and deprotection steps in a homogenous solution. This approach is particularly useful for:

  • Synthesis of Protected Peptide Fragments: this compound can be used as the C-terminal residue of a peptide fragment. The resulting fragment, still bearing the side-chain and C-terminal protecting groups, can then be used in fragment condensation strategies to build larger, more complex peptides.

  • Large-Scale Synthesis: For certain peptides, solution-phase synthesis can be more amenable to scaling up for industrial production compared to solid-phase methods.

  • Synthesis of Peptides with Complex Modifications: Solution-phase synthesis can offer greater flexibility for incorporating complex or unusual modifications into a peptide sequence.

The orthogonality of the protecting groups is key to its utility. The base-labile Fmoc group can be selectively removed without affecting the acid-labile OtBu groups, allowing for controlled peptide chain elongation.

Physicochemical and Reactivity Data

PropertyFmoc-Thr(tBu)-OH (Analogue)This compound (Expected)Reference
Molecular Formula C₂₃H₂₇NO₅C₂₇H₃₅NO₅N/A
Molecular Weight 397.46 g/mol 453.57 g/mol N/A
Solubility Soluble in DMF, NMPExpected to be soluble in a wider range of organic solvents including DCM, THF, and ethyl acetate.[1]
N-α Deprotection Mild base (e.g., Piperidine)Mild base (e.g., Piperidine (B6355638), DBU)[1]
Side-Chain & C-Terminus Deprotection Strong acid (e.g., TFA)Strong acid (e.g., TFA)[1]
Primary Application Solid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis, Fragment Condensation[1]

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in a typical solution-phase peptide synthesis workflow.

This protocol describes the coupling of this compound to the N-terminus of an amino acid ester (e.g., H-Gly-OMe) to form a dipeptide.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard glassware for workup (separatory funnel, flasks, etc.)

  • Reagents for workup (e.g., ethyl acetate, 1M HCl, saturated NaHCO₃ solution, brine)

  • Drying agent (e.g., anhydrous Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Preparation of the Amino Component: In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.0 equivalent) in DMF. Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

  • Activation of the Carboxyl Component: In a separate flask, dissolve this compound (1.0 equivalent) and HATU (1.0 equivalent) in DMF.

  • Coupling Reaction: Add the activated this compound solution to the solution of the amino component. Add DIPEA (2.0 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-4 hours).

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica (B1680970) gel to obtain the pure protected dipeptide.

This protocol describes the removal of the N-terminal Fmoc group from the synthesized dipeptide.

Materials:

  • Fmoc-protected peptide

  • Deprotection reagent: 20% Piperidine in DMF

  • Solvent: DMF

  • Diethyl ether (cold)

  • Centrifuge and centrifuge tubes

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolution: Dissolve the Fmoc-protected peptide in DMF in a round-bottom flask.

  • Deprotection Reaction: Add the 20% piperidine in DMF solution to the peptide solution.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor the deprotection by TLC or LC-MS.

  • Removal of Reagents: Concentrate the reaction mixture under reduced pressure to remove most of the DMF and piperidine.

  • Precipitation: Precipitate the deprotected peptide by adding cold diethyl ether.

  • Isolation: Collect the precipitate by centrifugation, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the peptide pellet under vacuum. The resulting N-terminally deprotected peptide is ready for the next coupling step.

This protocol describes the final deprotection step to remove the side-chain and C-terminal OtBu groups.

Materials:

  • Fully protected peptide

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Diethyl ether (cold)

  • Centrifuge and centrifuge tubes

  • Round-bottom flask

Procedure:

  • Cleavage Reaction: Dissolve the protected peptide in the cleavage cocktail in a round-bottom flask.

  • Incubation: Stir the reaction mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: After the reaction is complete, precipitate the deprotected peptide by adding the reaction mixture dropwise to a large volume of cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation.

  • Washing: Wash the peptide pellet with cold diethyl ether several times to remove scavengers and residual TFA.

  • Drying: Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow and Chemical Logic

The following diagrams, created using the DOT language for Graphviz, illustrate the key processes involved in using this compound.

Solution_Phase_Peptide_Synthesis_Workflow cluster_cycle Peptide Elongation Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Coupling Amino Acid Coupling (HATU/DIPEA) Deprotection->Coupling Free N-terminus Workup_Purification Workup & Purification Coupling->Workup_Purification Protected Peptide Workup_Purification->Deprotection Elongated Peptide Final_Cleavage Final Cleavage (TFA Cocktail) Workup_Purification->Final_Cleavage Fully Protected Peptide Start This compound + H-AA-OR Start->Coupling Purified_Peptide Purified Peptide Final_Cleavage->Purified_Peptide Orthogonal_Protection_Strategy Fmoc_Thr_OtBu_OtBu This compound Fmoc (α-amino) OtBu (Side-chain) OtBu (C-terminus) Base_Deprotection Base Treatment (e.g., Piperidine) Fmoc_Thr_OtBu_OtBu:N->Base_Deprotection Labile Acid_Deprotection Acid Treatment (e.g., TFA) Fmoc_Thr_OtBu_OtBu:S->Acid_Deprotection Labile Fmoc_Thr_OtBu_OtBu:C->Acid_Deprotection Labile Base_Deprotection->Fmoc_Thr_OtBu_OtBu:S Stable Base_Deprotection->Fmoc_Thr_OtBu_OtBu:C Stable Acid_Deprotection->Fmoc_Thr_OtBu_OtBu:N Stable

References

understanding Fmoc and OtBu protecting groups in amino acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Fmoc and OtBu Protecting Groups in Amino Acids

Introduction to Orthogonal Protection in Peptide Synthesis

The chemical synthesis of peptides, a cornerstone of biochemical research and drug development, relies on the precise, sequential assembly of amino acids. To achieve this, a robust strategy of temporary and permanent protecting groups is essential to prevent unwanted side reactions.[1][2] The concept of "orthogonality" is paramount; it refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection at specific stages of the synthesis.[1][3]

The most widely adopted strategy in modern solid-phase peptide synthesis (SPPS) is the Fmoc/tBu approach.[1][4][5] This methodology employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary protection of the Nα-amino terminus and acid-labile groups, predominantly based on the tert-butyl (tBu) cation, for the permanent protection of reactive amino acid side chains.[1][2] This guide provides a detailed technical overview of the Fmoc group for Nα-amino protection and the tert-butyl ester (OtBu) group for the side-chain protection of acidic amino acids like aspartic acid (Asp) and glutamic acid (Glu).

The Fmoc (9-Fluorenylmethoxycarbonyl) Protecting Group

The Fmoc group is the temporary protecting group for the α-amino function of the amino acids used in each coupling cycle of SPPS.[6][7] Its key feature is its stability in acidic conditions and its lability to mild bases, which allows for its removal without affecting the acid-labile side-chain protecting groups or the linkage of the peptide to the resin.[8][9]

Mechanism of Fmoc Protection

The Fmoc group is typically introduced by reacting a free amino acid with an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[8][10] The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the Fmoc reagent.[10]

G cluster_protection Fmoc Protection AA H₂N-CHR-COOH (Amino Acid) reaction_p + AA->reaction_p Fmoc_reagent Fmoc-X (X = Cl or OSu) Fmoc_reagent->reaction_p Base Base (e.g., Na₂CO₃) Base->reaction_p Conditions Fmoc_AA Fmoc-NH-CHR-COOH (Fmoc-Protected Amino Acid) reaction_p->Fmoc_AA

Caption: Mechanism of Fmoc protection of an amino acid.

Mechanism of Fmoc Deprotection

Fmoc deprotection is achieved using a mild organic base, most commonly a 20% solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).[9][11][12] The mechanism is a β-elimination reaction. The base abstracts the acidic proton on the fluorenyl group's C9 position, leading to the elimination of the unstable dibenzofulvene (DBF) intermediate and carbon dioxide, liberating the free amine of the peptide chain.[12] The excess piperidine then acts as a scavenger, reacting with DBF to form a stable adduct that is washed away.[9][12]

G cluster_deprotection Fmoc Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin reaction_d + Fmoc_Peptide->reaction_d Piperidine Piperidine Piperidine->reaction_d Free_Amine H₂N-Peptide-Resin (Free Amine) DBF_Adduct DBF-Piperidine Adduct reaction_d->Free_Amine reaction_d->DBF_Adduct

Caption: Mechanism of Fmoc deprotection by piperidine.

Quantitative Data: Fmoc Deprotection Kinetics

The efficiency of Fmoc removal is critical for preventing deletion sequences in the final peptide. The reaction is generally fast, but kinetics can vary depending on the base used and the steric hindrance around the amino acid.

Deprotection ReagentConcentrationTypical TimeEfficacy Notes
Piperidine20% in DMF5-20 minStandard, highly effective condition.[5] Time may be extended for sterically hindered residues.[5]
4-Methylpiperidine (4MP)20% in DMF5-15 minSimilar efficiency to piperidine, considered a less toxic alternative.[13]
Piperazine (PZ)10% w/v in DMF/Ethanol10-20 minLess efficient at shorter times, especially for hindered residues like Arginine.[13]
DBU / Piperidine2% DBU / 2% Piperidine in DMF5-15 minOften used to reduce aspartimide formation.[14][15]
Experimental Protocols
  • Dissolution: Dissolve the amino acid (1.0 equivalent) in a 10% aqueous sodium carbonate solution.

  • Addition of Fmoc Reagent: Slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane or acetone (B3395972) to the amino acid solution with vigorous stirring at 0-5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for several hours or overnight until the reaction is complete (monitored by TLC).

  • Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with dilute HCl. A white precipitate of the Fmoc-amino acid should form.

  • Extraction and Purification: Extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Initial Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin (approx. 10 mL per gram of resin). Agitate for 5 minutes and drain.

  • Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution. Agitate for 15-20 minutes.

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct. A colorimetric test (e.g., Kaiser test) can be performed to confirm the presence of a free primary amine.

The OtBu (tert-Butyl Ester) Protecting Group

For trifunctional amino acids like aspartic acid (Asp) and glutamic acid (Glu), the side-chain carboxyl group must be protected to prevent it from participating in peptide bond formation.[16][17] In the context of Fmoc/tBu SPPS, the tert-butyl (OtBu) ester is a commonly used "permanent" protecting group for this purpose.[17][18]

Function and Orthogonality

The primary function of the OtBu group is to mask the nucleophilicity of the side-chain carboxyl group.[17] Its key characteristic is its stability under the basic conditions used for Fmoc deprotection, while being readily labile to strong acids.[17][19] This differential stability is the essence of the orthogonal protection scheme.[2][4] The bulky tert-butyl group also provides steric hindrance that can help minimize certain side reactions, such as aspartimide formation, although it does not eliminate it completely.[14][20]

Mechanism of OtBu Deprotection (Cleavage)

The OtBu group is removed during the final step of SPPS, which involves cleaving the completed peptide from the solid support.[5][21] This is accomplished using a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA).[6][21] The deprotection proceeds via an acid-catalyzed mechanism where the ester oxygen is protonated, followed by the elimination of the stable tert-butyl cation and formation of the free carboxylic acid.[21]

The liberated tert-butyl cations are highly reactive electrophiles that can cause unwanted alkylation of sensitive residues like Tryptophan or Cysteine.[22][23] To prevent this, "scavengers" such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT) are included in the cleavage cocktail to trap these cations.[6][22]

G cluster_cleavage Final Cleavage & OtBu Deprotection Protected_Peptide H₂N-Peptide(SideChain-OtBu)-Resin reaction_c + Protected_Peptide->reaction_c TFA_Cocktail TFA / H₂O / TIS TFA_Cocktail->reaction_c Cleaved_Peptide H₂N-Peptide(SideChain-OH)-OH (Deprotected Peptide) Byproducts tBu⁺ Cations (Scavenged) reaction_c->Cleaved_Peptide reaction_c->Byproducts

Caption: Final cleavage and OtBu deprotection using a TFA cocktail.

Quantitative Data: Acid Lability of Side-Chain Protecting Groups

The final cleavage step must efficiently remove all side-chain protecting groups. The standard cleavage cocktail is designed to be effective for most common groups.

Protecting GroupAmino Acid(s)Functionality ProtectedCleavage Condition
OtBu (tert-butyl ester)Asp, GluCarboxyl95% TFA, 2-3 hours[6][24]
tBu (tert-butyl ether)Ser, Thr, TyrHydroxyl95% TFA, 2-3 hours[18][24]
Boc (tert-butyloxycarbonyl)Lys, His, TrpAmino / Indole95% TFA, 2-3 hours[24]
Trt (Trityl)Cys, His, Asn, GlnSulfhydryl / Imidazole / Amide95% TFA, 1-2 hours (very acid-labile)[24]
Pbf (Pbf-sulfonyl)ArgGuanidino95% TFA, 2-4 hours (more resistant)[7][25]
Experimental Protocol
  • Preparation: Ensure the fully assembled peptidyl-resin is washed with DCM and thoroughly dried under vacuum.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a fresh cleavage cocktail. A standard "Reagent K" cocktail is composed of Trifluoroacetic acid (TFA) / Water / Triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 (v/v/v). Other scavengers may be added depending on the peptide sequence (e.g., EDT for Cys-containing peptides).

  • Cleavage Reaction: Place the dried resin in a reaction vessel and add the cleavage cocktail (typically 10-20 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Isolation: Filter the resin and collect the TFA solution containing the cleaved peptide. Wash the resin 2-3 times with a small volume of fresh TFA to ensure complete recovery.

  • Precipitation: Add the collected TFA solution dropwise into a centrifuge tube containing a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.

  • Purification: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with more cold ether. Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

Integrated Workflow: The Fmoc/OtBu SPPS Cycle

The synergy between the base-labile Fmoc group and the acid-labile OtBu group enables the efficient, stepwise synthesis of peptides. Each cycle of amino acid addition involves the selective removal of the temporary Fmoc group, followed by the coupling of the next Fmoc-protected amino acid, while the permanent OtBu side-chain protection remains intact until the final acid-mediated cleavage step.

SPPS_Cycle Start Start: Fmoc-AA(n)-Resin Deprotection 1. Fmoc Deprotection Start->Deprotection Add 20% Piperidine/DMF Wash1 2. Washing (DMF) Deprotection->Wash1 Generates H₂N-AA(n)-Resin Coupling 3. Amino Acid Coupling Wash1->Coupling Add Fmoc-AA(n+1)-OH + Coupling Reagents Wash2 4. Washing (DMF) Coupling->Wash2 Forms Fmoc-AA(n+1)-AA(n)-Resin Repeat Repeat Cycle for next Amino Acid Wash2->Repeat Final Final Cycle Complete Wash2->Final If last amino acid Repeat->Deprotection Start next cycle Cleavage Final Cleavage and Side-Chain Deprotection Final->Cleavage Add TFA / Scavengers Product Purified Peptide Cleavage->Product Precipitate & Purify

Caption: Experimental workflow for a single cycle of Fmoc/tBu SPPS.

References

The Strategic Imperative of Tert-Butyl Protection for Threonine's Hydroxyl Group: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and drug development, the precise control of reactive functional groups is paramount to achieving high yields and purity of the target molecule. For the amino acid threonine, with its secondary hydroxyl group, effective side-chain protection is a critical consideration. This technical guide provides a comprehensive overview of the role and application of the tert-butyl (tBu) group for the protection of the threonine hydroxyl moiety, particularly within the context of modern solid-phase peptide synthesis (SPPS).

The Core Principle: Orthogonality in Peptide Synthesis

The most widely adopted strategy in solid-phase peptide synthesis is the Fmoc/tBu approach.[1][2] This methodology relies on an orthogonal protection scheme, where different classes of protecting groups are removed under distinct chemical conditions.[1][3] This allows for the selective deprotection of the α-amino group of the growing peptide chain without affecting the side-chain protecting groups.[1][4]

  • Nα-Fmoc Protection: The α-amino group is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This group is stable under acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).[1][5]

  • Side-Chain tBu Protection: The reactive side chains of amino acids, including the hydroxyl group of threonine, are protected by acid-labile groups derived from tert-butyl alcohol (e.g., tBu ether for hydroxyls, tBu ester for carboxyls, and Boc for amines).[1][5] These groups are stable throughout the iterative cycles of Fmoc deprotection and coupling but are removed simultaneously during the final cleavage of the peptide from the solid support using a strong acid like trifluoroacetic acid (TFA).[1][6]

The use of the tert-butyl ether for threonine's hydroxyl group [Fmoc-Thr(tBu)-OH] is central to this strategy, offering stability against the basic conditions used for Fmoc removal while being susceptible to the final acidolytic cleavage.[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of tert-butyl protected threonine in peptide synthesis.

Table 1: Comparison of Threonine Side-Chain Protecting Groups

Protecting GroupStructureCleavage ConditionsAdvantagesDisadvantages
tert-Butyl (tBu) -O-C(CH₃)₃Strong acid (e.g., TFA)[1][6]Fully orthogonal to Fmoc; stable to base.[1][2]Generates reactive t-butyl cations upon cleavage, requiring scavengers.[5][7]
Benzyl (Bzl) -O-CH₂-C₆H₅Strong acid (e.g., HF) or catalytic hydrogenation.Used in Boc/Bzl strategy.Harsher deprotection conditions; not orthogonal to Boc.
Trityl (Trt) -O-C(C₆H₅)₃Mildly acidic conditions (e.g., dilute TFA).Can be selectively removed on-resin.Steric hindrance can affect coupling efficiency.
None -OH-Simpler, less expensive starting material.Risk of O-acylation and other side reactions, especially with excess acylating agents.[8]

Table 2: Common Cleavage Cocktails for tBu Deprotection

Reagent NameComposition (v/v)Key Applications & Remarks
TFA/TIS/H₂O 95:2.5:2.5General-purpose cleavage for most sequences without sensitive residues.
Reagent K TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)[9]"Universal" cocktail for peptides with sensitive residues like Cys, Met, Trp, and Tyr.[9]
Reagent B TFA/Phenol/H₂O/TIS (88:5:5:2)[10]"Odorless" alternative to Reagent K, effective for scavenging trityl groups.[10]
Reagent H TFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I (81:5:5:2.5:3:2:1.5 w/w)[11]Specifically designed to prevent the oxidation of methionine residues.[11]

Abbreviations: TFA = Trifluoroacetic Acid; TIS = Triisopropylsilane; EDT = 1,2-Ethanedithiol; DMS = Dimethylsulfide.

Experimental Protocols

Synthesis of Fmoc-Thr(tBu)-OH

This protocol is a generalized procedure based on common synthetic routes described in the literature.[12][13]

Step 1: Esterification of Threonine

  • Suspend L-threonine in methanol.

  • Cool the suspension to 0-5°C.

  • Slowly add thionyl chloride and allow the reaction to warm to room temperature and stir until completion to yield L-threonine methyl ester hydrochloride (Thr-OMe·HCl).

Step 2: O-tert-Butylation

  • Dissolve the Thr-OMe·HCl in dichloromethane (B109758).

  • Cool the solution to 0-5°C.

  • Bubble isobutylene (B52900) gas through the solution while slowly adding concentrated sulfuric acid to maintain an acidic environment.

  • Allow the reaction to proceed until completion to form O-tert-butyl-L-threonine methyl ester (H-Thr(tBu)-OMe).

  • Neutralize the reaction mixture and extract the product.

Step 3: Saponification

  • Dissolve the H-Thr(tBu)-OMe in a mixture of an organic solvent (e.g., acetone) and water.

  • Add a solution of sodium hydroxide (B78521) or another suitable base to saponify the methyl ester.

  • Acidify the mixture to protonate the resulting carboxylate, yielding O-tert-butyl-L-threonine (H-Thr(tBu)-OH).

Step 4: N-Fmoc Protection

  • Dissolve the H-Thr(tBu)-OH in a mixture of acetone (B3395972) and water.

  • Add sodium carbonate or another base.

  • Add N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) and stir until the reaction is complete.

  • Acidify the reaction mixture and extract the product, Fmoc-Thr(tBu)-OH.

  • The crude product can be purified by recrystallization, for example from toluene.[14]

Global Deprotection and Cleavage from Resin

This protocol describes the final step of SPPS, where the peptide is cleaved from the resin and all side-chain protecting groups, including the threonine tBu group, are removed.

  • Resin Preparation: After the final coupling and N-terminal Fmoc deprotection, thoroughly wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry it under vacuum for at least one hour.[1]

  • Cleavage Cocktail Preparation: In a fume hood, freshly prepare the appropriate cleavage cocktail based on the peptide sequence (see Table 2). For a general-purpose cleavage, Reagent K is often used.[9]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[1]

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.[11] Peptides with multiple arginine residues may require longer deprotection times.[9]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the TFA solution dropwise to a centrifuge tube containing cold diethyl ether or methyl tert-butyl ether (typically 10-20 times the volume of the TFA solution) to precipitate the crude peptide.[10][11]

  • Isolation and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.[11]

  • Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.[11]

Potential Side Reactions and Mitigation

The use of the tBu protecting group is highly effective, but not without potential complications. The most significant issue arises from the generation of the highly reactive tert-butyl carbocation during TFA-mediated cleavage.[5][7]

Table 3: Common Side Reactions and Mitigation Strategies

Side ReactionDescriptionAffected ResiduesMitigation Strategy
Alkylation The electrophilic t-butyl cation can alkylate nucleophilic side chains.[5]Tryptophan, Methionine, Cysteine, Tyrosine.[7]Addition of "scavengers" to the cleavage cocktail to trap the carbocations. Common scavengers include TIS, EDT, thioanisole, and phenol.[1][5][11]
O-Sulfonation During the cleavage of Pmc or Mtr protecting groups from arginine, sulfonic acid species can be generated, which can then sulfonate the hydroxyl groups of Ser and Thr in the absence of suitable scavengers.[15]Serine, Threonine.[15]Use of appropriate scavengers in the cleavage cocktail.
N-O Acyl Shift Peptides containing serine or threonine can undergo an acid-catalyzed acyl N-O shift.[16]Serine, Threonine.[16]The reaction can be reversed by treatment with a mild base, such as aqueous ammonia.[16]

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the key processes involved in the use of tert-butyl protected threonine in Fmoc/tBu SPPS.

Fmoc_tBu_SPPS_Workflow cluster_resin Solid Support cluster_cycle SPPS Cycle (Repeated) cluster_final Final Steps Resin Resin Fmoc_Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Start with Fmoc-AA-Resin Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling 2. Coupling (Fmoc-AA(PG)-OH, Activator) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Fmoc_Deprotection Cleavage 3. Cleavage & Deprotection (TFA + Scavengers) Wash2->Cleavage Final Cycle Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: The iterative workflow of Fmoc/tBu solid-phase peptide synthesis (SPPS).

Threonine_Protection cluster_reagents Protection Steps Threonine L-Threonine H₂N-CH(COOH)-CH(OH)CH₃ Protected_Thr Fmoc-Thr(tBu)-OH Fmoc-NH-CH(COOH)-CH(O-tBu)CH₃ Threonine->Protected_Thr Step1 1. Esterification Step2 2. O-tert-Butylation (Isobutylene, H₂SO₄) Step3 3. Saponification Step4 4. N-Fmoc Protection (Fmoc-OSu)

Caption: Logical steps for the synthesis of Fmoc-Thr(tBu)-OH.

Deprotection_Mechanism cluster_products Cleavage Products Peptide_Resin Peptide-Resin with Thr(tBu) Free_Peptide Free Peptide with Thr(OH) Peptide_Resin->Free_Peptide Acidolysis tBu_Cation tert-Butyl Cation (CH₃)₃C⁺ Peptide_Resin->tBu_Cation Acidolysis TFA_Cocktail TFA Cleavage Cocktail (TFA + Scavengers) TFA_Cocktail->Peptide_Resin Initiates Scavenger_Adduct Scavenger-tBu Adduct tBu_Cation->Scavenger_Adduct Trapped by Scavenger

Caption: The final cleavage and deprotection of tert-butyl protected threonine.

Conclusion

The tert-butyl group serves as a robust and reliable protecting group for the hydroxyl functionality of threonine in the widely employed Fmoc/tBu solid-phase peptide synthesis strategy. Its stability to the basic conditions required for iterative Nα-Fmoc deprotection and its clean removal under strong acidic conditions make it an invaluable tool for the synthesis of complex peptides. A thorough understanding of the potential for side reactions, particularly the alkylation of sensitive residues by the liberated tert-butyl cation, and the judicious use of scavenger-containing cleavage cocktails are essential for maximizing the yield and purity of the final peptide product. This guide provides the foundational knowledge and practical protocols to empower researchers in the successful application of tert-butyl protected threonine in their synthetic endeavors.

References

Fmoc-Thr(OtBu)-OtBu supplier and purity specifications

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Fmoc-Thr(OtBu)-OtBu for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a protected amino acid derivative crucial for solid-phase peptide synthesis (SPPS). Aimed at researchers, scientists, and professionals in drug development, this document details supplier specifications, purity standards, and essential experimental protocols for the effective use and quality assessment of this reagent.

Introduction

N-α-Fmoc-O-tert-butyl-L-threonine tert-butyl ester, commonly abbreviated as this compound, is a key building block in the synthesis of peptides. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino function provides base-labile protection, which is a cornerstone of the most widely used SPPS strategy. The tert-butyl (OtBu) ether protecting the threonine side-chain hydroxyl group and the tert-butyl ester protecting the C-terminal carboxylic acid are both acid-labile. This orthogonal protection scheme allows for the selective deprotection of the Fmoc group during peptide chain elongation, while the side-chain and C-terminal protecting groups remain intact until the final acid-mediated cleavage from the solid support.

The purity of Fmoc-amino acid derivatives is a critical factor in the successful synthesis of high-quality peptides. Impurities in the building blocks can lead to the formation of deletion sequences, truncated peptides, and other side products, complicating purification and reducing the overall yield. Therefore, a thorough understanding of supplier specifications and the methods for purity verification is paramount.

Supplier and Purity Specifications

The quality of this compound can vary between suppliers. Researchers should carefully evaluate the purity specifications provided in the certificate of analysis (CoA) to ensure the material is suitable for their intended application. High-purity reagents are particularly crucial for the synthesis of long or complex peptides. Below is a summary of specifications from known suppliers.

Parameter MedchemExpress [1]Cymit Química S.L. [2]Typical High-Purity Grade (General)
Product Name This compoundNα-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester-
CAS Number 129460-13-5[1]120791-76-6[2]-
Molecular Formula C₂₇H₃₅NO₅C₂₃H₂₇NO₅-
Molecular Weight 453.57397.47-
Purity (by HPLC) >98.0% (HPLC)(N)>98.0%≥99%
Appearance -White to Almost white powder to crystalWhite to off-white powder
Enantiomeric Purity --≥99.8%
Storage Conditions --2-8°C or -20°C

Note: The data for Cymit Química S.L. appears to correspond to Fmoc-Thr-OtBu, a different compound. Researchers should verify the specifications with the supplier for this compound.

Experimental Protocols

The following protocols are representative methodologies for the quality control and application of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of this compound.

Materials:

  • This compound sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 1 mL of ACN to prepare a 1 mg/mL stock solution.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

  • HPLC Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 265 nm

    • Gradient: A typical gradient would be a linear increase from 30% B to 90% B over 20 minutes.

  • Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Enantiomeric Purity Determination by Chiral HPLC

Objective: To determine the enantiomeric purity of this compound.

Materials:

  • This compound sample

  • Hexane (B92381) or Heptane, HPLC grade

  • Isopropanol (IPA) or Ethanol, HPLC grade

  • Chiral HPLC column (e.g., polysaccharide-based)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in an appropriate solvent (e.g., a mixture of hexane and IPA).

  • Mobile Phase Preparation: An isocratic mobile phase, typically a mixture of hexane and IPA (e.g., 90:10 v/v), is commonly used. The exact ratio may need to be optimized for the specific chiral column.

  • HPLC Conditions:

    • Column: Chiral stationary phase

    • Flow Rate: 0.5 - 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 265 nm

  • Analysis: Inject the sample and a racemic standard (if available). The enantiomeric excess is calculated from the peak areas of the L- and D-enantiomers.

Incorporation of this compound into a Peptide Sequence via SPPS

Objective: To demonstrate the use of this compound in a standard solid-phase peptide synthesis workflow.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • This compound

  • Other required Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

  • Oxyma or HOBt

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes to remove the Fmoc group from the resin's linker or the previously coupled amino acid.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate this compound (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., DIC, 3 eq.) and an additive (e.g., Oxyma, 3 eq.) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection. Then, wash and dry the resin. Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

Logical Workflow and Visualization

The selection of a suitable this compound supplier and the subsequent quality control are critical steps that precede its use in peptide synthesis. The following diagram illustrates this logical workflow.

G cluster_0 Supplier Selection & Qualification cluster_1 In-house Quality Control cluster_2 Peptide Synthesis Application A Identify Potential Suppliers B Request Certificate of Analysis (CoA) A->B C Compare Purity Specifications (HPLC, Enantiomeric) B->C D Evaluate Price and Availability C->D E Select Supplier D->E F Receive this compound E->F G Perform Identity Confirmation (e.g., MS, NMR) F->G H Verify Purity via HPLC G->H I Confirm Enantiomeric Purity H->I J Release for Synthesis I->J K Quarantine/Reject Lot I->K L Solid-Phase Peptide Synthesis (SPPS) J->L M Peptide Cleavage and Purification L->M N Final Peptide Characterization M->N

Caption: Workflow for supplier selection, quality control, and use of this compound.

References

An In-Depth Technical Guide to Fmoc-Thr(OtBu)-OtBu in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Thr(OtBu)-OtBu, with the full chemical name N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-threonine tert-butyl ester, is a specialized amino acid derivative crucial for advanced peptide synthesis.[1][2] Its unique dual-protection scheme, featuring a base-labile Fmoc group on the N-terminus, an acid-labile tert-butyl ether protecting the side-chain hydroxyl group, and an acid-labile tert-butyl ester at the C-terminus, offers strategic advantages in solution-phase peptide synthesis and the preparation of protected peptide fragments. This guide provides a comprehensive overview of its chemical properties, applications, and detailed protocols for its use, tailored for beginners in peptide chemistry.

Core Concepts and Chemical Properties

This compound is a white to light yellow crystalline powder or oil.[1][3] The strategic utility of this compound stems from the orthogonal nature of its protecting groups. The Fmoc group can be selectively removed under basic conditions, typically with piperidine (B6355638), while the tert-butyl (OtBu) groups on the side chain and C-terminus are stable to these conditions but can be cleaved with acid, such as trifluoroacetic acid (TFA).[4] This orthogonality is fundamental to stepwise peptide elongation.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Data
PropertyValueReference
CAS Number 129460-13-5
Molecular Formula C27H35NO5
Molecular Weight 453.57 g/mol
Appearance White to light yellow crystalline powder or oil
Purity ≥96% (HPLC)
Solubility Soluble in common organic solvents such as DMF, NMP, and DCM.

Applications in Peptide Synthesis

The primary application of this compound lies in solution-phase peptide synthesis . Its C-terminal tert-butyl ester allows for the stepwise elongation of a peptide chain in solution, with the final protected peptide being isolated and purified before the removal of the C-terminal protecting group. This approach is particularly useful for the synthesis of short to medium-length peptides and for the preparation of fully protected peptide fragments that can be used in convergent synthesis strategies to build larger proteins.

Experimental Protocols

The following are generalized experimental protocols for the use of this compound. Optimization may be required based on the specific peptide sequence and coupling partners.

Fmoc Deprotection (N-terminus) in Solution Phase

This protocol describes the removal of the Fmoc group to liberate the N-terminal amine for subsequent coupling.

Materials:

  • Fmoc-protected peptide tert-butyl ester

  • 20% Piperidine in DMF (v/v)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether (cold)

Procedure:

  • Dissolve the Fmoc-protected peptide in a minimal amount of DMF.

  • Add a solution of 20% piperidine in DMF (typically 2-3 equivalents relative to the peptide).

  • Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove most of the DMF and piperidine.

  • Precipitate the deprotected peptide by adding cold diethyl ether.

  • Centrifuge the mixture and decant the ether.

  • Wash the peptide pellet with cold diethyl ether 2-3 times to remove the dibenzofulvene-piperidine adduct.

  • Dry the resulting peptide tert-butyl ester under vacuum.

Peptide Coupling in Solution Phase

This protocol outlines the coupling of an N-terminally deprotected peptide tert-butyl ester with the next Fmoc-amino acid.

Materials:

  • N-terminally deprotected peptide tert-butyl ester

  • Fmoc-amino acid

  • Coupling reagent (e.g., HBTU, HATU, or DIC)

  • Base (e.g., DIPEA or NMM)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-terminally deprotected peptide tert-butyl ester and the Fmoc-amino acid (typically 1.1-1.5 equivalents) in DMF.

  • In a separate vial, dissolve the coupling reagent (e.g., HBTU, 1.1-1.5 equivalents) and the base (e.g., DIPEA, 2-3 equivalents) in DMF.

  • Add the coupling reagent solution to the peptide/amino acid mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor for completion using TLC or LC-MS.

  • Once the reaction is complete, the work-up procedure will depend on the properties of the resulting peptide. Common methods include aqueous extraction or precipitation.

C-terminal Deprotection (tert-Butyl Ester Cleavage)

This protocol describes the removal of the C-terminal tert-butyl ester to yield the free carboxylic acid.

Materials:

  • Peptide with C-terminal tert-butyl ester

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., Triisopropylsilane (TIS), Water)

  • Cold diethyl ether

Procedure:

  • Dissolve the protected peptide in a cleavage cocktail, typically TFA/TIS/Water (95:2.5:2.5 v/v/v).

  • Stir the mixture at room temperature for 2-3 hours.

  • Remove the TFA under a stream of nitrogen or by rotary evaporation.

  • Precipitate the deprotected peptide by adding cold diethyl ether.

  • Centrifuge the mixture and decant the ether.

  • Wash the peptide pellet with cold diethyl ether 2-3 times.

  • Dry the final peptide under vacuum.

Signaling Pathways and Workflows

Logical Workflow for Solution-Phase Peptide Synthesis using this compound

G start Start with This compound deprotect_fmoc Fmoc Deprotection (20% Piperidine/DMF) start->deprotect_fmoc couple_next Couple next Fmoc-AA-OH (HBTU/DIPEA) deprotect_fmoc->couple_next repeat Repeat Deprotection and Coupling Cycles couple_next->repeat repeat->deprotect_fmoc More residues final_deprotect Final Deprotection (TFA Cocktail) repeat->final_deprotect Final residue end_peptide Purified Peptide final_deprotect->end_peptide

Caption: Workflow for solution-phase peptide synthesis.

Orthogonal Deprotection Strategy

G Compound This compound N-Fmoc Side-chain OtBu C-terminus OtBu Base Base (e.g., Piperidine) Compound:f0->Base Acid Acid (e.g., TFA) Compound:f1->Acid Compound:f2->Acid Product_Base H-Thr(OtBu)-OtBu Free Amine Base->Product_Base Product_Acid Fmoc-Thr-OH Free Carboxyl & Side Chain Acid->Product_Acid

Caption: Orthogonal deprotection of this compound.

Quantitative Data

While specific quantitative data for this compound is not extensively published, the following table provides typical expectations based on analogous compounds and general peptide synthesis principles.

ParameterExpected Value/RangeNotes
Fmoc Deprotection Time 30-60 minutesIn solution phase with 20% piperidine in DMF.
Coupling Efficiency (Solution Phase) >95%Per coupling step, monitored by TLC or LC-MS. May require optimization of coupling reagents and reaction times.
C-terminal OtBu Deprotection Time 2-3 hoursWith a standard TFA/scavenger cocktail.
Overall Yield (for a short peptide) 50-70%Highly dependent on the sequence and purification steps.

Potential Side Reactions

Researchers should be aware of potential side reactions when using this compound:

  • Incomplete Fmoc Deprotection: Can lead to deletion sequences in the final peptide. It is crucial to ensure complete removal of the Fmoc group before proceeding to the next coupling step.

  • Racemization: While generally low with standard coupling reagents like HBTU and HATU, some racemization can occur, especially during the activation of the carboxylic acid.

  • Side Reactions during Acid Cleavage: The tert-butyl cation formed during the deprotection of the OtBu groups can lead to the alkylation of sensitive residues like Tryptophan or Methionine if proper scavengers are not used.

Conclusion

This compound is a valuable, albeit specialized, tool in the peptide chemist's arsenal. Its dual tert-butyl protection scheme makes it particularly suitable for the synthesis of protected peptide fragments and for solution-phase peptide synthesis. A thorough understanding of its orthogonal deprotection chemistry and careful execution of the experimental protocols are key to achieving high yields and purity of the desired peptide products. While quantitative data for this specific derivative is limited, the general principles of Fmoc-based peptide synthesis provide a solid foundation for its successful application.

References

Core Principles and Applications of Fmoc-Thr(OtBu)-OH in Solid-Phase Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of Nα-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-threonine (Fmoc-Thr(OtBu)-OH), a critical building block in solid-phase peptide synthesis (SPPS). Fmoc-Thr(OtBu)-OH is extensively used in the development of peptide-based therapeutics and other advanced research applications.[1] This document details its chemical properties, experimental protocols for its use, and expected quantitative outcomes, offering a technical resource for professionals in the field.

Introduction to Fmoc-Thr(OtBu)-OH

Fmoc-Thr(OtBu)-OH is a derivative of the amino acid threonine, strategically modified with two key protecting groups: the base-labile Fluorenylmethoxycarbonyl (Fmoc) group at the N-terminus and the acid-labile tert-butyl (OtBu) group on the side-chain hydroxyl function.[1] This orthogonal protection scheme is the cornerstone of the widely used Fmoc/tBu strategy in SPPS, allowing for the selective deprotection of the N-terminus for peptide chain elongation without affecting the side-chain protection.[2]

Key Chemical Properties:

PropertyValue
Molecular Formula C23H27NO5
Molecular Weight 397.46 g/mol [1]
Appearance White to light yellow crystalline powder
Solubility Soluble in common SPPS solvents such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[1]
N-α Protecting Group 9-Fluorenylmethoxycarbonyl (Fmoc)
Side-Chain Protection tert-butyl (tBu)
Primary Application Solid-Phase Peptide Synthesis (SPPS)

The Role of Protecting Groups in SPPS

The success of SPPS hinges on the precise control of reactive groups. The Fmoc and OtBu groups in Fmoc-Thr(OtBu)-OH serve distinct and crucial functions:

  • Fmoc Group (N-α-protection): This group safeguards the alpha-amino group of threonine, preventing it from reacting during the coupling of the subsequent amino acid. Its removal is achieved under mild basic conditions, typically with a solution of piperidine (B6355638) in DMF, which does not affect the acid-sensitive side-chain protecting groups.

  • OtBu Group (Side-Chain Protection): The tert-butyl ether protects the hydroxyl group in the threonine side chain. This prevents unwanted side reactions, such as acylation, during peptide synthesis. The OtBu group is stable to the basic conditions used for Fmoc removal and is typically cleaved during the final step of SPPS, where the peptide is released from the solid support using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA).

Experimental Protocols for the Use of Fmoc-Thr(OtBu)-OH in SPPS

The following protocols outline the standard procedures for the incorporation of Fmoc-Thr(OtBu)-OH into a growing peptide chain during solid-phase synthesis.

General Fmoc-SPPS Cycle

The synthesis of a peptide using Fmoc-Thr(OtBu)-OH follows a cyclical process of deprotection and coupling.

SPPS_Cycle General Fmoc-SPPS Cycle for Incorporating Fmoc-Thr(OtBu)-OH cluster_resin Solid Support cluster_coupling Coupling Step cluster_washing1 Washing cluster_deprotection Deprotection Step cluster_washing2 Washing cluster_next_cycle Next Cycle or Final Cleavage Resin Resin with Free Amino Group (H₂N-Peptide-Resin) Coupling Couple Fmoc-Thr(OtBu)-OH (Activation with HATU/DIPEA or DIC/HOBt) Resin->Coupling Add activated Fmoc-Thr(OtBu)-OH Wash1 Wash with DMF Coupling->Wash1 Remove excess reagents Deprotection Fmoc Removal (20% Piperidine in DMF) Wash1->Deprotection Wash2 Wash with DMF Deprotection->Wash2 Remove piperidine and Fmoc byproducts Next_Cycle Ready for Next Amino Acid Coupling or Final Cleavage Wash2->Next_Cycle

A flowchart of the general Fmoc-SPPS cycle.
Detailed Coupling Protocol for Fmoc-Thr(OtBu)-OH

This protocol provides a detailed procedure for the coupling of Fmoc-Thr(OtBu)-OH to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Fmoc-Thr(OtBu)-OH

  • Peptide-resin with a free amino group

  • Coupling Reagents (Choose one of the following combinations):

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)

    • DIC (N,N'-Diisopropylcarbodiimide) and HOBt (1-Hydroxybenzotriazole)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Kaiser test kit (for monitoring)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15-20 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

    • Perform a Kaiser test to confirm the presence of a free primary amine (a positive test results in a blue color).

  • Amino Acid Activation and Coupling (Method A: HATU/DIPEA):

    • In a separate vial, dissolve Fmoc-Thr(OtBu)-OH (3-5 equivalents relative to resin loading) and HATU (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Amino Acid Activation and Coupling (Method B: DIC/HOBt):

    • In a separate vial, dissolve Fmoc-Thr(OtBu)-OH (3-5 equivalents) and HOBt (3-5.5 equivalents) in DMF.

    • Add the solution to the deprotected peptide-resin.

    • Add DIC (3-5.5 equivalents) to the reaction vessel.

    • Agitate the reaction mixture at room temperature for 1-4 hours.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

    • If the coupling is incomplete after the initial reaction time, the coupling step can be repeated.

  • Washing: After complete coupling, wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the OtBu group on threonine) are removed simultaneously.

Cleavage Cocktail: A common cleavage cocktail is a mixture of TFA, TIS (Triisopropylsilane), and water. A typical ratio is 95:2.5:2.5 (v/v/v) of TFA/TIS/H₂O. TIS is a scavenger used to trap the reactive carbocations generated during the cleavage of the tBu groups, thus preventing side reactions.

Procedure:

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the dry peptide-resin.

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the deprotected peptide.

  • Precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Centrifuge and wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.

  • Dry the purified peptide under vacuum.

Quantitative Data and Expected Outcomes

The efficiency of each step in SPPS is critical for the overall yield and purity of the final peptide. The following table summarizes the expected quantitative outcomes for the incorporation of Fmoc-Thr(OtBu)-OH using standard protocols.

ParameterExpected Efficiency/YieldRemarks
Fmoc-Amino Acid Coupling Efficiency >99%Per coupling step, as monitored by the Kaiser test.
Overall Crude Peptide Yield 60-80%Based on the initial resin loading; sequence-dependent.
Purity of Crude Peptide 50-70%Highly sequence-dependent; major impurities are often deletion sequences from incomplete couplings.
Purity after RP-HPLC Purification >95%Dependent on the success of the purification process.

Potential Side Reactions and Troubleshooting

While SPPS is a robust methodology, certain side reactions can occur. Being aware of these potential issues is crucial for troubleshooting and optimizing the synthesis.

  • Incomplete Coupling: This is one of the most common issues, leading to deletion sequences in the final product.

    • Solution: Monitor each coupling step with the Kaiser test and perform a double coupling if necessary. Using more efficient coupling reagents like HATU can also improve outcomes.

  • Racemization: While the urethane-based Fmoc group largely prevents racemization, it can still occur, particularly with certain amino acids or under suboptimal conditions.

    • Solution: The addition of HOBt to carbodiimide-mediated couplings can suppress racemization.

  • Aspartimide Formation: Although not directly involving threonine, if aspartic acid is present in the peptide sequence, the basic conditions of Fmoc deprotection can lead to the formation of a cyclic aspartimide, resulting in impurities.

    • Solution: Using milder deprotection conditions or adding HOBt to the piperidine solution can reduce this side reaction.

Logical Workflow for Peptide Synthesis

The entire process of synthesizing a peptide using Fmoc-Thr(OtBu)-OH can be visualized as a logical workflow.

Peptide_Synthesis_Workflow Workflow for Solid-Phase Peptide Synthesis (SPPS) Start Start: Select Resin Resin_Prep Resin Swelling and Preparation Start->Resin_Prep First_AA_Coupling Couple First Fmoc-Amino Acid Resin_Prep->First_AA_Coupling Capping Cap Unreacted Sites (Optional) First_AA_Coupling->Capping SPPS_Cycle Iterative SPPS Cycles (Deprotection -> Coupling -> Washing) Capping->SPPS_Cycle Final_Deprotection Final Fmoc Deprotection SPPS_Cycle->Final_Deprotection Cleavage Cleavage from Resin and Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Peptide Precipitation and Washing Cleavage->Precipitation Purification Purification (e.g., RP-HPLC) Precipitation->Purification Analysis Analysis (e.g., Mass Spectrometry, HPLC) Purification->Analysis End End: Purified Peptide Analysis->End

A high-level workflow of the entire SPPS process.

Conclusion

Fmoc-Thr(OtBu)-OH is an indispensable reagent in modern solid-phase peptide synthesis. Its orthogonal protecting groups allow for the efficient and controlled assembly of complex peptide chains. A thorough understanding of its chemical properties, combined with the implementation of robust experimental protocols and careful monitoring of each step, is essential for achieving high yields and purities of the target peptides. This guide provides the foundational knowledge and practical procedures to enable researchers and drug development professionals to effectively utilize Fmoc-Thr(OtBu)-OH in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-Thr(OtBu)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Thr(OtBu)-OH is a critical building block in solid-phase peptide synthesis (SPPS) for the incorporation of threonine residues into peptide sequences. The use of the tert-butyl (tBu) protecting group on the side-chain hydroxyl function of threonine prevents unwanted side reactions during peptide elongation. This protecting group is stable under the basic conditions required for the removal of the N-terminal Fmoc group but is readily cleaved during the final acidolytic cleavage of the peptide from the resin. These application notes provide a comprehensive protocol for the efficient and reliable incorporation of Fmoc-Thr(OtBu)-OH into peptides using standard Fmoc-based SPPS.

Chemical Properties

  • Chemical Name: N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-threonine

  • Molecular Formula: C₂₃H₂₇NO₅[1]

  • Molecular Weight: 397.48 g/mol [1]

  • Appearance: White to off-white solid

  • Key Protecting Groups:

    • N-α-Fmoc (9-Fluorenylmethoxycarbonyl): A base-labile protecting group, typically removed with a solution of piperidine (B6355638) in dimethylformamide (DMF).

    • Side-chain-OtBu (tert-butyl ether): An acid-labile protecting group, stable to the conditions of Fmoc removal and cleaved with strong acids like trifluoroacetic acid (TFA).[2]

Data Presentation: Quantitative Parameters for Fmoc-Thr(OtBu)-OH in SPPS

The following table summarizes key quantitative parameters for the use of Fmoc-Thr(OtBu)-OH in solid-phase peptide synthesis. Note that optimal conditions may vary depending on the specific peptide sequence and the resin used.

ParameterRecommended RangeNotes
Amino Acid Equivalents 3 - 5 equivalentsRelative to the resin loading capacity.
Coupling Reagent Equivalents 2.9 - 4.5 equivalentsFor reagents like HBTU, HATU, or HCTU.
Base (e.g., DIEA) Equivalents 6 - 8 equivalentsN,N-Diisopropylethylamine (DIEA) is a common choice.
Coupling Time 1 - 4 hoursCan be monitored using a ninhydrin (B49086) test.
Fmoc Deprotection Solution 20% Piperidine in DMF (v/v)A standard and effective solution for Fmoc removal.
Fmoc Deprotection Time 5 - 20 minutesTypically performed in two steps.
Cleavage Cocktail 95% TFA, 2.5% TIS, 2.5% H₂OA common cocktail for cleavage and side-chain deprotection.
Cleavage Time 2 - 4 hoursAt room temperature.
Expected Coupling Efficiency >99%With standard coupling reagents.

Experimental Protocols

This section provides a detailed step-by-step protocol for a single coupling cycle involving Fmoc-Thr(OtBu)-OH in manual solid-phase peptide synthesis.

Materials and Reagents
  • Fmoc-Thr(OtBu)-OH

  • Peptide synthesis grade Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized Water

  • Cold diethyl ether

  • Appropriate resin for SPPS (e.g., Rink Amide or Wang resin)

Protocol for a Single Coupling Cycle

1. Resin Swelling:

  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to swell the resin for at least 30 minutes.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes and then drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for an additional 15-20 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the cleaved Fmoc group.

3. Coupling of Fmoc-Thr(OtBu)-OH:

  • In a separate vial, dissolve Fmoc-Thr(OtBu)-OH (3-5 eq.) and a suitable coupling reagent (e.g., HATU, 3-4.5 eq.) in DMF.

  • Add DIEA (6-8 eq.) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

  • Add the activated Fmoc-Thr(OtBu)-OH solution to the deprotected resin.

  • Agitate the reaction mixture for 1-4 hours at room temperature.

  • Monitor the coupling reaction using a ninhydrin (Kaiser) test. A negative test (yellow beads) indicates complete coupling.

  • If the coupling is incomplete, the coupling step can be repeated with fresh reagents.

4. Washing:

  • Once the coupling is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts.

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection

1. Resin Preparation:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it thoroughly under vacuum.

2. Cleavage Reaction:

  • Prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[3]

  • Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).[3]

  • Gently agitate the mixture at room temperature for 2-3 hours.[3]

3. Peptide Precipitation and Isolation:

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Concentrate the filtrate to a small volume using a stream of nitrogen.

  • Precipitate the peptide by adding the concentrated solution to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold diethyl ether 2-3 times to remove residual scavengers and byproducts.

  • Dry the crude peptide pellet under vacuum.

4. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-Thr(OtBu)-OH, Coupling Reagent, DIEA) Wash1->Coupling Wash2 Washing (DMF/DCM) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage after final amino acid Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for a single cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

References

Standard Operating Procedure for the Activation and Coupling of Fmoc-Thr(OtBu)-OtBu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Fmoc-Thr(OtBu)-OtBu, or N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-threonine tert-butyl ester, is a doubly protected amino acid derivative. The presence of the N-terminal Fmoc (9-fluorenylmethoxycarbonyl) group and the tert-butyl (tBu) protection on the threonine side-chain hydroxyl group are standard in peptide synthesis. However, the unique feature of this molecule is the tert-butyl (OtBu) ester protecting the C-terminal carboxyl group.

This C-terminal protection fundamentally dictates the application of this reagent. Unlike standard Fmoc-amino acids used in stepwise Solid-Phase Peptide Synthesis (SPPS) where the free carboxyl group is anchored to a resin, this compound is designed for:

  • Solution-Phase Peptide Synthesis (SPPS): Where peptide chains are elongated in a homogenous solution, and intermediates are isolated after each step.

  • Protected Peptide Fragment Synthesis: This molecule can act as the C-terminal residue of a protected peptide fragment. This fragment is then cleaved from a highly acid-labile resin, keeping the side-chain and C-terminal protecting groups intact, for use in subsequent segment condensation.

The activation of this molecule involves the temporary deprotection of the N-terminal Fmoc group, followed by the coupling of its now-free amino group to an activated carboxyl group of another amino acid or peptide fragment. This document provides detailed protocols for this process, focusing on its application in solution-phase synthesis.

Principle of Activation and Coupling

The core of peptide bond formation is a condensation reaction between a carboxyl group of one amino acid and the amino group of another. This process requires the "activation" of the carboxyl group to make it more susceptible to nucleophilic attack by the amino group. In the context of using this compound, the process is reversed: its N-terminal Fmoc group is first removed (deprotection) to expose the amine, which then acts as the nucleophile. This free amine attacks the activated carboxyl group of the incoming Fmoc-protected amino acid.

Common activation strategies for the incoming Fmoc-amino acid include the use of uronium/aminium salts (HATU, HBTU), phosphonium (B103445) salts (PyBOP), or carbodiimides (DIC) in conjunction with additives like HOBt or Oxyma.

Experimental Protocols

Protocol 1: N-terminal Fmoc-Deprotection of this compound in Solution

This protocol describes the removal of the Fmoc protecting group to yield H-Thr(OtBu)-OtBu, which is then ready for coupling.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine (B6355638)

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

Procedure:

  • Dissolve this compound in DMF to a suitable concentration (e.g., 0.1-0.2 M).

  • Add piperidine to the solution to a final concentration of 20% (v/v).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The deprotection is typically complete within 30 minutes.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove most of the DMF and piperidine.

  • Re-dissolve the residue in a minimal amount of DCM.

  • Precipitate the product, H-Thr(OtBu)-OtBu, by adding the DCM solution dropwise to a stirred beaker of cold diethyl ether.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the product under vacuum. The resulting H-Thr(OtBu)-OtBu is used in the subsequent coupling step without further purification.

Protocol 2: Activation of Incoming Fmoc-Amino Acid and Coupling

This protocol details the activation of a standard Fmoc-amino acid and its subsequent coupling to the deprotected H-Thr(OtBu)-OtBu from Protocol 1. Three common activation methods are provided.

General Materials:

  • Deprotected H-Thr(OtBu)-OtBu

  • Fmoc-protected amino acid (e.g., Fmoc-Ala-OH, Fmoc-Val-OH, etc.)

  • N,N-Dimethylformamide (DMF), anhydrous peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • Appropriate activation reagents (see below)

Method 2A: Activation with HATU

  • In a reaction vessel, dissolve the incoming Fmoc-amino acid (1.0 eq) and HATU (0.95 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the mixture and stir for 1-2 minutes to pre-activate the amino acid.

  • Dissolve H-Thr(OtBu)-OtBu (1.05 eq) in anhydrous DMF and add it to the pre-activated amino acid solution.

  • Stir the reaction mixture at room temperature for 1-4 hours.[1]

  • Monitor the reaction for completion using TLC or LC-MS.

  • Proceed with aqueous work-up and purification.

Method 2B: Activation with HBTU/HOBt

  • In a reaction vessel, dissolve the incoming Fmoc-amino acid (1.0 eq), HBTU (0.95 eq), and HOBt (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the mixture and stir for 3-8 minutes for pre-activation.

  • Add a solution of H-Thr(OtBu)-OtBu (1.05 eq) in DMF to the activated mixture.

  • Stir the reaction at room temperature for 2-6 hours.

  • Monitor the reaction for completion using TLC or LC-MS.

  • Proceed with aqueous work-up and purification.

Method 2C: Activation with DIC/Oxyma

  • In a separate vessel, dissolve the incoming Fmoc-amino acid (1.0 eq) and Oxyma Pure (1.0 eq) in DMF.

  • Add DIC (1.0 eq) to the solution and allow the activation to proceed for 10-15 minutes at room temperature.

  • Add this activated solution to a solution of H-Thr(OtBu)-OtBu (1.05 eq) and DIPEA (1.0 eq) in DMF.

  • Stir the reaction at room temperature for 2-8 hours.

  • Monitor the reaction for completion using TLC or LC-MS.

  • Proceed with aqueous work-up and purification.

Data Presentation

Table 1: Molar Equivalents for Common Activation Protocols

Reagent/ComponentMethod 2A (HATU)Method 2B (HBTU/HOBt)Method 2C (DIC/Oxyma)
Incoming Fmoc-AA1.01.01.0
H-Thr(OtBu)-OtBu1.051.051.05
Activator HATU: 0.95 HBTU: 0.95 DIC: 1.0
Additive -HOBt: 1.0Oxyma: 1.0
Base DIPEA: 2.0DIPEA: 2.0DIPEA: 1.0

Table 2: Typical Reaction Parameters and Expected Outcomes

ParameterMethod 2A (HATU)Method 2B (HBTU/HOBt)Method 2C (DIC/Oxyma)
Pre-activation Time 1-2 minutes3-8 minutes10-15 minutes
Coupling Time 1-4 hours2-6 hours2-8 hours
Relative Speed FastestFastSlower
Coupling Efficiency >98%>98%>98%
Risk of Racemization LowLow (with HOBt)Very Low (with Oxyma)

Visualizations

Experimental Workflow

G cluster_deprotection Protocol 1: Fmoc-Deprotection cluster_coupling Protocol 2: Activation & Coupling A This compound + 20% Piperidine in DMF B Stir at RT (30 min) A->B C Concentrate & Precipitate in Cold Diethyl Ether B->C D Isolate H-Thr(OtBu)-OtBu C->D G Add H-Thr(OtBu)-OtBu D->G Use in Coupling E Incoming Fmoc-AA + Activator + Base in DMF F Pre-activation (1-15 min) E->F F->G H Couple at RT (1-8 hours) G->H I Fmoc-Dipeptide-OtBu H->I

Caption: General workflow for the deprotection of this compound and subsequent coupling.

Signaling Pathways (Activation Mechanisms)

G Mechanism 1: Activation by HATU/HBTU cluster_activation Activation Step cluster_coupling Coupling Step AA Fmoc-AA-COO⁻ ActiveEster OAt/OBt Active Ester AA->ActiveEster Attacks HATU HATU or HBTU HATU->ActiveEster Base Base (DIPEA) Base->AA Deprotonates Peptide Fmoc-AA-CO-NH-Thr(OtBu)-OtBu ActiveEster->Peptide Amine H₂N-Thr(OtBu)-OtBu Amine->Peptide Nucleophilic Attack Byproduct HOAt/HOBt Peptide->Byproduct Releases

Caption: Activation of an Fmoc-amino acid using a uronium/aminium salt like HATU or HBTU.

G Mechanism 2: Activation by DIC/Oxyma cluster_activation Activation Step cluster_coupling Coupling Step AA Fmoc-AA-COOH Isourea O-acylisourea (Reactive Intermediate) AA->Isourea DIC DIC (Carbodiimide) DIC->Isourea Oxyma Oxyma ActiveEster Oxyma Active Ester Oxyma->ActiveEster Traps intermediate Isourea->ActiveEster DCU DCU (Urea byproduct) Isourea->DCU Rearranges to Peptide Fmoc-AA-CO-NH-Thr(OtBu)-OtBu ActiveEster->Peptide Amine H₂N-Thr(OtBu)-OtBu Amine->Peptide Nucleophilic Attack Peptide->Oxyma Releases

Caption: Activation of an Fmoc-amino acid using a carbodiimide (B86325) (DIC) and an additive (Oxyma).

References

Application Notes and Protocols for Fmoc-Thr(OtBu)-OH in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Thr(OtBu)-OH (N-α-Fmoc-O-tert-butyl-L-threonine) is a critical building block in modern solid-phase peptide synthesis (SPPS), particularly within the widely adopted Fmoc/tBu orthogonal protection strategy. The use of a tert-butyl (tBu) group to protect the hydroxyl side chain of threonine is standard practice in Fmoc chemistry. This protecting group is stable under the basic conditions required for the removal of the N-terminal Fmoc group but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support. This orthogonality is fundamental to the successful stepwise assembly of complex peptide sequences.

These application notes provide a comprehensive guide to the effective utilization of Fmoc-Thr(OtBu)-OH in automated peptide synthesizers. The document outlines the advantages of this derivative, potential side reactions and mitigation strategies, and detailed experimental protocols for its use in automated synthesis.

Advantages of Using Fmoc-Thr(OtBu)-OH

The strategic use of the tert-butyl protecting group for the threonine side chain offers several key advantages in automated peptide synthesis:

  • Prevention of Side Reactions: The tBu group effectively shields the reactive hydroxyl group of the threonine side chain, preventing its participation in undesirable side reactions such as O-acylation during coupling steps. This leads to a cleaner crude peptide product with higher purity.

  • Enhanced Solubility: The presence of the bulky and hydrophobic tBu group can, in some cases, improve the solubility of the growing peptide chain, which can help to disrupt aggregation and improve coupling efficiency, particularly in difficult or hydrophobic sequences.

  • Compatibility with Standard Fmoc Chemistry: Fmoc-Thr(OtBu)-OH is fully compatible with the reagents and conditions used in standard Fmoc/tBu SPPS protocols on automated synthesizers, requiring no special modifications to the standard synthesis cycles.

  • High Purity and Yield: The use of high-purity Fmoc-Thr(OtBu)-OH contributes to cleaner reactions and higher fidelity in peptide construction, ultimately leading to improved yields of the target peptide.[1]

Data Presentation: Performance and Purity

While comprehensive, direct comparative studies under identical automated synthesis conditions are not extensively documented in single sources, the available data and established principles of peptide chemistry allow for a summary of expected performance. The purity of the final peptide is highly sequence-dependent.

Table 1: Expected Performance of Fmoc-Thr(OtBu)-OH in Automated SPPS

ParameterExpected OutcomeNotes
Coupling Efficiency >99%Dependent on the coupling reagent, reaction time, and the specific peptide sequence. Monitoring with a ninhydrin (B49086) (Kaiser) test is recommended for method optimization.
Crude Peptide Purity HighThe tBu protecting group minimizes side reactions, leading to a cleaner crude product compared to unprotected threonine. Purity is sequence-dependent.
Final Yield Good to ExcellentMinimization of side reactions and high coupling efficiency contribute to higher overall yields of the desired peptide.
Racemization Risk LowWhile threonine can be susceptible to racemization, the use of appropriate coupling reagents and conditions minimizes this risk.
β-Elimination Risk LowThe tBu protecting group offers good stability against base-catalyzed β-elimination during Fmoc deprotection.

Table 2: Comparison of Common Coupling Reagents for Fmoc-Thr(OtBu)-OH

Coupling ReagentActivation SpeedRacemization RiskNotes
HBTU/HATU FastLowCommonly used in automated synthesizers for efficient and rapid couplings. HATU is often preferred for difficult couplings.
HCTU Very FastLowA cost-effective and highly efficient alternative to HATU, suitable for fast synthesis protocols.
DIC/Oxyma ModerateVery LowA carbodiimide-based activation method that is known to minimize racemization, particularly for sensitive amino acids.
PyBOP FastLowA phosphonium-based reagent that provides efficient activation.

Experimental Protocols

The following are generalized protocols for the use of Fmoc-Thr(OtBu)-OH in automated peptide synthesizers. These protocols should be optimized based on the specific instrument, peptide sequence, and desired scale.

Protocol 1: Standard Automated SPPS Cycle for Fmoc-Thr(OtBu)-OH Incorporation

This protocol outlines a single cycle for the addition of Fmoc-Thr(OtBu)-OH to the growing peptide chain on a solid support (e.g., Rink Amide or Wang resin).

1. Resin Swelling:

  • Load the resin into the reaction vessel of the automated synthesizer.

  • Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine (B6355638) in DMF (v/v).

  • Reaction time: 2 x 7-10 minutes (the synthesizer will perform this step twice).

  • Wash the resin thoroughly with DMF (typically 5-7 cycles).

3. Amino Acid Coupling:

  • Pre-activation (in a separate vial or in-line):

    • Dissolve Fmoc-Thr(OtBu)-OH (3-5 equivalents relative to resin loading) in DMF.

    • Add the coupling reagent (e.g., HBTU, HATU, or HCTU; 3-5 equivalents) and an organic base (e.g., N,N-diisopropylethylamine (DIPEA); 6-10 equivalents).

    • Allow to pre-activate for 1-5 minutes.

  • Coupling to Resin:

    • Deliver the activated Fmoc-Thr(OtBu)-OH solution to the reaction vessel containing the deprotected peptide-resin.

    • Agitate the reaction mixture for 30-60 minutes at room temperature. For potentially difficult couplings, this time can be extended, or a double coupling can be performed.

4. Washing:

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (typically 3-5 cycles).

5. Monitoring (Optional but Recommended for Method Development):

  • Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling (recoupling) step should be performed.

6. Chain Elongation:

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Final Cleavage and Deprotection

This protocol describes the cleavage of the completed peptide from the resin and the simultaneous removal of the tBu side-chain protecting group.

1. Resin Preparation:

  • After the final Fmoc deprotection, wash the peptide-resin with dichloromethane (B109758) (DCM) (3-5 cycles) and dry it under vacuum for at least 1 hour.

2. Cleavage Cocktail Preparation:

  • Prepare a fresh cleavage cocktail appropriate for the peptide sequence. A standard and robust cocktail is Reagent K :

    • Trifluoroacetic acid (TFA): 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

  • CAUTION: Prepare the cleavage cocktail in a well-ventilated fume hood. TFA is highly corrosive.

3. Cleavage Reaction:

  • Add the cleavage cocktail to the dried peptide-resin in a suitable reaction vessel (approximately 10 mL of cocktail per gram of resin).

  • Gently agitate the mixture at room temperature for 2-4 hours.

4. Peptide Precipitation and Isolation:

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.

  • A white precipitate of the crude peptide should form.

  • Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the peptide pellet under vacuum.

Mandatory Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Automated Synthesis Cycle (Repeated for each Amino Acid) cluster_final_steps Final Steps resin Start with Resin swell Swell Resin in DMF resin->swell deprotection Fmoc Deprotection (20% Piperidine/DMF) swell->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-Thr(OtBu)-OH + Activator) wash1->coupling wash2 DMF Wash coupling->wash2 wash2->deprotection Next Cycle final_deprotection Final Fmoc Deprotection wash2->final_deprotection Final Amino Acid final_wash DCM Wash & Dry final_deprotection->final_wash cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) final_wash->cleavage precipitation Precipitation in Ether cleavage->precipitation purification Purification (e.g., HPLC) precipitation->purification

Caption: Automated SPPS Workflow using Fmoc-Thr(OtBu)-OH.

side_reactions cluster_main Potential Side Reactions with Threonine cluster_beta_elimination β-Elimination cluster_racemization Racemization cluster_mitigation Mitigation Strategies thr Fmoc-Thr(OtBu)-Peptide beta_elim Base-catalyzed (e.g., Piperidine) thr->beta_elim racem During Activation (Coupling Step) thr->racem dehydro Dehydroamino Acid Derivative beta_elim->dehydro mitigation_beta Use of tBu protecting group (Steric Hindrance) beta_elim->mitigation_beta d_thr D-Threonine Incorporation racem->d_thr mitigation_racem Optimized coupling reagents (e.g., DIC/Oxyma) Controlled temperature racem->mitigation_racem

Caption: Threonine Side Reactions and Mitigation.

References

Application Notes and Protocols for the Synthesis of Phosphopeptides Using Fmoc-Protected Threonine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein phosphorylation is a pivotal post-translational modification that governs a multitude of cellular processes, including signal transduction, cell cycle regulation, and apoptosis. The synthesis of phosphopeptides is, therefore, a critical tool for researchers and drug development professionals to investigate these pathways, develop kinase inhibitors, and generate phospho-specific antibodies. The "building block" approach, which involves the incorporation of pre-phosphorylated and protected amino acid derivatives during solid-phase peptide synthesis (SPPS), is the most direct and widely adopted strategy for producing phosphopeptides with a defined phosphorylation site.

This document provides detailed application notes and protocols for the synthesis of phosphopeptides using the Fmoc/tBu strategy, with a particular focus on the incorporation of phosphothreonine. While the specific derivative Fmoc-Thr(OtBu)-OtBu is not a standard reagent for the direct synthesis of phosphopeptides, this guide will focus on the well-established and commercially available building block, Fmoc-Thr(PO(OBzl)OH)-OH . The use of the tert-butyl protected threonine derivative, Fmoc-Thr(tBu)-OH , as a precursor for post-synthetic "global" phosphorylation will also be discussed.

Overview of Phosphopeptide Synthesis Strategies

There are two primary strategies for the chemical synthesis of phosphopeptides:

  • Building Block Approach: This method involves the direct incorporation of a pre-phosphorylated and protected amino acid derivative, such as Fmoc-Thr(PO(OBzl)OH)-OH, during solid-phase peptide synthesis (SPPS). This is generally the more direct and preferred strategy as it ensures the precise location of the phosphate (B84403) group.[1]

  • Global Phosphorylation: In this approach, a peptide containing unprotected serine, threonine, or tyrosine residues is first synthesized, followed by a post-synthetic phosphorylation step while the peptide is still attached to the solid support.[1][2] This can be a useful alternative, though it may present challenges in achieving site-selectivity in peptides with multiple potential phosphorylation sites.

The tert-butyl (tBu) group in Fmoc-Thr(tBu)-OH protects the side-chain hydroxyl group and is labile to strong acids like trifluoroacetic acid (TFA), making it suitable for the global phosphorylation approach where the protecting group is removed to expose the hydroxyl group for phosphorylation.[2]

Fmoc-Thr(PO(OBzl)OH)-OH: The Recommended Building Block

For the direct incorporation of phosphothreonine, Fmoc-Thr(PO(OBzl)OH)-OH is the reagent of choice in Fmoc-based SPPS. The monobenzyl (Bzl) phosphate protection is critical as it prevents β-elimination, a common side reaction that can occur under the basic conditions used for Fmoc group removal (e.g., piperidine (B6355638) treatment).[3]

Experimental Protocols

Materials and Reagents
Reagent/MaterialSupplier Recommendation
Rink Amide MBHA resinGL Bio
Fmoc-amino acids (standard)Luxembourg Industries Limited, Israel
Fmoc-Thr(PO(OBzl)OH)-OH Novabiochem® (Merck)
HATUBiolab Chemicals
DIPEASigma-Aldrich
PiperidineSigma-Aldrich
Dimethylformamide (DMF)Biolab Chemicals
Dichloromethane (DCM)Standard laboratory grade
Trifluoroacetic acid (TFA)Sigma-Aldrich
Triisopropylsilane (TIS)Sigma-Aldrich
1,2-Ethanedithiol (EDT)Sigma-Aldrich
Diethyl ether (cold)Standard laboratory grade
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Thr(PO(OBzl)OH)-OH

This protocol is adapted for microwave-assisted SPPS, which can accelerate synthesis times.

1. Resin Swelling and Preparation:

  • Swell Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
  • Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 minutes, then 4 minutes at 75°C with microwave irradiation).[4]
  • Wash the resin thoroughly with DMF.

2. Amino Acid Coupling (Standard Residues):

  • Prepare a solution of the Fmoc-protected amino acid (5 equivalents), HATU (4.5 equivalents), and DIPEA (8 equivalents) in DMF.[4]
  • Allow the mixture to pre-activate for 5 minutes at 0°C.
  • Add the activated amino acid solution to the resin.
  • Perform the coupling reaction under microwave irradiation for 5 minutes at 75°C.[4]
  • Wash the resin with DMF.
  • Remove the Fmoc group as described in step 1.

3. Incorporation of Fmoc-Thr(PO(OBzl)OH)-OH:

  • Due to the steric hindrance and acidic nature of the phosphate group, a modified coupling protocol is recommended.
  • Prepare a solution of Fmoc-Thr(PO(OBzl)OH)-OH (3 equivalents), HATU (2.5 equivalents), and DIPEA (6 equivalents) in DMF.[4]
  • Pre-activate for 5 minutes at 0°C.
  • Add the activated phosphothreonine building block to the resin.
  • Perform a double coupling: microwave irradiation for 5 minutes at 75°C, wash with DMF, and repeat the coupling with a fresh solution of the activated amino acid.[4]
  • Wash the resin thoroughly with DMF.
  • Perform a Kaiser or TNBS test to ensure complete coupling.
  • Remove the Fmoc group as described in step 1.

4. Chain Elongation:

  • Repeat step 2 for the remaining amino acids in the sequence.

5. Cleavage and Deprotection:

  • Wash the final peptidyl-resin with DCM and dry under vacuum.
  • Prepare a cleavage cocktail of TFA/TIS/Water/EDT (94:1:2.5:2.5).[4]
  • Add the cold cleavage cocktail to the resin and shake at room temperature for 2-3 hours. The benzyl (B1604629) protecting group on the phosphate is removed during this step.
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
  • Dry the crude peptide under vacuum.

6. Purification and Analysis:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Confirm the identity and purity of the phosphopeptide by mass spectrometry (e.g., LC-MS).

Data Presentation

The success of phosphopeptide synthesis can be evaluated by the purity of the crude product and the final isolated yield. The following table summarizes representative data for the synthesis of multi-phosphorylated peptides using accelerated methods.

Peptide SequenceNumber of Phospho-residuesCrude Purity (%)Isolated Yield (%)
pS-L-G-L-G-L-G1--
Peptide A437.233.6
Peptide B525.415.3
Peptide C615.27.2
Peptide D710.34.1
Peptide E87.73.6
Data adapted from accelerated multiphosphorylated peptide synthesis studies.[5] Crude purity was determined by HPLC analysis. Isolated yield was calculated after purification.

Mandatory Visualizations

Experimental Workflow

Phosphopeptide_Synthesis_Workflow Resin 1. Resin Preparation (Swell & Fmoc Deprotection) Coupling_AA 2. Standard Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Resin->Coupling_AA Deprotection_AA 3. Fmoc Deprotection (20% Piperidine/DMF) Coupling_AA->Deprotection_AA Coupling_pThr 4. Phosphothreonine Coupling (Fmoc-Thr(PO(OBzl)OH)-OH, HATU, DIPEA, Double Coupling) Deprotection_AA->Coupling_pThr If next is pThr Elongation 6. Chain Elongation (Repeat Steps 2 & 3) Deprotection_AA->Elongation If next is standard AA Deprotection_pThr 5. Fmoc Deprotection (20% Piperidine/DMF) Coupling_pThr->Deprotection_pThr Deprotection_pThr->Elongation Cleavage 7. Cleavage & Deprotection (TFA Cocktail) Elongation->Cleavage Purification 8. Purification & Analysis (RP-HPLC, Mass Spec) Cleavage->Purification

Caption: Workflow for Solid-Phase Phosphopeptide Synthesis.

Signaling Pathway Example: MAPK/ERK Pathway

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Grb2 Grb2 RTK->Grb2 Recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates (Ser/Thr) ERK ERK (MAPK) MEK->ERK Phosphorylates (Thr/Tyr) Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Phosphorylates (Ser/Thr) Gene_Expression Gene Expression (Cell Proliferation, Differentiation) Transcription_Factors->Gene_Expression

References

Application Notes and Protocols for Fmoc-Thr(OtBu)-OtBu in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Thr(OtBu)-OtBu, or N-α-Fmoc-O-tert-butyl-L-threonine tert-butyl ester, is a crucial building block in the field of peptide chemistry, particularly in the context of drug discovery and development. The strategic use of orthogonal protecting groups, the fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino group and the tert-butyl (tBu) group for the side-chain hydroxyl and C-terminal carboxyl groups, allows for the precise and efficient synthesis of complex peptide sequences. Threonine residues play a vital role in the structure and function of many therapeutic peptides, contributing to their stability, bioactivity, and target specificity. This document provides detailed application notes and experimental protocols for the effective utilization of this compound in solid-phase peptide synthesis (SPPS) for drug discovery applications.

Applications in Drug Discovery

The incorporation of threonine and its derivatives is a key strategy in the design of peptide-based therapeutics. The hydroxyl group of threonine can be a site for post-translational modifications, such as glycosylation, which can enhance the stability and solubility of peptide drugs. The use of the tert-butyl protecting group for the threonine side chain in the form of Fmoc-Thr(OtBu)-OH or its esterified version, this compound, is standard practice in Fmoc-based solid-phase peptide synthesis (SPPS). This strategy prevents unwanted side reactions and ensures the integrity of the final peptide product.

A notable application of threonine derivatives in drug development is in the synthesis of antimicrobial peptides. For instance, analogues of Polymyxin E1, a last-resort antibiotic against multidrug-resistant Gram-negative bacteria, have been synthesized using Fmoc-Thr(tBu)-OH. In these syntheses, the threonine residue is a key component of the cyclic peptide structure, which is essential for its antimicrobial activity. The precise assembly of the peptide chain, facilitated by protected amino acids like this compound, is critical to achieving the desired therapeutic agent with high purity and yield.

Data Presentation

The following tables summarize typical quantitative data associated with the use of Fmoc-protected amino acids in solid-phase peptide synthesis. These values are illustrative and can be influenced by the specific peptide sequence, resin, and coupling reagents used.

Parameter Typical Value Notes
Fmoc-Amino Acid Coupling Efficiency >99%Per coupling step, as monitored by the ninhydrin (B49086) (Kaiser) test.
Overall Crude Peptide Yield 60-80%Based on the initial resin loading capacity. Highly sequence-dependent.
Purity of Crude Peptide 50-70%Sequence-dependent; major impurities often include deletion sequences.
Purity after RP-HPLC Purification >95%Dependent on the success of the purification protocol.

Table 1: Typical Quantitative Data for Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry.

Parameter Typical Conditions Notes
Resin Loading 0.2 - 1.0 mmol/gLower loading is often preferred for long or difficult sequences to minimize aggregation.
Amino Acid Equivalents 3 - 5 equivalentsRelative to the resin loading.
Coupling Reagent Equivalents 3 - 5 equivalentsFor reagents like HBTU, HATU, or DIC/HOBt.
Base Equivalents (e.g., DIPEA) 6 - 10 equivalentsUsed to neutralize the resin and activate the amino acid.
Fmoc Deprotection Solution 20% Piperidine (B6355638) in DMFTypically a two-step treatment (e.g., 1 x 5 min and 1 x 15 min).
Cleavage Cocktail TFA/TIS/H₂O (95:2.5:2.5, v/v/v)A common cocktail for cleavage and removal of most acid-labile protecting groups.

Table 2: Typical Reaction Conditions for Fmoc-SPPS.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual synthesis of a peptide on a solid support using the Fmoc/tBu strategy, incorporating this compound.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Reaction vessel with a sintered glass filter

  • Shaker or bubbler for mixing

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Mix for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF.

    • Mix for 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Amino Acid Coupling (for this compound and other Fmoc-amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents) and HOBt/Oxyma (3-5 equivalents) in DMF.

    • Add DIC (3-5 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Add DIPEA (6-10 equivalents) to the reaction vessel.

    • Mix for 1-2 hours at room temperature.

    • Monitor the coupling reaction for completion using the ninhydrin (Kaiser) test. A negative test (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step can be repeated.

  • Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Final Washing and Drying: Wash the peptide-resin extensively with DMF, DCM, and finally with methanol. Dry the resin under vacuum.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the tert-butyl protecting groups.

Materials:

  • Dry peptide-resin

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Cold diethyl ether

  • Centrifuge tubes

  • Centrifuge

  • Nitrogen stream or vacuum concentrator

Procedure:

  • Preparation: Place the dry peptide-resin in a suitable reaction vessel.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.

    • Concentrate the filtrate to a small volume under a gentle stream of nitrogen or using a vacuum concentrator.

    • Add cold diethyl ether to the concentrated solution to precipitate the crude peptide.

  • Isolation and Washing:

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and organic impurities.

  • Drying: Dry the peptide pellet under vacuum to obtain the crude peptide.

  • Purification: The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

spss_workflow Resin Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (this compound, DIC/HOBt, DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat for next Amino Acid Washing2->Repeat Repeat->Fmoc_Deprotection Continue Elongation Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Amino Acid Coupled Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Pure Peptide Purification->Final_Peptide

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

polymyxin_moa cluster_bacteria Gram-Negative Bacterium OM Outer Membrane (with LPS) Periplasm Periplasmic Space IM Inner (Cytoplasmic) Membrane Cytoplasm Cytoplasm Polymyxin Polymyxin E1 Analogue LPS Lipopolysaccharide (LPS) (Lipid A component) Polymyxin->LPS Electrostatic Interaction Displacement Displacement of Ca2+ and Mg2+ ions LPS->Displacement Disruption_OM Outer Membrane Disruption Displacement->Disruption_OM Permeabilization_IM Inner Membrane Permeabilization Disruption_OM->Permeabilization_IM Leakage Leakage of Intracellular Contents Permeabilization_IM->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Caption: Mechanism of Action of Polymyxin E1 Analogue.

Application Notes and Protocols for Large-Scale Synthesis of Peptides with Fmoc-Thr(OtBu)-OtBu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The large-scale synthesis of therapeutic peptides is a critical component of modern drug development. The Fmoc/tBu strategy for solid-phase peptide synthesis (SPPS) is a widely adopted methodology for producing peptides at an industrial scale. This document provides detailed application notes and protocols for the use of the sterically hindered dipeptide building block, Fmoc-Thr(OtBu)-OtBu, in large-scale peptide manufacturing.

This compound is a protected form of the amino acid threonine, where the alpha-amino group is protected by a base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group, and both the side-chain hydroxyl group and the C-terminal carboxylic acid are protected by acid-labile tert-butyl (OtBu) groups. This derivative is particularly useful for introducing a protected threonine residue into a peptide sequence, minimizing side reactions and simplifying handling during large-scale production. However, the bulky nature of the tert-butyl protecting groups presents unique challenges in achieving high coupling efficiency and purity, necessitating optimized protocols.

Challenges in Large-Scale Synthesis with this compound

The incorporation of sterically hindered amino acid derivatives like this compound in a large-scale manufacturing setting presents several challenges that must be addressed to ensure a robust and efficient process:

  • Incomplete Coupling: The steric hindrance caused by the two tert-butyl groups can significantly slow down the kinetics of the coupling reaction, leading to incomplete acylation of the free amine on the growing peptide chain. This results in deletion sequences, which are challenging to separate during purification.

  • Aggregation: Peptides containing bulky, hydrophobic residues have a tendency to aggregate on the solid support, further hindering the accessibility of reagents to the reactive sites and leading to lower yields and purity.

  • Process Optimization: Translating a small-scale laboratory synthesis to a multi-kilogram production requires careful optimization of all process parameters, including resin selection, solvent volumes, reaction times, and temperature control, to maintain product quality and process efficiency.

  • Cost of Goods: The use of specialized, sterically hindered amino acid derivatives and potentially longer cycle times can increase the overall cost of goods for the final active pharmaceutical ingredient (API).

Quantitative Data Summary for Large-Scale Synthesis

The following table summarizes the expected quantitative parameters for the large-scale synthesis of a representative peptide containing a this compound building block. These values are typical for a well-optimized process in a cGMP manufacturing environment and may vary depending on the specific peptide sequence and scale of production.

ParameterTypical Value (Large-Scale)Remarks
Resin Loading 0.3 - 0.7 mmol/gHigher loading is desirable for process efficiency but may increase aggregation for difficult sequences.
This compound Equivalents 1.5 - 3.0 eq.A higher excess is used compared to standard amino acids to drive the coupling reaction to completion.
Coupling Reagent Equivalents 1.5 - 3.0 eq.Dependent on the chosen coupling reagent; uronium/guanidinium-based reagents are common.
Coupling Time for this compound 2 - 6 hoursMay require extended time or double coupling cycles to achieve >99% completion.
Standard Amino Acid Coupling Time 1 - 2 hoursShorter coupling times are typically sufficient for less hindered amino acids.
Fmoc Deprotection Time 20 - 40 minutesStandard deprotection times are usually sufficient.
Overall Crude Peptide Yield 50 - 75%Based on the initial resin loading and dependent on the peptide length and sequence.
Purity of Crude Peptide 40 - 65%Sequence-dependent; major impurities often include deletion sequences related to the hindered coupling.
Purity after Multi-Step Purification > 98.5%Achievable with optimized multi-column chromatographic purification.

Experimental Protocols

The following protocols are intended for the large-scale synthesis of peptides incorporating this compound using an automated solid-phase peptide synthesizer in a cGMP environment.

Protocol 1: Resin Preparation and Swelling
  • Resin Selection: Choose a suitable solid support based on the C-terminal of the target peptide (e.g., 2-Chlorotrityl chloride resin for protected fragments, Rink amide resin for peptide amides).

  • Resin Loading: Load the resin into a suitably sized, temperature-controlled reaction vessel.

  • Swelling: Add N,N-Dimethylformamide (DMF) to the resin (15-20 L per kg of resin). Stir the slurry at a controlled temperature (20-25°C) for 1-2 hours to ensure uniform swelling of the resin beads.

  • Solvent Removal: Drain the DMF from the reaction vessel through the bottom filter.

Protocol 2: Standard Fmoc Deprotection Cycle
  • Piperidine (B6355638) Treatment: Add a 20% (v/v) solution of piperidine in DMF to the swollen resin. Stir for 5-10 minutes.

  • Drain: Drain the piperidine solution.

  • Second Piperidine Treatment: Add a fresh 20% (v/v) solution of piperidine in DMF and stir for 15-30 minutes to ensure complete Fmoc removal.

  • Washing: Wash the resin extensively with DMF (5-7 cycles) to remove all traces of piperidine and the cleaved Fmoc-dibenzofulvene adduct.

Protocol 3: Optimized Coupling of this compound
  • Amino Acid Solution Preparation: In a separate vessel, dissolve this compound (1.5 - 3.0 eq.) and a suitable coupling additive (e.g., Oxyma Pure, 1.5 - 3.0 eq.) in DMF.

  • Activation: Add the coupling reagent (e.g., DIC, COMU, 1.5 - 3.0 eq.) to the amino acid solution and allow it to pre-activate for 5-10 minutes.

  • Coupling Reaction: Add the activated this compound solution to the deprotected peptide-resin. Stir the reaction mixture at a controlled temperature (25-30°C) for 2-6 hours.

  • In-Process Control (IPC): Take a small sample of the resin and perform a Kaiser test or a microcleavage and LC-MS analysis to monitor the completion of the coupling reaction.

  • Double Coupling (if necessary): If the IPC indicates incomplete coupling (<99%), drain the reaction solution and repeat steps 3 and 4 with a freshly prepared activated amino acid solution.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5-7 cycles) to remove excess reagents and by-products.

Protocol 4: Cleavage and Deprotection
  • Resin Washing and Drying: After the final amino acid coupling and deprotection, wash the peptide-resin with a sequence of solvents such as isopropanol (B130326) and dichloromethane, and then dry the resin under a stream of nitrogen or under vacuum.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail appropriate for the peptide sequence and protecting groups used (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water, 95:2.5:2.5, v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approximately 10-20 L per kg of resin). Stir the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Slowly add the filtrate to a large volume of cold diethyl ether (typically 10-20 times the volume of the filtrate) with vigorous stirring to precipitate the crude peptide.

  • Isolation and Washing: Isolate the precipitated peptide by filtration or centrifugation. Wash the peptide cake with cold diethyl ether to remove residual scavengers and cleavage by-products.

  • Drying: Dry the crude peptide under vacuum to obtain a solid powder.

Protocol 5: Purification
  • Solubilization: Dissolve the crude peptide in an appropriate aqueous buffer, potentially containing a denaturant like guanidine (B92328) hydrochloride or urea (B33335) if the peptide is prone to aggregation.

  • Chromatography: Purify the crude peptide using multi-column preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable stationary phase (e.g., C18 silica).

  • Gradient Elution: Elute the peptide using a gradient of an organic solvent (e.g., acetonitrile) in water, both containing a small amount of an ion-pairing agent (e.g., TFA or acetic acid).

  • Fraction Analysis and Pooling: Collect fractions and analyze their purity by analytical RP-HPLC. Pool the fractions that meet the required purity specifications.

  • Lyophilization: Lyophilize the pooled fractions to obtain the final, highly pure peptide product.

Visualizations

Large_Scale_SPPS_Workflow cluster_synthesis Peptide Synthesis cluster_downstream Downstream Processing Resin_Prep Resin Preparation & Swelling Chain_Elongation Iterative Chain Elongation (Deprotection & Coupling) Resin_Prep->Chain_Elongation Swollen Resin Cleavage Cleavage & Deprotection Chain_Elongation->Cleavage Protected Peptide-Resin Purification Multi-column RP-HPLC Purification Cleavage->Purification Crude Peptide Lyophilization Lyophilization Purification->Lyophilization Pure Peptide Solution API Final Peptide API Lyophilization->API Purified Peptide Powder

Caption: High-level workflow for large-scale solid-phase peptide synthesis (SPPS).

Hindered_AA_Coupling_Logic Start Start: Deprotected Peptide-Resin Prepare_AA Prepare Activated This compound Solution Start->Prepare_AA Couple Perform Coupling Reaction (Extended Time, 2-6h) Prepare_AA->Couple IPC In-Process Control (IPC) (e.g., Kaiser Test, LC-MS) Couple->IPC Wash Wash Resin IPC->Wash Coupling Complete (>99%) Double_Couple Repeat Coupling Step IPC->Double_Couple Incomplete Coupling Next_Cycle Proceed to Next Cycle Wash->Next_Cycle Double_Couple->IPC

Caption: Logical workflow for the optimized coupling of sterically hindered this compound.

Application of Fmoc-Thr(OtBu)-OtBu in the Synthesis of Therapeutic Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of protected amino acids is fundamental to the successful solid-phase peptide synthesis (SPPS) of therapeutic peptides. Fmoc-Thr(OtBu)-OH, a derivative of threonine, is a critical building block in this process. The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the α-amino group, while the tert-butyl (OtBu) group safeguards the side-chain hydroxyl function. This orthogonal protection scheme is central to the widely adopted Fmoc/tBu strategy, enabling the synthesis of complex and sensitive therapeutic peptides with high purity and yield. This document provides detailed application notes and protocols for the use of Fmoc-Thr(OtBu)-OH in the synthesis of prominent therapeutic peptides.

While the user's query specified Fmoc-Thr(OtBu)-OtBu, it is important to clarify that for solid-phase peptide synthesis (SPPS), the C-terminus of the amino acid is typically a free carboxylic acid to facilitate coupling to the resin-bound peptide chain. Therefore, this document will focus on the application of Fmoc-Thr(tBu)-OH , which is the standard reagent for incorporating tert-butyl-protected threonine in Fmoc-SPPS.

Key Advantages of the Fmoc/tBu Strategy

The use of Fmoc-protected amino acids with tert-butyl side-chain protection offers several advantages in the synthesis of therapeutic peptides:

  • Mild Deprotection Conditions: The Fmoc group is cleaved under mild basic conditions, typically with piperidine (B6355638), which preserves the integrity of sensitive peptide sequences and complex modifications.

  • Orthogonal Protection: The acid-labile tert-butyl protecting groups on the side chains are stable to the basic conditions used for Fmoc removal, ensuring precise control over the synthesis.

  • High Yield and Purity: The Fmoc/tBu strategy is known for achieving high coupling efficiencies, typically exceeding 99%, leading to higher overall yields and purer crude peptide products.

  • Reduced Side Reactions: The mild deprotection conditions minimize the occurrence of undesirable side reactions that can occur with harsher methods.

  • Versatility: This strategy is compatible with a wide range of peptide sequences and modifications, making it suitable for the synthesis of diverse therapeutic peptides.

Application in Therapeutic Peptide Synthesis: Case Studies

Fmoc-Thr(tBu)-OH is an essential component in the synthesis of numerous therapeutic peptides. Below are case studies for three prominent examples: Liraglutide (B1674861), Exenatide (B527673), and Enfuvirtide (B549319).

Case Study 1: GLP-1 Receptor Agonists - Liraglutide and Exenatide

Liraglutide and Exenatide are glucagon-like peptide-1 (GLP-1) receptor agonists used in the treatment of type 2 diabetes and obesity. Their synthesis relies heavily on the Fmoc/tBu SPPS strategy, with Fmoc-Thr(tBu)-OH being a key building block for the threonine residues within their sequences.

Signaling Pathway of GLP-1 Receptor Agonists

Liraglutide and Exenatide mimic the action of endogenous GLP-1 by binding to and activating the GLP-1 receptor (GLP-1R), a G protein-coupled receptor.[1] This activation triggers a cascade of intracellular signaling events, primarily through the Gαs/cAMP pathway, leading to enhanced glucose-dependent insulin (B600854) secretion, suppressed glucagon (B607659) release, delayed gastric emptying, and increased satiety.[2][3]

GLP1R_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular GLP-1 Agonist GLP-1 Agonist GLP1R GLP-1R GLP-1 Agonist->GLP1R Binds Gs Gαs GLP1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Promotes Glucagon Glucagon Suppression PKA->Glucagon Promotes

GLP-1 Receptor Signaling Pathway

Data Presentation: Liraglutide and Exenatide Synthesis

ParameterLiraglutideExenatideReference(s)
Synthesis Strategy Fmoc/tBu Solid-Phase Peptide SynthesisFmoc/tBu Solid-Phase Peptide Synthesis[1][4][5]
Resin ChemMatrix®, Wang ResinRink Amide Resin, 2-Chlorotrityl Chloride Resin[4][5][6]
Key Building Block Fmoc-Thr(tBu)-OHFmoc-Thr(tBu)-OH[5][7]
Crude Purity 30% - 84% (process dependent)~40% - 66% (process dependent)[1][2][8][9]
Final Purity (after purification) >98.5%>98.5%[2][8][9]
Overall Yield ~69% (optimized process)12.4% - 12.8% (process dependent)[1][9]
Case Study 2: HIV Fusion Inhibitor - Enfuvirtide

Enfuvirtide is a 36-amino acid peptide that inhibits the fusion of the HIV-1 virus with host cells, making it a crucial component of antiretroviral therapy. The large-scale synthesis of this complex peptide is achieved through a combination of solid-phase and solution-phase strategies, with Fmoc-Thr(tBu)-OH being essential for incorporating threonine residues.[10]

Mechanism of Action: HIV Fusion Inhibition

Enfuvirtide mimics a region of the HIV-1 envelope glycoprotein (B1211001) gp41. It binds to a specific site on gp41, preventing the conformational changes necessary for the fusion of the viral and cellular membranes. This blockage of membrane fusion effectively halts the entry of the virus into the host cell.[11][12]

HIV_Fusion_Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binds CCR5 CCR5/CXCR4 Co-receptor gp120->CCR5 gp41 gp41 Enfuvirtide Enfuvirtide gp41->Enfuvirtide Binding Blocked CD4->gp120 CCR5->gp120 Enfuvirtide->gp41 Binds to gp41

HIV Fusion Inhibition by Enfuvirtide

Data Presentation: Enfuvirtide Synthesis

ParameterEnfuvirtideReference(s)
Synthesis Strategy Hybrid Solid-Phase and Solution-Phase Synthesis[10][11]
Resin (for fragments) 2-Chlorotrityl Chloride (2-CTC) Resin[11]
Key Building Block Fmoc-Thr(tBu)-OH
Crude Purity 30% - 40% (linear SPPS)[10][11]
Final Purity (after purification) >98.0%[11]
Overall Yield 6% - 8% (linear SPPS)[10]

Experimental Protocols

General Protocol for Fmoc-SPPS

This protocol outlines the general steps for solid-phase peptide synthesis using the Fmoc/tBu strategy. Specific parameters may need optimization based on the peptide sequence and scale.

SPPS_Workflow Start Start with Resin Swell Resin Swelling (DMF) Start->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Washing (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) Wash1->Coupling Wash2 Washing (DMF, DCM) Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Repeat->Deprotection Next cycle Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Repeat->Cleavage Final cycle Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification End Lyophilization Purification->End

General Fmoc-SPPS Workflow

1. Resin Swelling:

  • Place the appropriate resin (e.g., Wang, Rink Amide) in a reaction vessel.

  • Add N,N-Dimethylformamide (DMF) and allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5-10 minutes at room temperature.

  • Drain the solution and repeat the piperidine treatment for another 10-20 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) and Dichloromethane (DCM) (3-5 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.

3. Amino Acid Coupling (incorporating Fmoc-Thr(tBu)-OH):

  • In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, HATU, DIC; 3-5 equivalents) in DMF.

  • Add an activator base such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents).

  • Pre-activate the mixture for a few minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. The coupling of sterically hindered amino acids may require longer reaction times or double coupling.

  • Monitor the coupling reaction for completion using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (yellow beads) indicates complete coupling.

4. Washing:

  • After complete coupling, drain the reaction mixture.

  • Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove excess reagents and by-products.

5. Peptide Chain Elongation:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Cleavage and Side-Chain Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide and protecting groups. A common cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail to the dry peptide-resin.

  • Gently agitate the mixture at room temperature for 2-4 hours.

7. Peptide Precipitation and Purification:

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Collect the precipitated peptide by centrifugation and wash with cold ether.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[2][8]

  • Lyophilize the purified fractions to obtain the final peptide product.

Conclusion

Fmoc-Thr(tBu)-OH is an indispensable building block for the solid-phase synthesis of a wide range of therapeutic peptides. Its use within the Fmoc/tBu strategy allows for the efficient and high-purity production of complex molecules like Liraglutide, Exenatide, and Enfuvirtide. The protocols and data presented here provide a comprehensive guide for researchers and professionals in the field of peptide drug development, highlighting the critical role of this protected amino acid in advancing therapeutic innovation. Careful optimization of coupling and cleavage conditions is paramount to achieving high yields and purity in the synthesis of these life-changing medicines.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Fmoc-Thr(OtBu)-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the solid-phase peptide synthesis (SPPS) of peptides containing the sterically hindered amino acid, Fmoc-Thr(OtBu)-OH.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the incomplete coupling of Fmoc-Thr(OtBu)-OH?

Incomplete coupling of Fmoc-Thr(OtBu)-OH is most commonly attributed to:

  • Steric Hindrance: The bulky nature of both the N-terminal Fmoc protecting group and the O-tert-butyl (OtBu) group on the threonine side chain sterically hinders the approach of the activated amino acid to the N-terminus of the peptide chain.[1][2]

  • Suboptimal Activation: Standard coupling reagents may not be potent enough to efficiently activate the carboxylic acid of Fmoc-Thr(OtBu)-OH, leading to a lower concentration of the reactive species.

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures or aggregate on the solid support, making the N-terminal amine less accessible for coupling.

  • Inadequate Reaction Conditions: Insufficient coupling time or suboptimal temperature can prevent the reaction from reaching completion, especially for a sterically demanding residue like Fmoc-Thr(OtBu)-OH.

Q2: How can I monitor the completeness of the Fmoc-Thr(OtBu)-OH coupling reaction?

The most common method for monitoring coupling reactions in SPPS is the Kaiser test (or ninhydrin (B49086) test) . This colorimetric test detects the presence of free primary amines on the resin.

  • Positive Result (Blue/Purple Beads): Indicates the presence of unreacted N-terminal amines, signifying an incomplete coupling reaction.

  • Negative Result (Yellow/Colorless Beads): Indicates that the coupling reaction is complete, as there are no free primary amines.

It is crucial to perform a Kaiser test after the coupling of Fmoc-Thr(OtBu)-OH to determine if a second coupling or other troubleshooting steps are necessary.

Q3: Which coupling reagents are recommended for Fmoc-Thr(OtBu)-OH?

For sterically hindered amino acids like Fmoc-Thr(OtBu)-OH, more potent coupling reagents are generally required. While standard carbodiimide (B86325) reagents like DIC in combination with HOBt or OxymaPure can be used, uronium/aminium or phosphonium (B103445) salt-based reagents are often more effective.

  • Uronium/Aminium Reagents: HATU and HCTU are highly recommended for difficult couplings due to their high reactivity.

  • Phosphonium Reagents: PyBOP and PyAOP are also excellent choices for promoting the coupling of hindered amino acids.

Troubleshooting Guide

If you have identified an incomplete coupling of Fmoc-Thr(OtBu)-OH through a positive Kaiser test, consider the following troubleshooting strategies:

Strategy 1: Double Coupling

This is the most straightforward and common approach to drive a difficult coupling reaction to completion. After the initial coupling reaction, the resin is washed, and a fresh solution of activated Fmoc-Thr(OtBu)-OH is added.

Strategy 2: Use of a More Potent Coupling Reagent

If you are using a standard coupling reagent like DIC/HOBt and consistently observing incomplete coupling, switching to a more powerful reagent is advisable. HATU is often considered one of the most effective reagents for coupling sterically hindered amino acids.

Strategy 3: Extended Reaction Time

For sterically hindered residues, a standard coupling time of 1-2 hours may be insufficient. Extending the reaction time to 4 hours, or even overnight in some cases, can significantly improve the coupling efficiency.

Strategy 4: Microwave-Assisted SPPS

The application of microwave energy can accelerate coupling reactions, particularly for challenging residues. Short bursts of microwave irradiation at a controlled temperature (e.g., 5 minutes at 50°C) can enhance the reaction kinetics and improve yields.[3]

Data Presentation

The following table summarizes the expected relative performance of different coupling strategies for Fmoc-Thr(OtBu)-OH. The efficiencies are estimates based on the general performance of these methods for sterically hindered amino acids.

Coupling StrategyReagent/ConditionExpected Coupling EfficiencyNotes
Standard Coupling DIC/OxymaPure85-95%May require longer reaction times for acceptable yields.
Standard Coupling HBTU/DIPEA90-97%A more robust option than carbodiimides for hindered couplings.
Enhanced Coupling HATU/DIPEA>98%Highly recommended for sterically demanding couplings.[4]
Double Coupling HATU/DIPEA>99%Often ensures near-quantitative coupling for difficult residues.[4]
Microwave-Assisted HATU/DIPEA (5 min @ 50°C)>99%Significantly accelerates the reaction and can improve efficiency.[3]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Thr(OtBu)-OH using HATU
  • Resin Preparation: Swell the peptide-resin with the free N-terminal amine in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes) to remove the Fmoc group from the N-terminus.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Thr(OtBu)-OH (3 equivalents relative to the resin loading), HATU (2.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.[4]

  • Coupling Reaction: Add the activation mixture to the deprotected resin. Agitate the reaction vessel at room temperature for 2-4 hours.

  • Washing: Wash the resin with DMF (3-5 times).

  • Monitoring: Perform a Kaiser test to check for completion of the coupling reaction.

Protocol 2: Double Coupling of Fmoc-Thr(OtBu)-OH
  • Follow steps 1-6 of the Standard Coupling Protocol .

  • Perform a Kaiser test. If the result is positive (blue/purple beads), proceed with the second coupling.

  • Prepare a fresh activation mixture as described in step 4 of the Standard Coupling Protocol .

  • Add the fresh activation mixture to the resin and agitate for another 1-2 hours.

  • Wash the resin with DMF (3-5 times).

  • Perform a final Kaiser test to confirm complete coupling.

Protocol 3: Kaiser Test (Ninhydrin Test)
  • Sample Preparation: Transfer a small sample of the peptide-resin (approx. 5-10 mg) to a small glass test tube.

  • Reagent Addition: Add 2-3 drops of each of the following solutions to the test tube:

    • Solution A: Potassium cyanide in pyridine.

    • Solution B: Ninhydrin in n-butanol.

    • Solution C: Phenol in n-butanol.

  • Heating: Heat the test tube at 100-120°C for 3-5 minutes.

  • Observation:

    • Positive (Incomplete Coupling): The beads and/or the solution will turn a dark blue or purple color.

    • Negative (Complete Coupling): The beads and solution will remain yellow or colorless.

Mandatory Visualization

Troubleshooting_Workflow start Start: Coupling of Fmoc-Thr(OtBu)-OH kaiser_test Perform Kaiser Test start->kaiser_test incomplete Incomplete Coupling (Positive Kaiser Test) kaiser_test->incomplete Positive (Blue) complete Coupling Complete (Negative Kaiser Test) kaiser_test->complete Negative (Yellow) double_coupling Strategy 1: Double Coupling incomplete->double_coupling Recommended First Step potent_reagent Strategy 2: Use More Potent Reagent (e.g., HATU) incomplete->potent_reagent extend_time Strategy 3: Extend Reaction Time (e.g., 4-8 hours) incomplete->extend_time microwave Strategy 4: Microwave-Assisted SPPS incomplete->microwave proceed Proceed to Next Deprotection Step complete->proceed kaiser_test2 Perform Kaiser Test double_coupling->kaiser_test2 potent_reagent->kaiser_test2 extend_time->kaiser_test2 microwave->kaiser_test2 kaiser_test2->incomplete Still Positive kaiser_test2->complete Negative end End of Current Cycle proceed->end

Caption: Troubleshooting workflow for incomplete coupling of Fmoc-Thr(OtBu)-OH.

References

Technical Support Center: Fmoc-Thr(OtBu)-OtBu in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions associated with the use of Fmoc-Thr(OtBu)-OtBu and its corresponding carboxylic acid, Fmoc-Thr(OtBu)-OH, in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions associated with the use of Fmoc-Thr(OtBu)-OH and this compound in Fmoc-SPPS?

A1: The main side reactions encountered when using Fmoc-protected threonine derivatives are:

  • β-Elimination: This is a base-catalyzed reaction that occurs during the piperidine-mediated Fmoc-deprotection step, leading to the formation of a dehydroamino acid residue. This dehydroalanine (B155165) derivative can then react with piperidine (B6355638) to form a piperidinyl-alanine adduct.

  • Diketopiperazine (DKP) Formation: This intramolecular cyclization occurs at the dipeptide stage after the removal of the N-terminal Fmoc group. The free amino group attacks the ester linkage to the resin (or the C-terminal OtBu group), cleaving the dipeptide from the support and forming a cyclic dipeptide. Using a C-terminally protected amino acid like this compound in solution phase coupling for the first residue can also be prone to this issue if the second amino acid is introduced without immediate coupling.

  • Aspartimide Formation: When a threonine residue is C-terminal to an aspartic acid residue (Asp-Thr sequence), there is a risk of aspartimide formation. This is a general and significant side reaction in Fmoc-SPPS where the backbone amide nitrogen attacks the side-chain ester of aspartic acid.[1]

Q2: Is this compound more prone to side reactions than Fmoc-Thr(OtBu)-OH attached to a resin?

A2: While both forms are susceptible to the same side reactions, their propensities can differ. The C-terminal tert-butyl ester of this compound makes the dipeptide stage particularly susceptible to diketopiperazine formation, as the ester bond is more labile than the amide bonds formed in subsequent steps. For resin-bound peptides, the nature of the resin linker also plays a crucial role in the rate of DKP formation.

Q3: How can I detect these side reactions in my crude peptide?

A3: The most common methods for detecting these side products are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • β-Elimination: Results in a mass loss of 98 Da (tBuOH) and can be followed by the addition of piperidine, leading to a net mass change. The resulting dehydroamino acid can be identified by its characteristic mass.[2]

  • Diketopiperazine Formation: Leads to the loss of the desired peptide and the appearance of a new, smaller cyclic molecule that can be detected by HPLC and MS.

  • Aspartimide Formation: Often results in a peak eluting close to the desired peptide in HPLC, with the same mass but a different fragmentation pattern in MS/MS. It can also lead to the formation of α- and β-piperidide adducts, which will have a corresponding mass increase.[3]

Troubleshooting Guides

Issue 1: Presence of Unexpected Peaks Corresponding to β-Elimination

Symptoms:

  • Appearance of a new peak in the HPLC chromatogram with a shorter retention time.

  • Mass spectrometry data shows a mass loss of 98 Da (loss of tBuOH) or a net addition of piperidine minus a proton.

Root Causes & Solutions:

Root CauseMitigation Strategy
Prolonged exposure to piperidine Reduce the Fmoc deprotection time to the minimum required for complete removal. Monitor Fmoc removal by UV to optimize the deprotection time.
High concentration of piperidine While 20% piperidine in DMF is standard, for sensitive sequences, reducing the concentration to 10% or 5% may be beneficial.
Elevated temperature Perform the synthesis at room temperature. Avoid heating during deprotection steps unless necessary to overcome aggregation.
Choice of base For highly sensitive sequences, consider replacing piperidine with a weaker base like piperazine (B1678402) or using a DBU/piperazine mixture.[4][5]
  • Reagent Preparation: Prepare a fresh solution of 10% (v/v) piperidine and 0.1 M HOBt in high-purity DMF.

  • Fmoc Deprotection:

    • Swell the peptide-resin in DMF.

    • Treat the resin with the deprotection solution for 2 minutes.

    • Drain the solution.

    • Repeat the treatment for 8 minutes.

  • Washing: Thoroughly wash the resin with DMF (5 x 1 min) to remove all traces of the deprotection solution.

  • Monitoring: Monitor the completion of the deprotection by taking a small sample of the resin for a Kaiser test or by quantifying the dibenzofulvene-piperidine adduct in the filtrate by UV spectrophotometry.

Beta_Elimination_Mechanism Fmoc-NH-CHR-CO-Peptide Protected Threonine Residue (on resin) Intermediate Carbanion Intermediate Fmoc-NH-CHR-CO-Peptide->Intermediate Base (Piperidine) abstracts α-proton Piperidine Piperidine Piperidine->Fmoc-NH-CHR-CO-Peptide Dehydroamino_acid Dehydroamino Acid Derivative Piperidine->Dehydroamino_acid Intermediate->Dehydroamino_acid β-Elimination OtBu_loss Loss of OtBu Intermediate->OtBu_loss Piperidinyl_adduct Piperidinyl-Alanine Adduct Dehydroamino_acid->Piperidinyl_adduct Michael Addition of Piperidine

Issue 2: Low Yield of Final Peptide and Detection of a Cyclic Dipeptide

Symptoms:

  • Significantly low yield of the target peptide, especially for peptides synthesized from the dipeptide stage.

  • Detection of a cyclic dipeptide by HPLC-MS in the cleavage solution.

Root Causes & Solutions:

Root CauseMitigation Strategy
Sequence-dependent cyclization Dipeptides containing Proline, Glycine, or other sterically unhindered amino acids are more prone to DKP formation.
Resin choice Standard Wang and Rink amide resins are more susceptible. Using a 2-chlorotrityl chloride (2-CTC) resin can sterically hinder the intramolecular cyclization.
C-terminal protection When using a pre-formed dipeptide with a C-terminal ester like -OtBu, the risk of DKP formation upon N-terminal deprotection is high.
Fmoc deprotection conditions Prolonged exposure to piperidine after deprotection of the second amino acid increases the risk.
  • Resin Selection: For C-terminal acid peptides, use a 2-chlorotrityl chloride (2-CTC) resin.

  • Coupling the First Two Amino Acids:

    • Couple the first Fmoc-amino acid to the 2-CTC resin using a low loading (e.g., 0.3-0.5 mmol/g).

    • After Fmoc deprotection of the first amino acid, immediately proceed to the coupling of the second Fmoc-amino acid.

  • Introduction of the Third Amino Acid:

    • After deprotection of the second amino acid, minimize the time the free N-terminus is exposed.

    • Alternatively, synthesize the dipeptide in solution and couple it to the resin as a single unit.

    • Another strategy is to use a dipeptide building block, such as a pseudoproline dipeptide, if the sequence allows.

DKP_Formation_Workflow

Issue 3: Aspartimide Formation in Asp-Thr Sequences

Symptoms:

  • Presence of satellite peaks around the main product peak in the HPLC chromatogram.

  • Mass spectrometry shows peaks with the same mass as the desired peptide but with different fragmentation, or peaks corresponding to piperidide adducts.

Root Causes & Solutions:

Root CauseMitigation Strategy
Sequence-dependent cyclization The Asp-Thr sequence is susceptible to this side reaction.
Base-catalyzed reaction Standard piperidine deprotection conditions promote aspartimide formation.
Side-chain protecting group of Asp The standard tert-butyl (OtBu) group may not provide sufficient steric hindrance.
  • Use of Additives in Deprotection Solution:

    • Prepare a deprotection solution of 20% piperidine in DMF containing 0.1 M HOBt. The acidic additive helps to protonate the backbone amide, reducing its nucleophilicity.

  • Use of Alternative Bases:

    • Consider using a weaker base such as 5% piperazine in DMF, which has been shown to reduce aspartimide formation.

  • Use of Sterically Hindered Protecting Groups:

    • If synthesizing a particularly problematic sequence, consider using an Asp derivative with a bulkier side-chain protecting group, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(Odmab)-OH.

  • Backbone Protection:

    • For very difficult sequences, the use of a dipeptide with a backbone protecting group, such as Fmoc-Asp(OtBu)-Dmb-Gly-OH, can completely prevent aspartimide formation if the sequence allows for its incorporation.

Aspartimide_Formation_Mechanism

Analytical Protocols

Protocol for Sample Preparation and HPLC-MS Analysis of Crude Peptides:

  • Peptide Cleavage:

    • Treat a small amount of the peptide-resin (approx. 10-20 mg) with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.

  • Peptide Precipitation:

    • Precipitate the cleaved peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash the pellet with cold ether.

  • Sample Preparation for Analysis:

    • Dissolve the dried crude peptide in a suitable solvent (e.g., 50% acetonitrile (B52724)/water with 0.1% TFA).

  • HPLC Analysis:

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Use a gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide and its by-products.

    • Monitor the elution profile at 214 nm or 280 nm.

  • Mass Spectrometry Analysis:

    • Couple the HPLC output to an electrospray ionization mass spectrometer (ESI-MS).

    • Acquire full scan MS data to identify the molecular weights of the eluting peaks.

    • Perform tandem MS (MS/MS) on the peaks of interest to confirm the sequence and identify the site of modification.

This technical support guide provides a starting point for troubleshooting common side reactions when using this compound and its derivatives. For particularly challenging sequences, a combination of the strategies outlined above may be necessary to achieve the desired peptide purity and yield.

References

Technical Support Center: Fmoc-Thr(OtBu)-OtBu Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling efficiency of Fmoc-Thr(OtBu)-OtBu. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their peptide synthesis protocols involving this sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound challenging?

A1: The coupling of this compound is challenging primarily due to steric hindrance. The bulky tert-butyl (OtBu) protecting groups on both the side-chain hydroxyl and the C-terminal carboxyl group physically obstruct the approach of the incoming N-terminal amine of the peptide chain. This hindrance can significantly slow down the reaction kinetics, leading to incomplete coupling and lower yields.[1]

Q2: What are the common side reactions observed during the coupling of this compound?

A2: The most common side reactions are incomplete coupling, resulting in deletion sequences, and racemization. Racemization can occur when the alpha-proton of the activated amino acid is abstracted by a base, leading to a loss of stereochemical integrity.[2][3] This is a particular concern with prolonged activation times or the use of strong bases.

Q3: Which class of coupling reagents is most effective for this compound?

A3: For sterically hindered amino acids like this compound, aminium/uronium salt-based reagents are generally the most effective.[1] Reagents such as HATU, HCTU, and COMU are highly reactive and can facilitate coupling where other reagents like carbodiimides (e.g., DIC) may fail or provide low yields.[2] Phosphonium (B103445) salts like PyBOP are also a good option.

Q4: How does the choice of base impact the coupling efficiency and potential for racemization?

A4: The choice of base is critical. While a base is necessary to activate the coupling reagent, strong bases can increase the risk of racemization. N,N-Diisopropylethylamine (DIPEA) is commonly used, but for amino acids prone to racemization, a weaker or more sterically hindered base like 2,4,6-collidine may be preferred to minimize this side reaction.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Coupling Yield / Incomplete Reaction Insufficient reagent reactivity: Standard coupling reagents (e.g., DIC/HOBt) may not be potent enough to overcome the steric hindrance.Switch to a more powerful coupling reagent: Use an aminium/uronium salt like HATU, HCTU, or COMU, or a phosphonium salt like PyBOP. These are known to be more effective for hindered couplings.
Inadequate reaction time: The coupling reaction may be slow due to steric hindrance.Increase the coupling time: Extend the reaction time to 2-4 hours or perform a double coupling. Monitor the reaction progress using a ninhydrin (B49086) test.
Presence of Deletion Sequences in Final Peptide Incomplete coupling in the previous cycle: The this compound failed to couple completely to the growing peptide chain.Optimize the coupling protocol: Use a more potent coupling reagent and/or perform a double coupling. Ensure efficient mixing and proper solvent swelling of the resin.
Racemization of the Threonine Residue Over-activation of the amino acid: Prolonged exposure to the activating agent and base can lead to racemization.Use a pre-activation step: Activate the this compound for a short period (1-2 minutes) before adding it to the resin.
Base is too strong: A strong base like DIPEA can promote racemization.Switch to a weaker base: Consider using N-methylmorpholine (NMM) or a more hindered base like 2,4,6-collidine to reduce the rate of racemization.

Data Presentation

Comparison of Coupling Reagents for Hindered Amino Acids
Coupling Reagent Additive Relative Reactivity Typical Reaction Time Racemization Risk
DIC HOBt / OxymaModerate2 - 6 hoursLow to Moderate
PyBOP -High1 - 3 hoursModerate
HBTU HOBtHigh30 min - 2 hoursModerate
HCTU 6-Cl-HOBtVery High15 min - 1 hourLow to Moderate
HATU HOAtVery High15 min - 1 hourLow
COMU OxymaVery High10 min - 1 hourLow

This table provides a general comparison; optimal conditions should be determined empirically for each specific sequence.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HCTU

This protocol outlines a standard method for coupling this compound, suitable for routine synthesis.

  • Resin Preparation: Swell the resin-bound peptide (with the deprotected N-terminal amine) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HCTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

  • Coupling Reaction: Add the activation mixture to the swollen resin. Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring: Perform a qualitative ninhydrin (Kaiser) test. A yellow to light blue color indicates a complete or near-complete reaction. If the beads are dark blue, the coupling is incomplete.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Protocol 2: Optimized Coupling for Difficult Sequences

This protocol is recommended when incomplete coupling is anticipated or has been observed.

  • Resin Preparation: Swell the resin-bound peptide in DMF for at least 30 minutes.

  • Activation Mixture Preparation (Pre-activation): In a separate vessel, dissolve this compound (4 equivalents) and HATU (3.9 equivalents) in DMF. Add 2,4,6-collidine (8 equivalents). Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the pre-activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Monitoring: Perform a ninhydrin test.

  • Double Coupling (if necessary): If the ninhydrin test is positive, drain the reaction vessel, wash with DMF (3x), and repeat steps 2-4.

  • Washing: Once a negative ninhydrin test is achieved, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Visualizations

Experimental Workflow for Optimized Coupling

G cluster_prep Preparation cluster_coupling Coupling Cycle cluster_wash Washing resin_prep Swell Resin in DMF activation_prep Prepare Activation Mixture (this compound, HATU, Collidine) preactivate Pre-activate Mixture (1-2 min) activation_prep->preactivate couple Add to Resin & Agitate (2 hours) preactivate->couple monitor Ninhydrin Test couple->monitor monitor->couple Positive (Recouple) wash_resin Wash Resin (DMF, DCM) monitor->wash_resin Negative next_step Proceed to Next Cycle wash_resin->next_step

Caption: Optimized workflow for this compound coupling.

Troubleshooting Decision Tree for Low Coupling Efficiency

G start Low Coupling Efficiency Detected check_reagent Using DIC/HBTU? start->check_reagent switch_reagent Switch to HATU, HCTU, or COMU check_reagent->switch_reagent Yes check_time Coupling time < 2h? check_reagent->check_time No re_evaluate Re-evaluate synthesis switch_reagent->re_evaluate increase_time Increase time to 2-4h check_time->increase_time Yes double_couple Perform double coupling check_time->double_couple No increase_time->re_evaluate check_base Using DIPEA? double_couple->check_base switch_base Consider using Collidine to minimize racemization check_base->switch_base Yes check_base->re_evaluate No switch_base->re_evaluate

Caption: Troubleshooting guide for low coupling efficiency.

References

Technical Support Center: Preventing Racemization of Threonine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of threonine racemization during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for peptides containing threonine?

A: Racemization is the conversion of a chiral molecule, such as an L-amino acid, into an equal mixture of both its L- and D-enantiomers. In peptide synthesis, this leads to the formation of diastereomeric impurities, where one or more amino acids have the incorrect stereochemistry. The biological activity of a peptide is highly dependent on its specific three-dimensional structure, which is dictated by the sequence of L-amino acids. The presence of D-threonine impurities can significantly reduce or alter the peptide's therapeutic efficacy and potentially introduce off-target effects.

Q2: What is the primary mechanism of threonine racemization during peptide synthesis?

A: The most common mechanism for racemization of all amino acids during peptide synthesis, including threonine, is through the formation of an oxazolone (B7731731) (or azlactone) intermediate. During the coupling step, the carboxylic acid of the N-protected threonine is activated. This activated intermediate can then cyclize to form a planar oxazolone. The alpha-proton of the oxazolone is acidic and can be abstracted by a base present in the reaction mixture. Reprotonation can then occur from either face of the planar intermediate, leading to a loss of the original stereochemistry.

RacemizationMechanism L_Thr L-Threonine (Activated) Oxazolone Planar Oxazolone Intermediate L_Thr->Oxazolone - H₂O Enolate Enolate Intermediate Oxazolone->Enolate + Base - H⁺ Enolate->Oxazolone - Base + H⁺ D_Thr D-Threonine (Racemized) Enolate->D_Thr + H⁺ (from opposite face)

Figure 1: Oxazolone mechanism of threonine racemization.

Q3: Which factors primarily influence the extent of threonine racemization?

A: Several factors during the coupling step can influence the rate of racemization:

  • Coupling Reagents: The choice of coupling reagent significantly impacts the level of activation and, consequently, the propensity for oxazolone formation.

  • Base: The type and concentration of the base used can promote the abstraction of the alpha-proton from the oxazolone intermediate.

  • Temperature: Higher temperatures generally accelerate the rate of racemization.

  • Pre-activation Time: Longer pre-activation times of the amino acid before addition to the peptide-resin can lead to increased racemization.

  • Protecting Groups: The nature of the side-chain protecting group on threonine can have an effect on racemization levels.

Troubleshooting Guide

Problem: I am observing a significant level of D-threonine impurity in my synthetic peptide.

This troubleshooting guide provides a step-by-step approach to identify and mitigate the causes of threonine racemization.

Step 1: Evaluate and Optimize Your Coupling Reagent

The choice of coupling reagent is a critical first step in minimizing racemization. While direct quantitative comparisons for threonine are not abundant in literature, general trends for racemization-prone amino acids can guide the selection.

Solution:

  • Use Coupling Reagents with Built-in Racemization Suppressants: Modern coupling reagents often incorporate additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®) which are known to reduce racemization.

  • Consider Carbodiimides with Additives: Diisopropylcarbodiimide (DIC) in combination with HOBt or OxymaPure® is a classic and effective method for suppressing racemization.

  • For Difficult Couplings: For sterically hindered couplings where stronger activators are needed, aminium/uronium-based reagents like HBTU, HATU, or COMU can be used, but careful optimization of reaction conditions is crucial. COMU is often cited for its high efficiency and reduced racemization potential.[1]

Table 1: Qualitative Comparison of Common Coupling Reagents for Racemization

Coupling Reagent ClassExamplesGeneral Racemization PotentialRecommendations for Threonine
CarbodiimidesDIC, DCCModerate (without additives)Use in combination with HOBt or OxymaPure®.
Aminium/UroniumHBTU, TBTU, HATUModerate to HighUse with caution; optimize base and temperature.
PhosphoniumPyBOP, PyAOPModerateGenerally effective with minimal racemization.
Immonium/Uronium (Oxyma-based)COMULow to ModerateA good choice for balancing efficiency and minimizing racemization.[1]
Step 2: Optimize Base Conditions

The presence of a base is often necessary for the coupling reaction, but it is also a key contributor to racemization.

Solution:

  • Use a Weaker or Sterically Hindered Base: Instead of highly basic diisopropylethylamine (DIPEA), consider using a weaker base like N-methylmorpholine (NMM) or a sterically hindered base such as 2,4,6-collidine.[1]

  • Reduce Base Equivalents: Use the minimum amount of base required for the reaction to proceed efficiently. Typically, 1.5 to 2 equivalents relative to the amino acid are sufficient.

  • Base-Free Conditions: For particularly sensitive couplings, a base-free protocol using DIC and HOBt can be employed.[2]

Step 3: Control Reaction Temperature and Time

Solution:

  • Lower the Reaction Temperature: Performing the coupling reaction at a lower temperature (e.g., 0 °C or room temperature) can significantly reduce the rate of racemization.

  • Minimize Pre-activation Time: If pre-activation of the amino acid is performed, keep the time to a minimum (e.g., 1-5 minutes) before adding it to the resin.[3]

Step 4: Choose the Appropriate Threonine Protecting Group

The standard tert-butyl (tBu) protecting group for the threonine side-chain hydroxyl is generally effective and does not directly participate in the racemization mechanism. However, for specialized applications, other protecting groups might be considered. The key is to ensure the protecting group is stable throughout the synthesis and does not introduce other side reactions.

Experimental Protocols

Protocol 1: General Low-Racemization Coupling of Fmoc-Thr(tBu)-OH using DIC/OxymaPure®

This protocol is a good starting point for minimizing threonine racemization during a standard solid-phase peptide synthesis (SPPS) cycle.

  • Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a standard protocol (e.g., 20% piperidine (B6355638) in DMF).

  • Washing: Thoroughly wash the resin with DMF (3-5 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve 3-5 equivalents of Fmoc-Thr(tBu)-OH in DMF.

    • Add 3-5 equivalents of OxymaPure®.

    • Add 3-5 equivalents of Diisopropylcarbodiimide (DIC).

    • Allow the mixture to pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test or other appropriate test to confirm the completion of the coupling reaction.

  • Washing: Thoroughly wash the resin with DMF (3-5 times) to remove any unreacted reagents and byproducts.

DIC_Oxyma_Protocol start Start: Deprotected Peptide-Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) wash1 2. Wash (DMF) deprotection->wash1 activation 3. Prepare Activation Mix: Fmoc-Thr(tBu)-OH + OxymaPure® + DIC in DMF wash1->activation preactivate 4. Pre-activate (1-5 min) activation->preactivate coupling 5. Add to Resin & Couple (1-2h, RT) preactivate->coupling monitoring 6. Monitor Reaction (e.g., Kaiser Test) coupling->monitoring wash2 7. Wash (DMF) monitoring->wash2 end End: Coupled Peptide-Resin wash2->end

Figure 2: Workflow for low-racemization coupling of Threonine.
Protocol 2: Analysis of Threonine Racemization by Chiral HPLC

This protocol outlines the general steps for determining the percentage of D-threonine in a synthetic peptide.

  • Peptide Hydrolysis:

    • Accurately weigh 1-5 mg of the dried peptide into a hydrolysis tube.

    • To account for racemization that may occur during hydrolysis, use a deuterated acid mixture. A common mixture is 6 M DCl in D₂O.

    • Add the deuterated acid to the peptide, seal the tube under vacuum, and heat at 110°C for 24 hours.

    • After hydrolysis, cool the sample and evaporate the acid to dryness under vacuum.

  • Sample Preparation:

    • Re-dissolve the amino acid hydrolysate in a suitable buffer (e.g., 0.1 M sodium borate (B1201080) buffer, pH 8.8).

    • For improved detection and resolution, derivatization is often necessary. A common derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). Add a solution of FDAA in acetone (B3395972) to the amino acid solution and incubate at 40°C for 1 hour.

    • Quench the reaction by adding 2 M HCl.

  • Chiral HPLC Analysis:

    • Column: Use a chiral stationary phase column suitable for amino acid enantiomer separation (e.g., a teicoplanin-based column like Astec CHIROBIOTIC® T).

    • Mobile Phase: A typical mobile phase system is a gradient of acetonitrile (B52724) in an aqueous buffer containing a small amount of acid (e.g., formic acid or TFA). The exact conditions will need to be optimized for the specific column and derivatized amino acids.

    • Detection: Use a UV detector at a wavelength appropriate for the derivatizing agent (e.g., 340 nm for FDAA derivatives). For higher sensitivity and specificity, LC-MS can be used.

    • Quantification: Integrate the peak areas for the L- and D-threonine derivatives. The percentage of racemization can be calculated as: % D-Threonine = [Area(D-Thr) / (Area(L-Thr) + Area(D-Thr))] x 100

HPLC_Analysis_Workflow start Start: Synthetic Peptide hydrolysis 1. Hydrolysis (6M DCl/D₂O, 110°C, 24h) start->hydrolysis drying1 2. Dry Sample hydrolysis->drying1 dissolve 3. Re-dissolve in Buffer drying1->dissolve derivatize 4. Derivatization (e.g., Marfey's Reagent) dissolve->derivatize hplc 5. Chiral HPLC Analysis derivatize->hplc quantify 6. Data Analysis & Quantification hplc->quantify end End: % D-Threonine quantify->end

Figure 3: Workflow for the analysis of Threonine racemization.

By carefully selecting reagents and controlling reaction conditions, the racemization of threonine during peptide synthesis can be effectively minimized, ensuring the production of high-purity peptides with the desired biological activity.

References

Technical Support Center: Fmoc Deprotection of Threonine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the Fmoc deprotection of threonine-containing peptides in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Question: I am observing incomplete Fmoc deprotection for my threonine-containing peptide. What are the possible causes and how can I resolve this?

Answer:

Incomplete Fmoc deprotection is a common issue, particularly with hydrophobic sequences or peptides prone to aggregation.[1] The presence of threonine, with its bulky side chain, can contribute to these challenges in certain sequence contexts.

Potential Causes and Solutions:

  • Peptide Aggregation: The growing peptide chain can fold into secondary structures like β-sheets on the solid support, hindering access of the deprotection reagent to the N-terminal Fmoc group.[1][2]

    • Solution 1: Modify Deprotection Conditions: Increase the deprotection time or temperature. Consider using sonication to disrupt aggregates.[2]

    • Solution 2: Change Solvent System: Switch from DMF to N-methylpyrrolidone (NMP) or add chaotropic salts like LiCl or KSCN to the deprotection solution to disrupt hydrogen bonding.[2]

    • Solution 3: Use a Stronger Base: A solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine (B6355638) in DMF can be more effective for difficult sequences. However, be cautious as DBU can increase the risk of side reactions like aspartimide formation.

    • Solution 4: Incorporate Pseudoproline Dipeptides: Introducing a pseudoproline dipeptide at a Ser or Thr residue can disrupt aggregation.

  • Poor Resin Swelling: Inadequate swelling of the resin can limit reagent accessibility.

    • Solution: Ensure the resin is fully swollen in the appropriate solvent (e.g., DMF) before initiating the synthesis.

Below is a decision tree to guide you through troubleshooting incomplete Fmoc deprotection:

G start Incomplete Fmoc Deprotection Observed check_aggregation Is the peptide sequence known to aggregate? (e.g., hydrophobic, β-sheet forming) start->check_aggregation modify_conditions Modify Deprotection Conditions: - Increase time/temperature - Use sonication check_aggregation->modify_conditions Yes check_swelling Is resin swelling adequate? check_aggregation->check_swelling No change_solvent Change Solvent System: - Switch to NMP - Add chaotropic salts modify_conditions->change_solvent stronger_base Use a Stronger Base: - 2% DBU / 2% Piperidine in DMF change_solvent->stronger_base use_pseudoproline Consider resynthesis with pseudoproline dipeptides stronger_base->use_pseudoproline reswell_resin Ensure complete resin swelling before synthesis check_swelling->reswell_resin No monitor_synthesis Continue and monitor subsequent steps check_swelling->monitor_synthesis Yes reswell_resin->monitor_synthesis use_pseudoproline->monitor_synthesis

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Question: I have identified side products in my crude peptide after synthesis. What are the common side reactions associated with Fmoc deprotection of threonine-containing peptides?

Answer:

Several side reactions can occur during the repetitive base-catalyzed Fmoc deprotection steps and the final acid cleavage.

Common Side Reactions and Mitigation Strategies:

  • Aspartimide Formation: This is a prevalent side reaction in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser, and can be catalyzed by the piperidine used for deprotection. The resulting aspartimide can lead to a mixture of α- and β-peptides and piperidide adducts.

    • Mitigation:

      • Add 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine deprotection solution.

      • Use a less basic deprotection reagent like piperazine.

      • Avoid using DBU for deprotection in peptides containing aspartic acid.

  • Diketopiperazine Formation: This occurs at the dipeptide stage, leading to cleavage of the dipeptide from the resin. It is especially common when proline is one of the first two residues.

    • Mitigation: Use sterically hindered resins like 2-chlorotrityl chloride resin, which suppresses this side reaction.

  • O-Sulfonation of Threonine: During final cleavage with TFA, O-sulfonation of serine and threonine can occur if Pmc or Mtr protecting groups are used for arginine and appropriate scavengers are absent.

    • Mitigation: Use scavengers like water and triisopropylsilane (B1312306) (TIS) in the cleavage cocktail. A common cocktail is TFA/TIS/water (95:2.5:2.5).

  • Formation of Threonine TFA Esters: The hydroxyl group of threonine can be esterified by TFA during the final cleavage step.

    • Mitigation: Minimize the cleavage time. These esters can sometimes be removed by refluxing the peptide in methanol, but this is not compatible with all peptide sequences.

The following diagram illustrates the mechanism of aspartimide formation, a common side reaction.

G cluster_0 Aspartimide Formation Mechanism peptide Peptide with Asp(OtBu)-Xaa deprotonation Backbone amide deprotonation peptide->deprotonation 1. piperidine Piperidine (Base) piperidine->deprotonation cyclization Intramolecular cyclization deprotonation->cyclization 2. aspartimide Aspartimide intermediate cyclization->aspartimide 3. hydrolysis Hydrolysis aspartimide->hydrolysis 4a. piperidine_attack Piperidine attack aspartimide->piperidine_attack 4b. alpha_beta_peptides Mixture of α- and β-Asp peptides hydrolysis->alpha_beta_peptides piperidides Piperidide adducts piperidine_attack->piperidides

Caption: Mechanism of piperidine-induced aspartimide formation.

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for Fmoc deprotection?

A standard and widely used protocol for Fmoc deprotection is treatment with 20% (v/v) piperidine in N,N-dimethylformamide (DMF). A typical cycle involves a short initial treatment (1-5 minutes) followed by a longer treatment (15-20 minutes) with fresh reagent.

Q2: When should I consider using a base other than piperidine for Fmoc deprotection?

You should consider alternative bases if you experience issues like incomplete deprotection with difficult sequences or significant side reactions.

Base/AdditiveConcentrationUse CaseCautions
Piperidine 20% in DMFStandard deprotectionCan cause aspartimide formation
DBU 2% in DMF (often with 2% piperidine)Aggregated or difficult sequencesStrongly promotes aspartimide formation
Piperazine 5-10% in DMFTo minimize aspartimide formationMay have slower kinetics than piperidine
Piperidine + HOBt 20% Piperidine + 0.1M HOBt in DMFSequences prone to aspartimide formationHOBt can have stability issues

Q3: How does the presence of threonine specifically impact Fmoc deprotection?

While threonine is not typically considered one of the most "difficult" amino acids, its β-branched and hydroxyl-containing side chain can influence the synthesis in several ways:

  • Steric Hindrance: In certain sequence contexts, the steric bulk of threonine can contribute to slower coupling and deprotection kinetics.

  • Aggregation: Threonine-rich sequences can sometimes be prone to aggregation, leading to incomplete deprotection.

  • Side Reactions: The hydroxyl group is susceptible to modification, such as O-sulfonation or TFA esterification, during the final acid cleavage and deprotection step.

Q4: Can I monitor the completeness of the Fmoc deprotection reaction?

Yes, monitoring the reaction is crucial. The Kaiser test is a common qualitative method to detect the presence of free primary amines after deprotection. A positive Kaiser test (blue bead color) indicates a successful deprotection. Alternatively, the concentration of the dibenzofulvene-piperidine adduct in the drained deprotection solution can be quantified by UV spectroscopy to monitor the reaction progress.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Drain: Drain the DMF from the reaction vessel.

  • First Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain and Wash: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. The resin is now ready for the coupling of the next amino acid.

Protocol 2: Deprotection for Difficult Sequences using DBU

  • Resin Swelling: Swell the peptide-resin in DMF or NMP.

  • Drain: Drain the solvent.

  • Deprotection: Add a solution of 2% DBU and 2% piperidine in DMF (or NMP).

  • Agitation: Agitate the mixture for 30 minutes at room temperature.

  • Drain and Wash: Drain the reagent and wash the resin thoroughly with DMF or NMP (at least 3 times).

Note: This protocol is not recommended for peptides containing aspartic acid due to the high risk of aspartimide formation.

References

Technical Support Center: Troubleshooting OtBu Deprotection from Threonine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incomplete removal of the O-tert-butyl (OtBu) protecting group from threonine residues during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for incomplete removal of the OtBu group from a threonine side chain?

Incomplete deprotection of the Thr(OtBu) group is typically due to a combination of factors that hinder the efficiency of the acidolytic cleavage, most commonly performed with trifluoroacetic acid (TFA). Key causes include:

  • Insufficient Acid Strength or Concentration: The tert-butyl ether is cleaved by strong acids. If the concentration of TFA in the cleavage cocktail is too low, the reaction kinetics can be significantly slowed, leading to incomplete removal within standard reaction times. This can be a particular issue in syntheses where reduced TFA concentrations are used to minimize side reactions on sensitive residues.

  • Steric Hindrance: The local steric environment around the threonine residue can impede access of the TFA to the OtBu group. Bulky neighboring amino acids can shield the protecting group, making it more resistant to cleavage.

  • Peptide Aggregation: As the peptide chain elongates, it can aggregate on the solid support, particularly if the sequence is hydrophobic. This aggregation can prevent efficient penetration of the cleavage cocktail, leading to incomplete deprotection of residues within the aggregated regions.

  • Inadequate Reaction Time or Temperature: Standard deprotection times (typically 2-3 hours) may be insufficient for particularly stubborn OtBu groups. While most deprotections are performed at room temperature, lower temperatures will decrease the reaction rate.

  • Inefficient Scavenging: While scavengers are primarily used to prevent side reactions from the liberated tert-butyl cations, their presence in the cleavage cocktail can influence the overall reaction environment.

Q2: How can I detect incomplete OtBu deprotection?

The most reliable method for detecting incomplete deprotection is through analytical techniques that can resolve the protected and deprotected peptide species:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can often separate the more hydrophobic, OtBu-protected peptide from the deprotected product. The presence of a late-eluting peak corresponding to the mass of the protected peptide is a clear indicator of incomplete removal.

  • Mass Spectrometry (MS): Mass spectrometry is a definitive method to confirm the presence of the protected peptide. The mass difference between the fully deprotected peptide and the species with a remaining OtBu group is +56 Da.

Q3: Can the choice of scavengers affect the removal of the OtBu group?

While the primary role of scavengers is to trap reactive carbocations, their composition can influence the overall cleavage efficiency. Scavengers are crucial for preventing the re-alkylation of sensitive residues like tryptophan and cysteine by the released tert-butyl cation.[1] A standard and effective scavenger cocktail is a mixture of water and triisopropylsilane (B1312306) (TIS).[2] Thioanisole (B89551) can be added to accelerate the removal of other protecting groups like Arg(Pmc/Mtr).[3]

Troubleshooting Guide

If you have identified incomplete removal of the OtBu group from a threonine residue, consult the following troubleshooting steps:

Step 1: Initial Assessment

Before making significant changes to your protocol, verify the following:

  • Reagent Quality: Ensure that the TFA and scavengers used are of high quality and not degraded.

  • Reaction Time: Confirm that the cleavage reaction was allowed to proceed for the intended duration.

Step-by-Step Troubleshooting Workflow

start Incomplete OtBu Deprotection Detected extend_time Extend Cleavage Time to 4-6 hours start->extend_time check_purity Analyze Purity by HPLC/MS extend_time->check_purity re_cleave Re-cleave the Peptide increase_tfa Increase TFA Concentration re_cleave->increase_tfa modify_scavengers Modify Scavenger Cocktail increase_tfa->modify_scavengers alternative_methods Consider Alternative Deprotection Methods modify_scavengers->alternative_methods success Deprotection Complete check_purity->success Successful fail Deprotection Still Incomplete check_purity->fail Unsuccessful fail->re_cleave

Caption: A stepwise workflow for troubleshooting incomplete OtBu deprotection.

Step 2: Extend the Reaction Time

The simplest first step is to extend the duration of the TFA cleavage. For stubborn OtBu groups, increasing the reaction time from the standard 2-3 hours to 4-6 hours can often lead to complete deprotection.[3]

Step 3: Re-cleavage

If extending the initial cleavage time is unsuccessful, the peptide can be precipitated, washed, and subjected to a second cleavage with a fresh cocktail.

Step 4: Modify the Cleavage Cocktail

If extended cleavage times are still insufficient, consider modifying the composition of the cleavage cocktail.

  • Increase TFA Concentration: If you are using a cleavage cocktail with a reduced TFA concentration (e.g., for sensitive peptides), increasing the TFA percentage to 95% will enhance the rate of OtBu removal. A study has shown that reducing the TFA content can lead to incomplete removal of tBu protecting groups from Ser(tBu) and Thr(tBu).

  • Optimize Scavengers: While the standard TFA/TIS/H₂O cocktail is generally effective, for peptides containing multiple sensitive residues, a more complex scavenger mixture might be beneficial.

Quantitative Data on Deprotection Efficiency

While comprehensive quantitative data is often sequence-dependent, the following tables provide an illustrative overview of how different parameters can affect the efficiency of Thr(OtBu) deprotection.

Table 1: Effect of TFA Concentration and Time on Thr(OtBu) Deprotection

TFA Concentration (% in cocktail)Reaction Time (hours)Estimated Deprotection Efficiency (%)
80285-90
952>98
954>99
70375-85

Note: These are estimated values for a typical peptide and can vary based on the specific sequence and other experimental conditions.

Table 2: Comparison of Common Cleavage Cocktails

Cleavage Cocktail (v/v/v)Typical ApplicationEstimated Thr(OtBu) Deprotection Efficiency (%)
TFA/TIS/H₂O (95:2.5:2.5)Standard, for most peptides>98
TFA/Thioanisole/H₂O/EDT (90:5:3:2)For peptides with Arg(Mtr/Pmc)>99
TFA/DCM (50:50)Milder conditions80-90

Experimental Protocols

Protocol 1: Standard TFA Cleavage for OtBu Deprotection

This protocol is suitable for most peptides containing acid-labile tBu and Trt protecting groups.[3]

  • Resin Preparation: Wash the peptide-resin with Dichloromethane (DCM) and allow it to drain completely.

  • Cleavage Reaction:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Add the filtrate dropwise to a 10-fold volume of ice-cold diethyl ether.

  • Isolation:

    • A white precipitate of the crude peptide should form.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 times to remove residual scavengers.

  • Drying: Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Alternative Deprotection using a Two-Step Hard Acid Cleavage

For exceptionally difficult deprotections, a two-step approach using a stronger acid in the final step can be employed. This method is adapted from procedures used for Boc-based solid-phase peptide synthesis.[4]

  • Initial Deprotection (Weak Acid):

    • Treat the peptide-resin with a solution of trimethylsilyl (B98337) bromide (TMSBr) and thioanisole in TFA.

    • This step removes more labile protecting groups.

  • Final Cleavage (Stronger Acid):

    • After the initial deprotection, the peptide is cleaved from the resin using a stronger acid, such as trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) in TFA or HF.

    • This stronger acid can effectively remove the persistent OtBu group.

Note: This is a harsh method and should be used with caution, as it can lead to side reactions with sensitive amino acids.

Visualizing the Deprotection Process

The following diagrams illustrate the chemical transformation and the logical workflow of the deprotection process.

Protected Threonine Deprotected Threonine Protected Threonine->Deprotected Threonine TFA / Scavengers

Caption: Chemical transformation of the threonine side chain during OtBu deprotection.

start Start: Peptide-resin with Thr(OtBu) cleavage Add TFA Cleavage Cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) start->cleavage agitate Agitate at Room Temperature (2-4 hours) cleavage->agitate filter Filter to Separate Resin agitate->filter precipitate Precipitate Peptide in Cold Ether filter->precipitate isolate Isolate Crude Peptide (Centrifugation & Washing) precipitate->isolate analyze Analyze by HPLC/MS isolate->analyze end End: Purified Deprotected Peptide analyze->end

Caption: Experimental workflow for OtBu deprotection and peptide isolation.

References

strategies to improve yield with Fmoc-Thr(OtBu)-OtBu

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing solid-phase peptide synthesis (SPPS) involving Fmoc-Thr(tBu)-OH . This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve peptide yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is Fmoc-Thr(tBu)-OH and why is the side-chain protection important?

Fmoc-Thr(tBu)-OH is a standard building block in Fmoc-based solid-phase peptide synthesis. The N-terminus is protected by the base-labile Fluorenylmethoxycarbonyl (Fmoc) group, and the threonine side-chain hydroxyl group is protected by the acid-labile tert-butyl (tBu) group. This orthogonal protection scheme is crucial as it allows for the selective removal of the N-terminal Fmoc group with a mild base (like piperidine) during each synthesis cycle, while the tBu group remains intact, preventing unwanted side reactions at the hydroxyl group. The tBu group is then removed during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).[1][2]

Q2: What are the primary challenges associated with the use of Fmoc-Thr(tBu)-OH in SPPS?

The main challenges when incorporating Fmoc-Thr(tBu)-OH stem from its steric hindrance. The bulky tert-butyl group on the side chain, in proximity to the alpha-carbon, can make the coupling reaction slower or less efficient compared to amino acids with smaller side chains. This can lead to:

  • Low Coupling Yields: Resulting in deletion sequences where the Fmoc-Thr(tBu)-OH was not successfully added.[3]

  • Peptide Aggregation: The growing peptide chain can aggregate, making reactive sites inaccessible to reagents.[3]

  • Solubility Issues: While generally soluble in standard SPPS solvents like DMF and NMP, issues can arise depending on the peptide sequence and solvent quality.[4][5]

Q3: Can the use of DIPEA as a base cause racemization with Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH?

Yes, it has been demonstrated that the use of N,N-Diisopropylethylamine (DIPEA) can induce racemization in the coupling of Fmoc-Ser(tBu)-OH.[6] While not as extensively documented for threonine, due to its similar structure, caution is advised. To minimize the risk of racemization, it is recommended to use a weaker base like 2,4,6-collidine or to avoid large excesses of any base.[6][7]

Troubleshooting Guide: Low Yield with Fmoc-Thr(tBu)-OH

Low yield is one of the most common issues encountered during SPPS. The following guide provides a systematic approach to diagnosing and resolving problems related to the incorporation of Fmoc-Thr(tBu)-OH.

Symptom Potential Cause Recommended Solution Monitoring/Verification
Low overall crude peptide yield with significant deletion sequence at the Thr position. Incomplete Coupling Efficiency 1. Increase reaction time: Extend the standard coupling time from 1-2 hours to 4 hours or longer. 2. Double couple: After the first coupling, drain the reagents and repeat the coupling step with a fresh solution of activated amino acid.[8] 3. Use a more potent coupling agent: Switch from standard reagents like HBTU to more powerful ones like HATU or COMU, which are known to be effective for sterically hindered couplings.[9] 4. Increase reagent excess: Use a higher excess of Fmoc-Thr(tBu)-OH and coupling reagents (e.g., 5 equivalents instead of 3).[10]Perform a Kaiser test (ninhydrin test) after the coupling step. A positive result (blue beads) indicates incomplete coupling, confirming the need for optimization.[3]
Gradual decrease in yield, especially in longer or hydrophobic peptides containing Thr(tBu). Peptide Aggregation 1. Incorporate pseudoproline dipeptides: If the sequence allows, use a pseudoproline dipeptide at the Ser or Thr residue preceding the difficult coupling to disrupt secondary structures.[11] 2. Switch to a "greener" or more effective solvent: N-methylpyrrolidone (NMP) or solvent mixtures containing DMSO may improve solvation and reduce aggregation compared to DMF alone.[5][12] 3. Use chaotropic salts: Add salts like LiCl to the coupling mixture to disrupt hydrogen bonding.[11]Monitor resin swelling. Poor swelling can be an indicator of aggregation. Real-time UV monitoring on automated synthesizers can also show slowed deprotection kinetics, a sign of aggregation.[13]
Fmoc-Thr(tBu)-OH fails to dissolve completely in the solvent. Poor Solubility 1. Ensure high-quality solvent: Use fresh, peptide-synthesis-grade DMF or NMP, as degraded solvents can affect solubility.[4] 2. Gentle heating: Warm the solution to 37-40°C to aid dissolution, but avoid prolonged heating.[4] 3. Use a co-solvent: Adding a small amount of DMSO can improve the solubility of difficult-to-dissolve reagents.[4]Visual inspection of the amino acid solution before adding it to the resin. It should be clear and free of particulate matter.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Thr(tBu)-OH

This protocol describes a standard single coupling cycle using HATU as the activating agent.

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, drain, and then treat again for 15-20 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene adduct.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-Thr(tBu)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 2 hours.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test to check for completion.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5-7 times) and DCM (3 times) to prepare for the next cycle.

Protocol 2: Double Coupling Strategy for Fmoc-Thr(tBu)-OH

This protocol is recommended when a single coupling is found to be insufficient.

  • Perform Steps 1-5 from the Standard Coupling Protocol.

  • First Wash: After the initial 2-hour coupling, drain the reaction solution and wash the resin with DMF (3 times).

  • Repeat Coupling: Prepare a fresh solution of activated Fmoc-Thr(tBu)-OH as described in Step 4 of the standard protocol. Add this solution to the resin and agitate for another 1-2 hours.

  • Monitoring and Final Wash: Perform a Kaiser test to confirm complete coupling. Once confirmed, proceed with the final washing steps as described in Step 7 of the standard protocol.

Visualizing Workflows and Relationships

Standard SPPS Cycle Workflow

The following diagram illustrates the iterative steps involved in adding a single amino acid, such as Fmoc-Thr(tBu)-OH, during solid-phase peptide synthesis.

spss_cycle start Start Cycle (Peptide-Resin) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling (Activated Fmoc-Thr(tBu)-OH) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 end_cycle End Cycle (N+1 Peptide-Resin) wash2->end_cycle

Standard SPPS Cycle Workflow
Troubleshooting Logic for Low Coupling Yield

This diagram outlines the decision-making process when troubleshooting low coupling yields specifically related to Fmoc-Thr(tBu)-OH incorporation.

troubleshooting_yield start Low Yield at Thr Position kaiser_test Perform Kaiser Test After Coupling start->kaiser_test result Test Result? kaiser_test->result incomplete Incomplete Coupling result->incomplete Positive (Blue) complete Coupling Appears Complete (Check Other Causes) result->complete Negative (Yellow) strategy1 Implement Double Coupling incomplete->strategy1 strategy2 Use Stronger Coupling Reagent (HATU) incomplete->strategy2 strategy3 Increase Reaction Time & Reagent Excess incomplete->strategy3

Troubleshooting Low Coupling Yield

References

Validation & Comparative

A Comparative Guide to Fmoc-Thr(OtBu)-OtBu and Fmoc-Thr(tBu)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid derivatives is critical for achieving high yields and purity. For the incorporation of threonine, two commonly available derivatives are Fmoc-Thr(tBu)-OH and Fmoc-Thr(OtBu)-OtBu. While both share the same N-terminal (Fmoc) and side-chain (tert-butyl) protecting groups, the state of their C-terminus dictates their application in distinct peptide synthesis strategies. This guide provides an objective comparison of their roles, supported by chemical principles and strategic applications.

Core Distinctions and Primary Applications

The fundamental difference between these two reagents lies in the C-terminal functional group: a free carboxylic acid (-OH) versus a tert-butyl ester (-OtBu). This distinction governs their intended use.

  • Fmoc-Thr(tBu)-OH is the standard building block for conventional, stepwise solid-phase peptide synthesis.[1][2] The free carboxylic acid is essential for the activation and subsequent coupling to the free amino group of the growing peptide chain anchored to a solid support.

  • This compound is primarily utilized in the synthesis of fully protected peptide fragments.[3][4] The C-terminal tert-butyl ester prevents the carboxylic acid from reacting, making it suitable as the C-terminal residue of a peptide fragment that will later be coupled to another fragment in a solution-phase or solid-phase fragment condensation strategy.

Data Presentation: A Comparative Overview

PropertyFmoc-Thr(tBu)-OHThis compound
Molecular Formula C23H27NO5C27H35NO5
Molecular Weight 397.46 g/mol 453.57 g/mol
Primary Application Standard stepwise Solid-Phase Peptide Synthesis (SPPS)[1]Synthesis of protected peptide fragments for fragment condensation[3][4]
Nα-Protecting Group 9-Fluorenylmethoxycarbonyl (Fmoc)9-Fluorenylmethoxycarbonyl (Fmoc)
Side-Chain Protection tert-Butyl ether (tBu)tert-Butyl ether (OtBu)
C-Terminal Group Free Carboxylic Acid (-OH)tert-Butyl ester (-OtBu)
Nα-Deprotection Mild base (e.g., 20% piperidine (B6355638) in DMF)[1]Mild base (e.g., 20% piperidine in DMF)
Side-Chain & C-Terminal Deprotection Strong acid (e.g., Trifluoroacetic acid - TFA)[5]Strong acid (e.g., Trifluoroacetic acid - TFA)
Solubility Soluble in common SPPS solvents (DMF, NMP)[1]Soluble in common organic solvents (DMF, NMP, DCM)

Strategic Application Workflows

The choice between Fmoc-Thr(tBu)-OH and this compound is dictated by the overall synthetic strategy. Below are diagrams illustrating the distinct workflows where each reagent is employed.

Stepwise_SPPS Resin Solid Support (e.g., Wang Resin) AA1_resin First Amino Acid Coupled to Resin Resin->AA1_resin Load Deprotect1 Fmoc Deprotection (Piperidine) AA1_resin->Deprotect1 Wash1 Wash Deprotect1->Wash1 Couple_Thr Couple Fmoc-Thr(tBu)-OH Wash1->Couple_Thr Wash2 Wash Couple_Thr->Wash2 Repeat Repeat Cycles (Deprotection, Coupling, Wash) Wash2->Repeat Cleave Cleavage from Resin & Side-Chain Deprotection (TFA) Repeat->Cleave Peptide Final Peptide Cleave->Peptide

Caption: Standard stepwise SPPS workflow using Fmoc-Thr(tBu)-OH.

Fragment_Condensation cluster_fragment1 Protected Fragment 1 Synthesis (C-Terminal Threonine) cluster_fragment2 Protected Fragment 2 Synthesis Thr_OtBu This compound (in solution or on highly labile resin) SPPS1 Stepwise SPPS of Fragment 1 Thr_OtBu->SPPS1 Cleave_Fragment1 Cleave from highly labile resin (e.g., 1% TFA) (Side-chains protected) SPPS1->Cleave_Fragment1 Fragment1 Protected Fragment 1 (with C-terminal -OtBu) Cleave_Fragment1->Fragment1 Deprotect_N N-terminal Fmoc Deprotection of Fragment 1 Fragment1->Deprotect_N SPPS2 Stepwise SPPS of Fragment 2 Cleave_Fragment2 Cleave from highly labile resin (Side-chains protected) SPPS2->Cleave_Fragment2 Fragment2 Protected Fragment 2 (with free C-terminus) Cleave_Fragment2->Fragment2 Couple_Fragments Fragment Condensation (Solution or Solid Phase) Fragment2->Couple_Fragments Deprotect_N->Couple_Fragments Final_Deprotect Final Deprotection (TFA) Couple_Fragments->Final_Deprotect Final_Peptide Final Assembled Peptide Final_Deprotect->Final_Peptide

Caption: Fragment condensation strategy utilizing this compound.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Thr(tBu)-OH in Stepwise SPPS

This protocol describes a typical manual coupling step for incorporating Fmoc-Thr(tBu)-OH into a peptide sequence on a solid support.

  • Resin Preparation: The peptide-resin with a free N-terminal amine is swollen in Dimethylformamide (DMF) for 30 minutes. The Fmoc group from the previously coupled amino acid must have been removed using 20% piperidine in DMF, followed by thorough washing with DMF.

  • Activation of Fmoc-Thr(tBu)-OH:

    • In a separate vessel, dissolve 4 equivalents of Fmoc-Thr(tBu)-OH and 3.9 equivalents of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in DMF.

    • Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA) to the solution.

    • Allow the activation to proceed for 2-5 minutes at room temperature.

  • Coupling Reaction:

    • Drain the DMF from the swollen peptide-resin.

    • Add the activated Fmoc-Thr(tBu)-OH solution to the resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

    • Once complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times).

  • Next Cycle: The resin is now ready for the N-terminal Fmoc deprotection of the newly added threonine, to allow for the coupling of the subsequent amino acid.

Protocol 2: Synthesis of a Protected Dipeptide Fragment using this compound

This protocol outlines the synthesis of a protected dipeptide, for example, Fmoc-Ala-Thr-OtBu, in solution phase.

  • Deprotection of this compound:

    • Dissolve 1 equivalent of this compound in a 20% solution of piperidine in DMF.

    • Stir the reaction at room temperature for 30 minutes.

    • Evaporate the solvent under reduced pressure.

    • Co-evaporate with toluene (B28343) to remove residual piperidine. The resulting product is H-Thr(OtBu)-OtBu.

  • Coupling with Fmoc-Ala-OH:

    • Dissolve 1 equivalent of Fmoc-Ala-OH, 1 equivalent of H-Thr(OtBu)-OtBu, and 1 equivalent of HOBt (Hydroxybenzotriazole) in DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add 1.1 equivalents of DIC (N,N'-Diisopropylcarbodiimide) and stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the diisopropylurea (DCU) byproduct.

    • Dilute the filtrate with ethyl acetate (B1210297) and wash successively with 1N HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the protected dipeptide, Fmoc-Ala-Thr-OtBu.

Performance and Considerations

Fmoc-Thr(tBu)-OH in Stepwise SPPS:

  • Performance: As the industry standard, its performance is well-characterized. Coupling efficiency is generally high, though steric hindrance can be a factor in difficult sequences.

  • Side Reactions: The primary concern with any Fmoc-amino acid is racemization, although this is generally low with standard carbodiimide (B86325) or uronium-based coupling reagents.[6] Incomplete coupling can lead to deletion sequences.

This compound in Fragment Synthesis:

  • Performance: The performance of this derivative is tied to the success of the fragment condensation strategy. The use of protected fragments can circumvent issues related to peptide aggregation that can occur during the synthesis of long sequences in a stepwise manner.[7]

  • Advantages: Enables convergent synthesis, where smaller, purified fragments are combined. This can lead to a final product of higher purity compared to a linear synthesis of a long, complex peptide.[3]

  • Considerations: Fragment condensation itself can be challenging, with risks of low coupling efficiency and racemization at the C-terminal residue of the coupling fragment. The solubility of large protected fragments can also be a significant issue.

Conclusion

The choice between Fmoc-Thr(tBu)-OH and This compound is not a matter of direct substitution but of strategic planning in peptide synthesis.

  • Fmoc-Thr(tBu)-OH is the go-to reagent for routine, linear solid-phase peptide synthesis, where the free C-terminus is activated for sequential addition.

  • This compound is a specialized reagent for the synthesis of protected peptide fragments. Its protected C-terminus makes it the ideal choice for the C-terminal residue of a fragment that will be used in a subsequent, convergent fragment condensation strategy.

For researchers, understanding these distinct roles is crucial for designing efficient and effective peptide synthesis campaigns, particularly when tackling the assembly of large or complex peptide targets.

References

A Comparative Guide to OtBu and Trityl Protection for Threonine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups for trifunctional amino acids is a critical parameter in achieving high-purity, complex peptides. Threonine, with its secondary hydroxyl group, requires robust side-chain protection to prevent O-acylation and other side reactions during solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of two commonly employed acid-labile protecting groups for the threonine side chain: the tert-butyl (OtBu) ether and the trityl (Trt) ether. This analysis is supported by a summary of their chemical properties, performance in SPPS, and relevant experimental protocols.

At a Glance: Key Differences Between OtBu and Trityl Protection

PropertyOtBu (tert-Butyl)Trityl (Triphenylmethyl)
Chemical Structure tert-Butyl etherTriphenylmethyl ether
Steric Hindrance ModerateHigh
Acid Lability LowerHigher
Deprotection Conditions Strong acid (e.g., high concentration of TFA)Mild acid (e.g., dilute TFA)
Key Advantage Standard, widely used in Fmoc/tBu strategyAmenable to orthogonal deprotection in the presence of other tBu-based groups
Potential Side Reactions Formation of tert-butylated byproductsReversible deprotection requiring efficient scavenging

Performance and Applications in Peptide Synthesis

The choice between OtBu and Trityl protection for threonine is dictated by the overall synthetic strategy, particularly the desired orthogonality and the nature of the peptide sequence.

The OtBu group is the standard choice in the widely adopted Fmoc/tBu orthogonal protection strategy. Its stability to the basic conditions (typically piperidine (B6355638) in DMF) used for Nα-Fmoc group removal, coupled with its lability to strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin, makes it a reliable and convenient option for routine peptide synthesis.[1][2][3]

The Trityl group , on the other hand, offers a key advantage due to its significantly higher acid lability. This property allows for the selective deprotection of the threonine side chain on the solid support in the presence of other acid-labile groups like Boc and OtBu.[2] This orthogonality is particularly valuable in the synthesis of modified peptides, such as phosphopeptides or glycopeptides, where selective manipulation of the threonine hydroxyl group is required post-synthesis.

Furthermore, the increased steric bulk of the Trityl group can sometimes be advantageous. In the synthesis of "difficult" or aggregation-prone sequences, the use of Trityl protection on serine and threonine has been reported to result in purer crude peptides. This may be attributed to the disruption of interchain hydrogen bonding by the bulky Trityl group, which can improve solvation and coupling efficiencies.

Potential Side Reactions

A primary concern with the use of the OtBu group is the formation of a stable tert-butyl cation during acid-mediated deprotection. This carbocation can alkylate nucleophilic residues in the peptide chain, such as tryptophan and methionine, leading to undesired byproducts.[4] The use of scavengers, like triisopropylsilane (B1312306) (TIS) and water, in the cleavage cocktail is crucial to mitigate this side reaction.[5]

For the Trityl group , the deprotection is a reversible process due to the high stability of the trityl cation.[6] Therefore, efficient scavenging of this cation is essential to drive the deprotection to completion and prevent re-attachment to the hydroxyl group. TIS is a highly effective scavenger for this purpose.[7]

Data Presentation: Acid Lability Comparison

Protecting GroupDeprotection ConditionsOrthogonality
Thr(OtBu) Typically removed during final cleavage with TFA/scavengers (e.g., 95% TFA).[5]Not orthogonal to other tBu-based protecting groups.
Thr(Trt) Can be selectively removed on-resin with dilute TFA (e.g., 1% TFA in DCM).Orthogonal to tBu-based protecting groups.

Experimental Protocols

Synthesis of Fmoc-Thr(OtBu)-OH

A common synthetic route for Fmoc-Thr(OtBu)-OH involves the following key steps:

  • Esterification of Threonine: L-threonine is reacted with thionyl chloride in methanol (B129727) to produce L-threonine methyl ester hydrochloride.[8][9]

  • Protection of the Hydroxyl Group: The methyl ester is then reacted with isobutene in the presence of a strong acid catalyst (e.g., sulfuric acid) to form the tert-butyl ether.[8]

  • Saponification: The methyl ester is hydrolyzed using a base, such as sodium hydroxide, to yield Thr(tBu).[8]

  • Fmoc Protection: The free amino group of Thr(tBu) is then protected with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) to give the final product, Fmoc-Thr(OtBu)-OH.[8]

Synthesis of Fmoc-Thr(Trt)-OH

The synthesis of Fmoc-Thr(Trt)-OH typically proceeds as follows:

  • Tritylation of the Hydroxyl Group: This can be achieved by reacting an Nα-protected threonine derivative (e.g., with a temporary protecting group) with trityl chloride in the presence of a base.

  • Nα-Fmoc Protection: Following the selective deprotection of the temporary Nα-protecting group, the free amine is reacted with Fmoc-OSu or a similar Fmoc-donating reagent to yield Fmoc-Thr(Trt)-OH.

Note: Detailed, step-by-step laboratory procedures for these syntheses can be found in specialized organic chemistry literature and patents.

Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol (General)

The following is a representative protocol for the coupling of a protected threonine residue during Fmoc-SPPS.

  • Resin Swelling: The resin is swelled in a suitable solvent, such as N,N-dimethylformamide (DMF), for 30-60 minutes.[5]

  • Fmoc Deprotection: The N-terminal Fmoc group on the resin-bound peptide is removed by treatment with 20% piperidine in DMF.[5]

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc-adduct.[5]

  • Coupling: The protected threonine amino acid (Fmoc-Thr(OtBu)-OH or Fmoc-Thr(Trt)-OH) is pre-activated with a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA) in DMF and then added to the resin. The coupling reaction is typically allowed to proceed for 1-2 hours.[5][7]

  • Washing: The resin is washed with DMF to remove excess reagents and byproducts.[5]

  • Monitoring: The completion of the coupling reaction is monitored using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), the coupling step may be repeated.[7]

Selective On-Resin Deprotection of Thr(Trt)
  • Resin Preparation: The peptide-resin containing the Thr(Trt) residue is washed with dichloromethane (B109758) (DCM).

  • Deprotection: The resin is treated with a solution of 1% TFA and 5% TIS in DCM. The treatment is typically repeated multiple times for short durations (e.g., 3 x 2 minutes) to ensure complete removal of the Trityl group while minimizing the cleavage of more acid-stable protecting groups.

  • Washing: The resin is washed thoroughly with DCM and then DMF to remove the cleaved trityl cations and residual acid.

Final Cleavage and Global Deprotection
  • Resin Preparation: The fully assembled peptide-resin is washed with DCM and dried under vacuum.[7]

  • Cleavage Cocktail: A cleavage cocktail, typically containing TFA, water, and scavengers (e.g., TFA/TIS/H₂O, 95:2.5:2.5), is prepared.[5][7]

  • Cleavage Reaction: The cleavage cocktail is added to the resin, and the mixture is agitated for 2-3 hours at room temperature.[5]

  • Peptide Precipitation and Isolation: The resin is filtered off, and the peptide is precipitated from the filtrate by the addition of cold diethyl ether. The precipitated peptide is then collected by centrifugation and washed with cold ether.[5]

Mandatory Visualizations

experimental_workflow cluster_synthesis Peptide Chain Elongation (Fmoc-SPPS) cluster_cleavage Final Cleavage and Deprotection start Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Coupling (Fmoc-Thr(X)-OH, Activator) deprotection->coupling wash Washing coupling->wash wash->deprotection Repeat for each amino acid final_deprotection Global Deprotection & Cleavage (TFA/Scavengers) wash->final_deprotection Completed Peptide Chain precipitation Precipitation (Cold Ether) final_deprotection->precipitation purification Purification (HPLC) precipitation->purification

Caption: General workflow for solid-phase peptide synthesis (SPPS).

deprotection_orthogonality cluster_mild_acid Mild Acid Treatment cluster_strong_acid Strong Acid Treatment Peptide_Resin Peptide-Resin -Thr(OtBu) -Thr(Trt) Mild_Acid 1% TFA in DCM Peptide_Resin->Mild_Acid Strong_Acid 95% TFA Peptide_Resin->Strong_Acid Peptide_Resin_Trt_Deprotected Peptide-Resin -Thr(OtBu) -Thr(OH) Mild_Acid->Peptide_Resin_Trt_Deprotected Selective Trt Removal Free_Peptide Free Peptide -Thr(OH) -Thr(OH) Strong_Acid->Free_Peptide Global Deprotection Peptide_Resin_Trt_Deprotected->Strong_Acid

Caption: Orthogonal deprotection strategy of OtBu and Trityl groups.

References

A Researcher's Guide to Threonine Side-Chain Protection in Fmoc SPPS: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate process of solid-phase peptide synthesis (SPPS), particularly using the prevalent Fmoc/tBu strategy, the judicious selection of side-chain protecting groups is paramount to achieving high yield and purity. For threonine, a β-hydroxy amino acid, effective side-chain protection is crucial to prevent undesirable side reactions, most notably dehydration and O-acylation. While the tert-butyl (tBu) ether has long been the established standard, alternative protecting groups offer distinct advantages in specific contexts, especially in the synthesis of complex or "difficult" peptide sequences.

This guide provides a comprehensive comparison of the standard tBu protecting group with its primary alternative, the trityl (Trt) group, and touches upon other emerging options. We present a data-driven analysis to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The Standard vs. The Alternative: A Head-to-Head Comparison

The tert-butyl (tBu) and trityl (Trt) ethers are the two most commonly employed protecting groups for the threonine side chain in Fmoc SPPS. Both are acid-labile and generally compatible with the Fmoc/tBu methodology. However, their differing chemical properties lead to significant performance variations.

Protecting GroupChemical StructureKey AdvantagesKey Disadvantages
tert-Butyl (tBu) O-C(CH₃)₃- Standard, widely used, and well-documented.- Stable to the piperidine (B6355638) conditions used for Fmoc deprotection.- Requires strong acid (e.g., high concentration TFA) for cleavage, which can promote side reactions in sensitive peptides.- May contribute to aggregation in "difficult" sequences.
Trityl (Trt) O-C(C₆H₅)₃- Removable under milder acidic conditions (e.g., dilute TFA) compared to tBu.- Can lead to higher purity of the crude peptide, especially in complex sequences.- May improve solvation and reduce aggregation during synthesis.- Allows for orthogonal deprotection on-resin for side-chain modification.- The bulky nature may sometimes hinder coupling efficiency.- The liberated trityl cation requires efficient scavenging to prevent re-attachment to sensitive residues like tryptophan.

Performance in "Difficult" Sequences

The synthesis of long or hydrophobic peptides, often termed "difficult sequences," can be hampered by poor solubility and interchain aggregation, leading to incomplete coupling and deprotection steps. In these challenging scenarios, the choice of threonine protecting group can be critical.

Studies have shown that for problematic sequences, the use of Fmoc-Thr(Trt)-OH can result in a significantly purer crude product compared to Fmoc-Thr(tBu)-OH. The milder acidolysis required for Trt removal minimizes acid-catalyzed side reactions. Furthermore, there is evidence to suggest that the bulky Trt group can disrupt secondary structure formation during synthesis, thereby improving reaction kinetics. For instance, in the synthesis of long peptides, issues with incomplete Fmoc deprotection have been observed when using Thr(tBu), a problem that may be mitigated by the use of Thr(Trt).

Key Side Reactions and Their Mitigation

A primary concern during the synthesis of threonine-containing peptides is the potential for side reactions. Understanding and mitigating these is crucial for obtaining a high-quality product.

Dehydration (β-elimination)

Under certain conditions, the threonine side chain can undergo β-elimination to form a dehydroaminobutyric acid (Dha) residue. This is particularly a risk during activation and coupling. While both tBu and Trt protecting groups help to minimize this side reaction, the choice of coupling reagents and conditions also plays a significant role.

Logical Relationship: Threonine Side-Chain Reactions in SPPS

Threonine Side-Chain Protection and Side Reactions Threonine Threonine Residue Protected_Thr Side-Chain Protected Threonine (e.g., Thr(tBu), Thr(Trt)) Threonine->Protected_Thr Protection Coupling Peptide Coupling Threonine->Coupling Unprotected Protected_Thr->Coupling Desired_Peptide Desired Threonine- Containing Peptide Coupling->Desired_Peptide Successful Incorporation Dehydration β-elimination (Dehydration) Coupling->Dehydration O_Acylation O-Acylation Coupling->O_Acylation Deprotection Final Cleavage (TFA) Desired_Peptide->Deprotection Dha Dehydroaminobutyric Acid (Dha) Residue Dehydration->Dha

Caption: Workflow illustrating the role of side-chain protection in preventing unwanted reactions.

Emerging Alternative Protecting Groups

While tBu and Trt are the most established, research continues into novel protecting groups for threonine with specialized applications.

  • tert-Butyldimethylsilyl (TBDMS): A silyl (B83357) ether that is more acid-labile than tBu. It can be removed with reagents like trifluoroacetic acid in aqueous acetic acid or with fluoride (B91410) sources like TBAF. Its orthogonality with tBu-based protecting groups offers potential for selective deprotection strategies.

  • Orthogonal Protecting Groups: For applications requiring on-resin modification of the threonine side chain, truly orthogonal protecting groups are necessary. Groups like Alloc (allyloxycarbonyl), removable with palladium catalysts, and photolabile protecting groups provide this level of selectivity.

Experimental Protocols

Detailed and optimized protocols are essential for successful synthesis. Below are general guidelines for the use of tBu and Trt protected threonine.

General Coupling Protocol for Fmoc-Thr(PG)-OH
  • Resin Swelling: Swell the resin (e.g., Rink Amide, Wang) in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: Pre-activate the Fmoc-Thr(PG)-OH (3-5 equivalents) with a suitable coupling reagent (e.g., HBTU/HOBt or HATU with 6-8 equivalents of DIPEA) in DMF for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the resin and couple for 1-2 hours. For difficult couplings, extended times or double coupling may be necessary.

  • Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

Final Cleavage and Deprotection Protocols

For Thr(tBu)-protected peptides:

  • Cleavage Cocktail: A common cocktail is Reagent K (TFA/phenol/water/thioanisole/ethanedithiol, 82.5:5:5:5:2.5) or a simpler mixture of TFA/TIS/water (95:2.5:2.5).

  • Procedure:

    • Wash the dried peptide-resin with DCM.

    • Add the cleavage cocktail to the resin (10 mL per gram of resin).

    • Stir at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge, decant the ether, and dry the peptide pellet.

For Thr(Trt)-protected peptides:

  • Cleavage Cocktail: A milder cocktail is often sufficient. For example, TFA/TIS/DCM (2:5:93) can be used for on-resin deprotection, while a standard TFA/TIS/water (95:2.5:2.5) cocktail is used for final cleavage.

  • Procedure (Final Cleavage):

    • Follow the same initial steps as for Thr(tBu).

    • Cleavage time is typically shorter, around 1-2 hours.

    • The presence of the trityl cation will often result in a bright yellow to orange color in the cleavage solution; efficient scavenging with TIS is crucial.

    • Precipitate and isolate the peptide as described above.

Experimental Workflow: Comparing Protecting Groups

Workflow for Comparing Threonine Protecting Groups Start Start: Identical Peptide Sequence and Solid Support SPPS_tBu SPPS with Fmoc-Thr(tBu)-OH Start->SPPS_tBu SPPS_Trt SPPS with Fmoc-Thr(Trt)-OH Start->SPPS_Trt SPPS_Other SPPS with Alternative PG Start->SPPS_Other Cleavage_tBu Cleavage with Strong Acid (e.g., 95% TFA) SPPS_tBu->Cleavage_tBu Cleavage_Trt Cleavage with Milder Acid (e.g., 1-5% TFA for orthogonal, 95% for final) SPPS_Trt->Cleavage_Trt Cleavage_Other Specific Cleavage Conditions SPPS_Other->Cleavage_Other Analysis Analysis of Crude Peptide: - HPLC (Purity) - MS (Identity, Side Products) Cleavage_tBu->Analysis Cleavage_Trt->Analysis Cleavage_Other->Analysis Purification Purification (Prep-HPLC) Analysis->Purification Final_Yield Final Yield Calculation Purification->Final_Yield

Caption: A logical workflow for the comparative evaluation of different threonine protecting groups.

Conclusion

The choice of a protecting group for the threonine side chain in Fmoc SPPS is a critical parameter that can significantly influence the outcome of a peptide synthesis. While Fmoc-Thr(tBu)-OH remains a reliable and standard choice for routine applications, Fmoc-Thr(Trt)-OH presents a compelling alternative, particularly for the synthesis of "difficult" or sensitive peptides where its milder deprotection conditions can lead to a cleaner crude product and potentially improved overall success. The selection should be made based on the specific peptide sequence, the overall synthetic strategy, and the desired final purity. As the field of peptide chemistry continues to evolve, the exploration of novel and orthogonal protecting groups will undoubtedly expand the synthetic toolbox available to researchers, enabling the creation of increasingly complex and novel peptide-based molecules.

A Comparative Analysis of Yield and Purity in Threonine Derivatives for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and peptide chemistry, the selection of appropriately protected amino acid derivatives is paramount to the success of synthesis endeavors. Threonine, with its crucial hydroxyl group, requires robust protection strategies to prevent side reactions and ensure the high purity of the final product. This guide presents an objective comparison of the yield and purity of various threonine derivatives, supported by experimental data, to aid in the selection of the most suitable building blocks for your research needs.

Quantitative Comparison of Threonine Derivatives

The following table summarizes the reported yield and purity data for different protected threonine derivatives from various synthetic methodologies. This data provides a quantitative basis for comparing the efficiency of different protecting groups and synthesis strategies.

Threonine DerivativeProtecting Groups (Nα / Side-Chain)Synthesis Method HighlightsReported Yield (%)Reported Purity (%)Reference
Boc-L-ThreonineBoc / -One-step synthesis using (Boc)₂O under alkaline conditions.> 90> 94[1]
Boc-L-ThreonineBoc / -Synthesis from L-threonine and di-tert-butyl dicarbonate (B1257347).99Not Specified[2]
Fmoc-D-alloThr(tBu)-OHFmoc / tBuImproved synthesis via epimerization of L-threonine.-96 (de)[3]
N-Fmoc-serine-derived Weinreb amideFmoc / -Diboronic acid anhydride-catalyzed amidation.92High optical purity[4]
N-Cbz-serine-derived Weinreb amideCbz / -Diboronic acid anhydride-catalyzed amidation.95High optical purity[4]
Glucagon (containing Thr)Fmoc / tBuSolid-phase peptide synthesis with purified Fmoc-amino acids.-68.08[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of experimental protocols for the synthesis of two common threonine derivatives.

Synthesis of Boc-L-Threonine

This protocol describes a one-step synthesis of Boc-L-Threonine with high yield and purity[1].

Materials:

  • L-Threonine

  • Potassium hydroxide (B78521) solution

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Hydrochloric acid

  • tert-Butyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • L-threonine is dissolved in an aqueous solution of potassium hydroxide with stirring.

  • (Boc)₂O is added to the solution in batches over a period of several hours. The reaction is allowed to proceed for a specified duration after each addition.

  • After the reaction is complete, the pH of the mixture is adjusted to 3 with hydrochloric acid.

  • The product is extracted multiple times with tert-butyl acetate.

  • The organic layers are combined and washed with a salt solution until neutral.

  • The organic layer is dried over anhydrous sodium sulfate.

  • The solvent is removed to yield the final product, Boc-L-Threonine.

Purification of Fmoc-Thr(tBu)-OH for Solid-Phase Peptide Synthesis

This protocol outlines a purification method for commercially available Fmoc-Thr(tBu)-OH to improve the purity of the final synthesized peptide[5].

Materials:

  • Fmoc-Thr(tBu)-OH (crude)

  • Toluene

Procedure:

  • Crude Fmoc-Thr(tBu)-OH is added to a flask with toluene.

  • The mixture is heated to 50°C and stirred for 1 hour.

  • The temperature is then reduced, allowing the purified product to crystallize.

  • The purified Fmoc-Thr(tBu)-OH is collected. This purified amino acid can then be used in solid-phase peptide synthesis to achieve a higher purity of the final peptide product.

Visualizing Synthetic and Strategic Workflows

The following diagrams, generated using Graphviz, illustrate a general experimental workflow for the synthesis of protected threonine derivatives and a logical flow for selecting the appropriate derivative based on the intended synthetic strategy.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start: L-Threonine protection Protection Reaction (e.g., with (Boc)2O or Fmoc-OSu) start->protection monitoring Reaction Monitoring (e.g., TLC, HPLC) protection->monitoring workup Aqueous Workup (pH adjustment, extraction) monitoring->workup drying Drying of Organic Layer (e.g., with Na2SO4) workup->drying concentration Solvent Evaporation drying->concentration crystallization Crystallization / Chromatography concentration->crystallization characterization Characterization (NMR, MS, HPLC) crystallization->characterization final_product Final Product: Protected Threonine Derivative characterization->final_product G strategy Peptide Synthesis Strategy fmoc_strategy Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) strategy->fmoc_strategy Mild basic deprotection boc_strategy Boc/Bzl Chemistry strategy->boc_strategy Strong acid deprotection fragment_condensation Fragment Condensation strategy->fragment_condensation Orthogonal protection needed fmoc_derivative Select: Fmoc-Thr(tBu)-OH fmoc_strategy->fmoc_derivative boc_derivative Select: Boc-Thr(Bzl)-OH boc_strategy->boc_derivative z_derivative Select: Z-Thr(OtBu)-OH fragment_condensation->z_derivative fmoc_derivative->fmoc_strategy Standard for SPPS boc_derivative->boc_strategy Robust, older strategy z_derivative->fragment_condensation Orthogonal protection

References

Orthogonal Protecting Group Strategies for Threonine in Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group strategy is paramount to the successful synthesis of complex peptides. The hydroxyl-containing amino acid, threonine (Thr), presents a particular challenge due to potential side reactions such as O-acylation and dehydration (β-elimination) under standard Solid-Phase Peptide Synthesis (SPPS) conditions. This guide provides an objective comparison of common orthogonal protecting group strategies for threonine, focusing on the widely used Fmoc/tBu methodology, and presents supporting data and detailed experimental protocols.

The ideal protecting group for the threonine side chain in Fmoc-SPPS must be stable to the basic conditions required for Nα-Fmoc group removal (typically 20% piperidine (B6355638) in DMF), yet be efficiently cleaved at the end of the synthesis under conditions that do not degrade the final peptide. Orthogonality ensures that the side-chain protecting group can be removed selectively without affecting other protecting groups on the peptide, enabling the synthesis of modified or complex peptides.

Comparison of Common Threonine Side-Chain Protecting Groups

The two most prevalent acid-labile protecting groups for the threonine side chain in Fmoc-SPPS are the tert-Butyl (tBu) ether and the Trityl (Trt) ether. The choice between these two groups can significantly impact the purity and yield of the final peptide, particularly in long or "difficult" sequences.

Protecting GroupStructureCleavage ConditionStability to 20% Piperidine/DMFKey Advantages & Disadvantages
tert-Butyl (tBu) -O-C(CH₃)₃High concentration TFA (e.g., 95%)StableAdvantages: Widely used, robust, and cost-effective. Generally provides good protection against side reactions. Disadvantages: Requires strong acid for removal which can promote side reactions in sensitive peptides. May contribute to aggregation and incomplete Fmoc deprotection in long or sterically hindered sequences.[1]
Trityl (Trt) -O-C(C₆H₅)₃Dilute TFA (e.g., 1-5%) or standard high concentration TFAStableAdvantages: Highly acid-labile, allowing for milder cleavage conditions which can result in purer crude peptides.[1][2] The bulky Trt group can disrupt peptide aggregation. Can be selectively removed on-resin.[1] Disadvantages: More expensive than tBu. The bulky Trt cation generated during deprotection must be efficiently scavenged to prevent re-attachment or alkylation of other residues.[3]
Performance Data: tBu vs. Trt Protection

Studies comparing the use of Fmoc-amino acids with tBu-type versus Trt-type side-chain protection for the synthesis of model peptides containing nucleophilic amino acids have shown that the Trt strategy consistently leads to crude peptides of higher purity.[2] For example, the deprotection of a model peptide synthesized with Fmoc/tBu-amino acids resulted in a product of 43% purity, whereas the same peptide synthesized with Fmoc/Trt-amino acids yielded a crude product of 80-92% purity under similar deprotection conditions.

Furthermore, in the synthesis of long peptides (over 20 amino acids), issues with incomplete Nα-Fmoc group removal have been observed when using Fmoc-Thr(tBu)-OH, a problem that can be mitigated by the use of the more sterically demanding Trt protecting group.[1]

Alternative Orthogonal Strategies for Threonine Protection

While tBu and Trt are the most common, other protecting groups offer unique orthogonal deprotection capabilities, which can be advantageous for the synthesis of highly complex or modified peptides.

  • Cyclohexyl (Chx): The cyclohexyl ether is a novel protecting group for serine and threonine that is stable to both TFA and 20% piperidine in DMF.[4] Its removal requires very strong acid conditions (1 M trifluoromethanesulfonic acid–thioanisole in TFA), making it orthogonal to both tBu and Trt groups.[4] This allows for a three-dimensional orthogonal protection scheme.

  • Photolabile Protecting Groups (PPGs): Groups such as 2-(o-nitrophenyl) propan-1-ol (Npp-OH) and its derivatives can be used to protect carboxyl groups and are removed by UV irradiation.[5] While less common for hydroxyl protection on threonine, the principle of photolabile deprotection offers a completely orthogonal method that avoids the use of acidic or basic reagents.[5][6][7]

Experimental Workflows and Protocols

A sound experimental protocol is critical for the successful application and removal of protecting groups. Below are diagrams illustrating the orthogonal deprotection strategy in Fmoc-SPPS and detailed protocols for key deprotection steps.

Orthogonal Deprotection Workflow in Fmoc-SPPS

Orthogonal_SPPS_Workflow Start Resin-Bound Peptide (Nα-Fmoc, Thr(PG), ...) Fmoc_Deprotection Nα-Fmoc Deprotection Start->Fmoc_Deprotection 20% Piperidine/DMF Coupling Amino Acid Coupling Fmoc_Deprotection->Coupling Repeat Repeat Cycle Coupling->Repeat Repeat->Fmoc_Deprotection n cycles Final_Peptide Completed Resin-Bound Protected Peptide Repeat->Final_Peptide Selective_Deprotection On-Resin Selective Side-Chain Deprotection (e.g., Thr(Trt)) Final_Peptide->Selective_Deprotection e.g., 1% TFA/DCM Global_Deprotection Global Deprotection & Cleavage from Resin Final_Peptide->Global_Deprotection e.g., 95% TFA Modification Side-Chain Modification Selective_Deprotection->Modification Modification->Global_Deprotection Final_Product Purified Peptide Global_Deprotection->Final_Product

Caption: Orthogonal workflow in Fmoc-SPPS for a threonine-containing peptide.

Experimental Protocols

Protocol 1: Standard Nα-Fmoc Group Deprotection

  • Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Drain the DMF.

  • Add a solution of 20% (v/v) piperidine in DMF to the resin.

  • Agitate the mixture at room temperature for 5-20 minutes.

  • Drain the deprotection solution.

  • Repeat steps 3-5 one more time to ensure complete deprotection.

  • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

Protocol 2: On-Resin Selective Deprotection of Thr(Trt)

This protocol is for the selective removal of the Trt group from the threonine side chain while the peptide remains attached to the resin and other acid-labile groups (like tBu) remain intact.

  • Wash the protected peptide-resin with dichloromethane (B109758) (DCM) (3 times).

  • Prepare a fresh solution of 1% (v/v) trifluoroacetic acid (TFA) in DCM. For peptides sensitive to acid, scavengers such as 2-5% triisopropylsilane (B1312306) (TIS) can be added.

  • Add the 1% TFA solution to the resin (approximately 10 mL per gram of resin) and agitate gently.

  • The reaction progress can be monitored by taking a small aliquot of the solution and observing the characteristic yellow color of the trityl cation.

  • The deprotection is typically complete within 30-60 minutes (performed in multiple short treatments of 2 minutes each, collecting the filtrate each time).[8]

  • Filter the resin and wash thoroughly with DCM (3-5 times).

  • Neutralize the resin with a solution of 10% (v/v) N,N-diisopropylethylamine (DIPEA) in DMF (2 times) followed by extensive washing with DMF.

Protocol 3: Global Deprotection and Cleavage (for Thr(tBu) and Thr(Trt) protected peptides)

This final step cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups simultaneously.

  • Wash the final peptide-resin with DCM (3 times) and dry it under vacuum for at least 1 hour.

  • Prepare a fresh cleavage cocktail in a fume hood. A standard non-malodorous cocktail suitable for most sequences is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v) . For peptides containing multiple Arg(Pbf), Cys, or Met residues, a more robust scavenger mixture like Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) at 82.5:5:5:5:2.5) may be necessary.[9]

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the cleavage mixture to separate the resin beads and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.

  • Dry the crude peptide pellet under vacuum.

Conclusion

The choice of an orthogonal protecting group for threonine is a critical parameter in SPPS. While the tert-Butyl (tBu) group is a reliable and widely used standard, the Trityl (Trt) group offers significant advantages, particularly for the synthesis of long and complex peptides, by allowing for milder deprotection conditions that can lead to higher crude peptide purity. The development of alternative orthogonal strategies, such as the use of the Cyclohexyl (Chx) group or photolabile groups , provides medicinal chemists with an expanded toolkit for the synthesis of novel and challenging peptide-based therapeutics. The selection of the optimal strategy should be based on the specific peptide sequence, the desired final product, and the synthetic challenges anticipated.

References

A Researcher's Guide to Fmoc-Thr(OtBu)-OtBu: Applications, Limitations, and Comparative Performance in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protected amino acids is a critical determinant of success in solid-phase peptide synthesis (SPPS). Among the myriad of available building blocks, Fmoc-Thr(OtBu)-OtBu, a protected derivative of threonine, offers a unique combination of features for the synthesis of complex peptides. This guide provides a comprehensive literature review of its applications, limitations, and a comparative analysis with alternative threonine protection strategies, supported by available experimental data and detailed protocols.

This compound belongs to the family of Fmoc/tBu protected amino acids, which form the cornerstone of modern SPPS. The fluorenylmethoxycarbonyl (Fmoc) group provides temporary protection of the α-amino group and is readily cleaved by a mild base, typically piperidine (B6355638). The tert-butyl (OtBu) group, on the other hand, offers acid-labile protection for the side-chain hydroxyl group of threonine, preventing unwanted side reactions during peptide chain elongation. This orthogonal protection scheme allows for the selective deprotection of the N-terminus without affecting the side-chain protecting group, a fundamental principle of successful SPPS.

Comparative Analysis of Threonine Protection Strategies

The choice of protecting groups for threonine significantly impacts the efficiency and purity of peptide synthesis. While this compound is a key player, other derivatives with different N-terminal or side-chain protecting groups are also employed, each with its own set of advantages and disadvantages.

PropertyFmoc-Thr(OtBu)-OHZ-Thr(OtBu)-OHBoc-Thr(tBu)-OH
Nα-Protecting Group 9-Fluorenylmethoxycarbonyl (Fmoc)Benzyloxycarbonyl (Z)tert-Butoxycarbonyl (Boc)
Side-Chain Protection tert-Butyl (OtBu)tert-Butyl (OtBu)tert-Butyl (tBu)
Nα-Deprotection Condition Mild base (e.g., 20% piperidine in DMF)Hydrogenolysis or strong acidStrong acid (e.g., TFA)
Primary Application Solid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis, Fragment CondensationSolid-Phase Peptide Synthesis (Boc Chemistry)
Key Advantages Mild deprotection conditions, orthogonal to acid-labile side-chain protection.Stable to mild acids and bases, useful for fragment synthesis.Robust and stable protecting group.
Key Disadvantages Potential for aggregation in long sequences.Harsh deprotection conditions (hydrogenolysis) incompatible with some residues (e.g., Met, Cys).Repetitive acid treatment can lead to side-chain degradation.

This table provides a qualitative comparison based on established principles of peptide chemistry. Direct head-to-head quantitative data for this compound versus other derivatives under identical conditions is limited in the available literature.

Applications of this compound in Peptide Synthesis

The primary application of this compound lies in its use as a standard building block in Fmoc-based SPPS for the synthesis of a wide range of peptides, from simple sequences to complex therapeutic candidates.[1]

  • Synthesis of Complex Peptides: The robust OtBu protection of the threonine side chain prevents side reactions such as O-acylation during coupling steps, which is crucial for maintaining the integrity of the final peptide, especially in long and complex sequences.

  • Drug Discovery and Development: this compound is instrumental in the synthesis of peptide-based drug candidates. The high purity and yield achievable with this derivative are essential for producing therapeutic peptides that meet stringent quality standards.

  • Enhanced Stability and Solubility: The tert-butyl protecting groups can enhance the solubility and stability of the protected amino acid, facilitating its handling and incorporation into the growing peptide chain.[2]

Limitations and Mitigation Strategies

Despite its widespread use, the Fmoc/tBu strategy, and by extension the use of this compound, is not without its challenges.

  • Peptide Aggregation: During the synthesis of long or hydrophobic peptide sequences, the growing peptide chains can aggregate on the solid support, leading to incomplete coupling and deprotection steps. This is a general issue in SPPS and not specific to threonine residues.

    • Mitigation: Strategies to overcome aggregation include the use of specialized resins, chaotropic salts, elevated temperatures, or the incorporation of pseudoproline dipeptides to disrupt secondary structures.[2]

  • Racemization: Although urethane-based protecting groups like Fmoc are designed to suppress racemization, it can still occur, particularly for amino acids like cysteine and histidine.[3] While threonine is less prone to racemization than some other amino acids, the choice of coupling reagents and conditions can influence its chiral purity.

    • Mitigation: The use of carbodiimide-based coupling reagents with additives like OxymaPure® is generally recommended to minimize racemization.[3]

  • Side Reactions during Final Cleavage: During the final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA), the liberated tert-butyl cations can lead to side reactions with sensitive residues like tryptophan and methionine.

    • Mitigation: The addition of scavengers such as triisopropylsilane (B1312306) (TIS) and water to the cleavage cocktail is essential to trap these reactive cations.

Experimental Protocols

The following are representative protocols for the use of Fmoc-protected threonine derivatives in solid-phase peptide synthesis.

Protocol 1: Standard Fmoc-SPPS Coupling Cycle

This protocol outlines a single coupling cycle for incorporating an Fmoc-amino acid, such as Fmoc-Thr(OtBu)-OH, onto a solid support.

Materials:

  • Fmoc-protected amino acid (e.g., Fmoc-Thr(OtBu)-OH)

  • Solid-phase synthesis resin with a free amino group

  • Coupling reagent (e.g., HBTU, HATU, or DIC)

  • Coupling additive (e.g., HOBt or OxymaPure®)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), coupling reagent (e.g., HATU, 3 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF.

    • Pre-activate the mixture for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Monitor the coupling reaction for completion using a qualitative ninhydrin (B49086) test.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

Protocol 2: Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.

Materials:

  • Peptide-bound resin

  • Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry peptide-resin.

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation and Washing:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the peptide pellet under vacuum.

Visualizing Peptide Synthesis Workflows

The logical flow of solid-phase peptide synthesis is a cyclical process of deprotection, activation, and coupling.

SPPS_Workflow Resin Resin with Free Amine Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Cycle Repeat for Next Amino Acid Washing2->Cycle Continue Elongation Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Final Step Cycle->Deprotection Peptide Purified Peptide Cleavage->Peptide

A simplified workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

The selection of an appropriate protecting group strategy is a critical decision in peptide synthesis, with each approach having distinct advantages and limitations.

Protection_Strategy cluster_Fmoc Fmoc/tBu Strategy cluster_Z Z Strategy cluster_Boc Boc Strategy Fmoc_Adv Advantages: Mild Deprotection Orthogonality Fmoc_Dis Disadvantages: Aggregation Risk Z_Adv Advantages: High Stability Fragment Synthesis Z_Dis Disadvantages: Harsh Deprotection Boc_Adv Advantages: Robust Protection Boc_Dis Disadvantages: Repetitive Acid Exposure Fmoc_Thr Fmoc-Thr(OtBu)-OH Fmoc_Thr->Fmoc_Adv Fmoc_Thr->Fmoc_Dis Z_Thr Z-Thr(OtBu)-OH Z_Thr->Z_Adv Z_Thr->Z_Dis Boc_Thr Boc-Thr(tBu)-OH Boc_Thr->Boc_Adv Boc_Thr->Boc_Dis

Comparison of protecting group strategies for threonine in peptide synthesis.

References

Stability Showdown: OtBu Protecting Group Versus The Field

Author: BenchChem Technical Support Team. Date: December 2025

In the complex world of multi-step organic synthesis, the selection of an appropriate protecting group is a critical decision that can dictate the success or failure of a synthetic route. The tert-butyl (OtBu) group, a stalwart in the chemist's toolkit, is prized for its unique stability profile. This guide provides an objective comparison of the OtBu group's performance against other common protecting groups for hydroxyl, carboxyl, and amino functionalities, supported by experimental data to inform strategic selection in research and development.

The OtBu group, used as a tert-butyl ether for alcohols, a tert-butyl ester for carboxylic acids, and as part of the tert-butoxycarbonyl (Boc) group for amines, is characterized by its remarkable stability in basic and nucleophilic environments, while being readily cleaved under acidic conditions.[1][2] This distinct reactivity profile makes it an excellent candidate for orthogonal protection strategies, where multiple protecting groups can be selectively removed in the presence of others.[3]

Comparative Stability Analysis

The stability of a protecting group is not absolute but rather dependent on the specific reaction conditions. The following tables summarize the relative stability of the OtBu group and its common counterparts under various conditions.

Stability to Acidic Conditions

The OtBu group's key feature is its lability to acid, proceeding through a stable tert-butyl cation intermediate.[1] This allows for its selective removal, although its stability can be modulated by the strength of the acidic reagent.

Protecting GroupReagent/ConditionsRelative StabilityObservations
tert-Butyl (OtBu) Trifluoroacetic Acid (TFA) in CH₂Cl₂LabileRapid cleavage at room temperature.[2]
Acetic Acid in THF/H₂OModerately StableCleavage is possible but significantly slower than with strong acids.[4]
Silyl Ethers Stability is highly dependent on the steric bulk of the silicon substituents.[4]
Trimethylsilyl (TMS)Weak acids (e.g., silica (B1680970) gel, mild aqueous acid)Very LabileRelative resistance to hydrolysis: 1.[4]
Triethylsilyl (TES)Stronger acids than for TMSLabileRelative resistance to hydrolysis: 64.[4]
tert-Butyldimethylsilyl (TBDMS/TBS)Stronger acids (e.g., CSA in MeOH)StableRelative resistance to hydrolysis: 20,000.[4]
Triisopropylsilyl (TIPS)Strong acids, often with heatingVery StableRelative resistance to hydrolysis: 700,000.[4]
tert-Butyldiphenylsilyl (TBDPS)Strong acids, prolonged reaction timesMost StableRelative resistance to hydrolysis: 5,000,000.[4]
Benzyl (B1604629) (Bn) Strong acidsVery StableGenerally stable to all but the strongest acids.[5]
p-Methoxybenzyl (PMB) Oxidative cleavage (DDQ, CAN) or strong acidsLabile (oxidatively)Can be cleaved selectively in the presence of Bn ethers.[3]
Tetrahydropyranyl (THP) Mild aqueous acidLabileCleaved under conditions that may leave OtBu intact.[6]
Acetyl (Ac) Acid or BaseLabileReadily hydrolyzed under both acidic and basic conditions.[7]
Stability to Basic Conditions

The OtBu group exhibits excellent stability under a wide range of basic conditions, a property that makes it orthogonal to many other protecting groups.

Protecting GroupReagent/ConditionsStability
tert-Butyl (OtBu) Strong bases (e.g., Grignard, Organolithiums)Stable[1]
Silyl Ethers (TBS, TIPS, TBDPS) Aqueous basesStable[4]
Benzyl (Bn) Strong basesStable[8]
Tetrahydropyranyl (THP) Strong basesStable[8]
Acetyl (Ac) Base (Saponification)Labile[9]
9-Fluorenylmethoxycarbonyl (Fmoc) Piperidine (B6355638) in DMFVery Labile[10]
Stability to Other Common Reagents
Protecting GroupCatalytic Hydrogenation (H₂, Pd/C)Fluoride Ion (e.g., TBAF)
tert-Butyl (OtBu) StableStable
Silyl Ethers (TBS, TIPS, TBDPS) StableLabile[4]
Benzyl (Bn) Labile[11]Stable
Tetrahydropyranyl (THP) StableStable
Acetyl (Ac) StableStable

Experimental Protocols

Detailed methodologies are crucial for the successful application of protecting group strategies. Below are representative protocols for the deprotection of various groups, allowing for a comparison of the experimental conditions.

Protocol 1: Deprotection of a tert-Butyl Ether

Objective: To cleave a tert-butyl ether from an alcohol using trifluoroacetic acid.

Materials:

Procedure:

  • Dissolve the OtBu-protected compound in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA in vacuo.

  • Co-evaporate with a suitable solvent (e.g., toluene) to ensure complete removal of residual acid.[2]

Protocol 2: Deprotection of a TBDMS Ether

Objective: To deprotect a primary TBDMS ether using acetic acid.

Materials:

  • TBDMS-protected alcohol

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium bicarbonate

  • Ethyl acetate

Procedure:

  • Dissolve the TBDMS-protected alcohol in a 3:1:1 mixture of THF:acetic acid:water.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.[4]

Protocol 3: Deprotection of a Benzyl Ether by Hydrogenolysis

Objective: To remove a benzyl protecting group from an alcohol via catalytic hydrogenation.

Materials:

  • Benzyl-protected alcohol

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (B145695)

  • Hydrogen gas supply (balloon or cylinder)

  • Celite®

Procedure:

  • Dissolve the benzyl-protected alcohol in ethanol in a reaction flask.

  • Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate).

  • Seal the flask and flush the system with hydrogen gas.

  • Maintain a positive pressure of hydrogen (e.g., with a balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.[2]

Protocol 4: Deprotection of an Fmoc Group

Objective: To remove the Fmoc protecting group from an amine in solid-phase peptide synthesis.

Materials:

  • Fmoc-protected peptide-resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF.

  • Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes at room temperature with agitation.

  • Drain the solution.

  • Repeat the piperidine treatment for another 5-10 minutes.

  • Drain and wash the resin extensively with DMF to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[1]

Visualizing Orthogonal Protection Strategies

The true power of protecting groups is realized in orthogonal schemes, where multiple groups can be removed selectively. The following diagrams illustrate these concepts.

Orthogonal_Protection Molecule Fully Protected Molecule (e.g., Peptide) Amine_Deprotected Amine Deprotected Molecule->Amine_Deprotected Base (e.g., Piperidine) Removes Fmoc Acid_Deprotected Carboxylic Acid Deprotected Molecule->Acid_Deprotected Strong Acid (e.g., TFA) Removes OtBu/Boc Alcohol_Deprotected Alcohol Deprotected Molecule->Alcohol_Deprotected Hydrogenolysis (H₂, Pd/C) Removes Benzyl Cleavage_Mechanisms cluster_acid Acid-Catalyzed Cleavage (OtBu) cluster_base Base-Mediated Cleavage (Fmoc) cluster_hydrogenolysis Hydrogenolysis (Benzyl) A1 R-O-tBu A2 Protonation A1->A2 H⁺ A3 Formation of tert-Butyl Cation A2->A3 A4 R-OH + Isobutylene A3->A4 B1 R-NH-Fmoc B2 Proton Abstraction B1->B2 Base B3 β-Elimination B2->B3 B4 R-NH₂ + Dibenzofulvene B3->B4 C1 R-O-Bn C2 Adsorption on Catalyst C1->C2 H₂, Pd/C C3 C-O Bond Cleavage C2->C3 C4 R-OH + Toluene C3->C4

References

Safety Operating Guide

Safe Disposal of Fmoc-Thr(OtBu)-OtBu: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed procedures for the safe and proper disposal of Fmoc-Thr(OtBu)-OtBu, a protected amino acid derivative commonly used in peptide synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before handling this compound, it is essential to wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][2] All handling of the solid compound and its waste should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[3][4]

In case of a spill:

  • Contain the spill using an absorbent material.

  • Collect the contaminated material into a designated and clearly labeled hazardous waste container.

  • Clean the affected area thoroughly.

Hazard Summary for Structurally Similar Compounds

Due to the absence of a specific Safety Data Sheet for this compound, the following table summarizes hazard information for the closely related compound, Fmoc-Thr(tBu)-OH. This information should be considered as indicative of the potential hazards of this compound.

Hazard CategoryDescriptionSource
Acute Aquatic Toxicity Very toxic to aquatic life.
Chronic Aquatic Toxicity May cause long-term adverse effects in the aquatic environment.
Skin Irritation May cause skin irritation.
Eye Irritation May cause serious eye irritation.
Respiratory Irritation May cause respiratory irritation if inhaled.

Step-by-Step Disposal Protocol

The proper disposal of this compound and its associated waste streams requires careful segregation and treatment to mitigate potential hazards. The following protocol outlines the key steps for safe disposal.

1. Waste Segregation:

Proper segregation is the most critical first step in chemical waste management. Never mix incompatible waste streams.

  • Solid Waste: Collect unused or expired this compound, as well as contaminated disposable labware (e.g., weighing paper, gloves, pipette tips), in a dedicated, clearly labeled hazardous waste container. The container should be a sealed bag or a screw-top, wide-mouth bottle.

  • Acidic Liquid Waste: Waste generated from the cleavage of the tert-butyl (OtBu) ester group, which typically contains strong acids like trifluoroacetic acid (TFA), must be collected in a dedicated, acid-resistant container.

  • Basic Liquid Waste: Waste from the removal of the Fmoc group, often containing bases like piperidine, should be collected in a separate, base-resistant container.

2. Neutralization of Liquid Waste:

Neutralization is a key step to reduce the corrosivity (B1173158) of acidic and basic waste streams before final disposal. This procedure must be performed in a certified chemical fume hood with appropriate PPE.

  • Acidic Waste Neutralization:

    • Place the container of acidic waste in a secondary container (e.g., a plastic tub) within the fume hood.

    • While stirring gently, slowly add a saturated solution of sodium bicarbonate or a 1M solution of sodium hydroxide (B78521) to the acidic waste.

    • Monitor for gas evolution (carbon dioxide) and temperature changes. If the reaction becomes too vigorous, pause the addition of the base.

    • Periodically check the pH of the solution using pH indicator strips or a calibrated pH meter.

    • Continue adding the base until the pH of the solution is between 6.0 and 8.0.

    • Once neutralized, securely cap the container and ensure it is properly labeled for waste pickup.

  • Basic Waste Neutralization:

    • Place the container of basic waste in a secondary container within the fume hood.

    • While stirring, slowly add a 1M solution of a weak acid, such as citric acid, or a dilute solution of hydrochloric acid.

    • Monitor the temperature and control the rate of addition to prevent excessive heat generation.

    • Periodically check the pH of the solution.

    • Continue adding the acid until the pH is between 6.0 and 8.0.

    • Securely cap the neutralized waste container and label it appropriately.

3. Final Disposal:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name(s) of the contents, and the approximate quantities.

  • Storage: Store waste containers in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of laboratory personnel and near the point of waste generation.

  • Pickup: Once a waste container is full, or if you are no longer generating this type of waste, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and final disposal.

Important Considerations:

  • DO NOT dispose of solid this compound in the regular trash.

  • DO NOT pour any waste containing this compound down the drain, as it is very toxic to aquatic life.

  • Always consult the manufacturer's SDS for any chemicals used in conjunction with this compound for additional handling and disposal information.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of waste generated from experiments involving this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Waste Segregation & Collection cluster_treatment Waste Treatment (in Fume Hood) cluster_disposal Final Disposal Solid Solid Waste (Unused Reagent, Contaminated Labware) Solid_Container Labeled Solid Hazardous Waste Container Solid->Solid_Container Acidic Acidic Liquid Waste (e.g., from OtBu cleavage) Acidic_Container Labeled Acid-Resistant Waste Container Acidic->Acidic_Container Basic Basic Liquid Waste (e.g., from Fmoc deprotection) Basic_Container Labeled Base-Resistant Waste Container Basic->Basic_Container SAA Store in Satellite Accumulation Area (SAA) Solid_Container->SAA Neutralize_Acid Neutralize Acidic Waste (add base to pH 6-8) Acidic_Container->Neutralize_Acid Neutralize_Basic Neutralize Basic Waste (add acid to pH 6-8) Basic_Container->Neutralize_Basic Neutralize_Acid->SAA Neutralize_Basic->SAA EHS Contact EHS for Pickup SAA->EHS

Caption: Workflow for the safe disposal of this compound waste streams.

References

Personal protective equipment for handling Fmoc-Thr(OtBu)-OtBu

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment (PPE)

Although some data for similar compounds suggest a low hazard profile, others indicate potential for skin and eye irritation and significant aquatic toxicity.[1][2] Therefore, it is crucial to handle Fmoc-Thr(OtBu)-OtBu with care, as its toxicological properties have not been fully investigated.[3] The recommended Personal Protective Equipment (PPE) is detailed below to minimize exposure.

PPE CategoryItemSpecification
Eye Protection Safety Glasses or GogglesMust have side shields. Goggles are required when there is a risk of splashing.[4][5]
Hand Protection Disposable GlovesNitrile gloves are recommended. Inspect for tears before use.
Body Protection Laboratory CoatA standard lab coat should be worn to protect clothing and skin.
Respiratory Protection Dust Mask/RespiratorRecommended when handling the powder outside of a fume hood to prevent inhalation of dust.

Operational Plan: Safe Handling and Storage

Proper handling and storage are critical for maintaining the chemical's stability and ensuring user safety.

Storage:

  • Temperature: Store in a cool, dry place, typically between 2-8°C.

  • Container: Keep the container tightly sealed to prevent moisture absorption.

  • Environment: Store away from strong oxidizing agents.

Handling Procedures:

  • Preparation: Before use, allow the container to warm to room temperature to prevent condensation.

  • Weighing: Whenever possible, weigh the solid compound in a fume hood or a well-ventilated area to minimize dust inhalation.

  • Solution Preparation: When dissolving in solvents like Dimethylformamide (DMF), perform this task within a fume hood.

  • General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Always wash hands thoroughly after handling the compound.

Disposal Plan

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains or sewage systems, as similar compounds can be very toxic to aquatic life.

Waste Segregation and Collection:

  • Solid Waste: Collect unused or expired this compound and any contaminated disposable labware (e.g., weighing paper, gloves, pipette tips) in a dedicated and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound, potentially mixed with solvents from deprotection or cleavage steps (e.g., piperidine (B6355638), trifluoroacetic acid), should be collected in separate, appropriately labeled, and resistant waste containers.

Disposal Procedure:

  • Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Pickup: Once a waste container is full, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service to arrange for pickup.

Experimental Protocol: General Procedure for Fmoc Deprotection

The Fmoc protecting group is base-labile and is typically removed using a solution of piperidine in DMF during solid-phase peptide synthesis (SPPS).

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Initial Deprotection: Treat the resin with a 20% piperidine in DMF solution for 5 minutes and then drain.

  • Final Deprotection: Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove the dibenzofulvene-piperidine adduct and excess reagents. The completion of the deprotection can be monitored by UV spectroscopy.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep Allow container to reach room temperature weigh Weigh solid in fume hood prep->weigh dissolve Dissolve in solvent in fume hood weigh->dissolve reaction Perform chemical reaction (e.g., SPPS coupling/deprotection) dissolve->reaction ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) ppe->reaction segregate Segregate solid and liquid waste reaction->segregate label_waste Label waste containers 'Hazardous Waste' segregate->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste ehs_pickup Arrange for EHS pickup store_waste->ehs_pickup end End ehs_pickup->end start Start start->ppe

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.